molecular formula C8H7BrN2 B1287201 7-Bromo-2-methyl-2H-indazole CAS No. 701910-14-7

7-Bromo-2-methyl-2H-indazole

Cat. No.: B1287201
CAS No.: 701910-14-7
M. Wt: 211.06 g/mol
InChI Key: KPAYIFGPJOYWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-2H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAYIFGPJOYWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610719
Record name 7-Bromo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701910-14-7
Record name 7-Bromo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-2-methyl-2H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Data

7-Bromo-2-methyl-2H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, appearing in a variety of therapeutic drugs.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, based on available data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 701910-14-7[3][4][5][6]
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
Predicted Boiling Point 397.845 °C at 760 mmHg (for this compound-3-carbaldehyde)[7]
Appearance Not specified in available literature.
Melting Point Not specified in available literature.
Solubility Not specified in available literature.

Synthesis and Experimental Protocols

Proposed Experimental Protocol for the Synthesis of this compound:

Materials:

  • 2,3-Dibromobenzaldehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Sodium Azide (NaN₃)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel, add 2,3-dibromobenzaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

  • Solvent and Ligand Addition: Add anhydrous DMSO to the vessel, followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).

  • Addition of Reactants: Add methylamine (1.2 eq) to the reaction mixture, followed by the careful addition of sodium azide (1.5 eq).

  • Reaction Conditions: The reaction mixture is then heated to a specified temperature (typically between 80-120 °C) and stirred for a period of 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for the Proposed Synthesis:

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_catalyst Catalytic System cluster_conditions Reaction Conditions 2,3-Dibromobenzaldehyde 2,3-Dibromobenzaldehyde Reaction_Vessel One-Pot Reaction 2,3-Dibromobenzaldehyde->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Sodium_Azide Sodium Azide Sodium_Azide->Reaction_Vessel CuI CuI CuI->Reaction_Vessel DMEDA DMEDA DMEDA->Reaction_Vessel Cs2CO3_Base Cs2CO3 (Base) Cs2CO3_Base->Reaction_Vessel DMSO_Solvent DMSO (Solvent) DMSO_Solvent->Reaction_Vessel Heating Heating (80-120 °C) Heating->Reaction_Vessel Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed one-pot synthesis workflow for this compound.

Spectral and Characterization Data

At the time of this report, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been identified in the public domain. Researchers are advised to perform comprehensive characterization upon synthesis. Predicted mass spectral data for the related compound, this compound-3-carbaldehyde, is available and may offer some guidance for mass spectrometry analysis.[10]

Biological Activity and Drug Development Potential

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][8]

While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, its structural similarity to other biologically active indazoles suggests it may be a valuable starting point for drug discovery programs. The bromine atom at the 7-position provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.

Potential Areas of Investigation:

  • Kinase Inhibition: Many indazole derivatives have been developed as kinase inhibitors for the treatment of cancer.[11]

  • Antimicrobial Activity: The indazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[8]

  • Anti-inflammatory Properties: Certain indazole-containing compounds have demonstrated anti-inflammatory effects.[1]

Signaling Pathway Analysis (Hypothetical):

Should this compound or its derivatives exhibit, for instance, anticancer activity through kinase inhibition, a hypothetical signaling pathway diagram could be constructed.

Signaling_Pathway Compound This compound Derivative Kinase Target Kinase (e.g., Receptor Tyrosine Kinase) Compound->Kinase Inhibition Downstream_Effector Downstream Effector Protein Kinase->Downstream_Effector Phosphorylation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Transcription_Factor->Cellular_Response Gene Expression

Caption: Hypothetical signaling pathway showing kinase inhibition.

Conclusion

This compound represents a chemical entity with significant potential for further investigation, particularly in the field of drug discovery. While current publicly available data on its specific chemical and biological properties is limited, its core indazole structure suggests a high probability of interesting biological activity. The synthetic routes to related compounds are well-established, providing a clear path for its preparation and subsequent evaluation in various biological assays. This guide serves as a foundational resource for researchers embarking on the study of this promising molecule. Further experimental work is necessary to fully elucidate its chemical properties and explore its therapeutic potential.

References

An In-depth Technical Guide to 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 701910-14-7

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-2H-indazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a representative synthesis protocol, and the broader biological significance of the indazole scaffold.

Core Compound Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The physicochemical properties of this specific compound are summarized below.

PropertyValueReference(s)
CAS Number 701910-14-7[3]
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
IUPAC Name This compound[4]
InChI Key KPAYIFGPJOYWMM-UHFFFAOYSA-N[4]
Purity Typically ≥95% (as supplied by vendors)[4]
Storage Temperature Ambient[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust method for the synthesis of 2-substituted-2H-indazoles is the copper-catalyzed one-pot, three-component reaction. This approach is widely cited for its broad substrate scope and good functional group tolerance.[2][5]

Representative Experimental Protocol: Copper-Catalyzed Synthesis of 2-Alkyl-2H-Indazoles

This protocol is adapted from established methods for the synthesis of 2H-indazoles and represents a viable route to this compound.[2][5]

Objective: To synthesize a 2-alkyl-2H-indazole derivative from a corresponding 2-bromobenzaldehyde, a primary amine, and sodium azide.

Materials:

  • 2,3-Dibromobenzaldehyde (as a precursor to 2-bromo-3-substituted benzaldehydes)

  • Methylamine (or a suitable precursor)

  • Sodium Azide (NaN₃)

  • Copper(I) catalyst (e.g., CuI, Cu₂O nanoparticles)[5]

  • A suitable ligand (if required, e.g., TMEDA)

  • A high-boiling point solvent (e.g., DMSO, DMF)[2]

  • Base (e.g., Cs₂CO₃)[5]

  • Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine the 2-bromobenzaldehyde derivative, the copper catalyst, and the base in the chosen solvent.

  • Addition of Reagents: To this mixture, add the primary amine (in this case, methylamine) followed by the portion-wise addition of sodium azide. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 110-120°C.[2][5] The reaction is usually stirred for several hours (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-alkyl-2H-indazole.

Expected Outcome: This procedure is expected to produce the desired this compound. The yield and purity would need to be determined experimentally.

Logical Workflow of Synthesis

The following diagram illustrates the general workflow for the copper-catalyzed synthesis of 2-substituted-2H-indazoles.

G General Synthesis Workflow for 2-Substituted-2H-Indazoles A 2-Bromobenzaldehyde Derivative E Reaction Mixture (Heated) A->E B Primary Amine (e.g., Methylamine) B->E C Sodium Azide C->E D Copper Catalyst & Base in Solvent D->E F Work-up (Quenching & Extraction) E->F G Purification (Column Chromatography) F->G H Pure 2-Substituted-2H-Indazole G->H

Caption: General workflow for the synthesis of 2-substituted-2H-indazoles.

Biological Significance and Applications in Drug Development

The indazole nucleus is a key pharmacophore found in numerous biologically active compounds.[6][7] Bromo-substituted indazoles, in particular, serve as versatile intermediates in the synthesis of more complex molecules, primarily through cross-coupling reactions where the bromine atom can be readily substituted.[1]

While specific biological data for this compound is not widely reported, the broader class of indazole derivatives has demonstrated a wide range of therapeutic activities, including:

  • Anticancer: Indazole derivatives are core components of several anticancer drugs, such as Pazopanib and Axitinib, which are kinase inhibitors.[2]

  • Anti-inflammatory: The indazole scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like Bendazac.[6]

  • Antiemetic: Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting, features an indazole core.[2]

  • Other Activities: Research has also explored indazole derivatives for their potential as antimicrobial, antifungal, antidiabetic, and neuroprotective agents.[1][2]

The synthetic utility of this compound lies in its potential as a building block for creating novel indazole-based compounds with tailored biological activities. The bromine atom at the 7-position offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Signaling Pathway Involvement: A General Perspective

Specific signaling pathway interactions for this compound have not been elucidated in the available literature. However, as many indazole-containing drugs are kinase inhibitors, a common mechanism of action involves the inhibition of signaling pathways that are crucial for cell proliferation and survival, such as the VEGF and PDGF pathways in the case of Pazopanib. The general role of such inhibitors is depicted in the following diagram.

G General Mechanism of Indazole-Based Kinase Inhibitors A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B E Phosphorylation of RTK B->E C Indazole-Based Inhibitor (e.g., Pazopanib) C->B D ATP D->E F Downstream Signaling Cascade (e.g., MAPK, PI3K/AKT) E->F G Cell Proliferation, Angiogenesis, etc. F->G H Inhibition of Cellular Processes F->H

Caption: Generalized signaling pathway inhibition by indazole-based kinase inhibitors.

This guide provides a foundational understanding of this compound based on currently available scientific information. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-Bromo-2-methyl-2H-indazole. The document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Detailed experimental protocols are provided to assist researchers in obtaining high-quality data. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the structure elucidation process.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unambiguous confirmation of its chemical structure is a critical first step in its development and application. This guide details the analytical workflow for the complete structural characterization of this molecule, from initial synthesis to final confirmation.

The structure elucidation process relies on a combination of spectroscopic techniques that provide complementary information about the molecule's connectivity, elemental composition, and three-dimensional arrangement. This guide will focus on the application of NMR, MS, and X-ray crystallography to confidently assign the structure of this compound.

Predicted Spectroscopic and Physical Data

While experimental data for this compound is not widely published, a combination of theoretical predictions and analysis of similar structures allows for the reliable estimation of its key analytical parameters.

Predicted Physicochemical Properties
PropertyValue
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
CAS Number 701910-14-7[1]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals: a singlet for the methyl protons and three signals in the aromatic region corresponding to the three protons on the benzene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60d1HH-4
~7.35d1HH-6
~7.05t1HH-5
~4.10s3H-CH₃

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The predicted broadband proton-decoupled ¹³C NMR spectrum should exhibit eight signals, corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~148.0C-7a
~129.0C-3
~128.5C-5
~125.0C-4
~122.0C-3a
~118.0C-6
~110.0C-7
~35.0-CH₃

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values.

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).

m/zInterpretation
210/212[M]⁺ Molecular ion
195/197[M - CH₃]⁺
131[M - Br]⁺
104[C₇H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms within the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Number of Scans: 1024

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be used to establish ¹H-¹H correlations (COSY), one-bond ¹H-¹³C correlations (HSQC), and long-range ¹H-¹³C correlations (HMBC).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain insight into the molecular structure through fragmentation patterns.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive proof of structure.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares on F².

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Visualization of Workflows

The following diagrams illustrate the logical flow of the structure elucidation process.

Structure_Elucidation_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS NMR NMR Spectroscopy - 1H, 13C - 2D (COSY, HSQC, HMBC) Purification->NMR Xray X-ray Crystallography (if single crystals available) Purification->Xray Structure_Proposal Proposed Structure MS->Structure_Proposal NMR->Structure_Proposal Structure_Confirmation Confirmed Structure of This compound Xray->Structure_Confirmation Definitive Confirmation Structure_Proposal->Structure_Confirmation NMR_Analysis_Workflow H1_NMR 1H NMR - Number of signals - Integration - Multiplicity COSY COSY - H-H correlations H1_NMR->COSY HSQC HSQC - One-bond C-H correlations H1_NMR->HSQC HMBC HMBC - Long-range C-H correlations H1_NMR->HMBC C13_NMR 13C NMR - Number of signals C13_NMR->HSQC C13_NMR->HMBC Fragment_Assembly Assemble Molecular Fragments COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Final_Structure Propose Connectivity Fragment_Assembly->Final_Structure

References

Spectroscopic Profile of 7-Bromo-2-methyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the heterocyclic compound 7-Bromo-2-methyl-2H-indazole (CAS No. 701910-14-7). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted spectral characteristics based on data from analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇BrN₂[1]

  • Molecular Weight: 211.06 g/mol [1]

  • Structure:

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of similar structures and general spectroscopic knowledge.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HH-6
~ 7.4 - 7.6d1HH-4
~ 7.0 - 7.2t1HH-5
~ 4.2 - 4.4s3HN-CH₃
~ 8.1 - 8.3s1HH-3

Note: Predicted chemical shifts are based on the analysis of substituted indazole derivatives. Actual values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 150 - 152C-7a
~ 130 - 132C-3a
~ 128 - 130C-6
~ 125 - 127C-4
~ 120 - 122C-5
~ 110 - 112C-7
~ 118 - 120C-3
~ 35 - 37N-CH₃

Note: These are estimated chemical shifts. The presence of the bromine atom and the N-methyl group will influence the final positions of the signals.

MS (Mass Spectrometry)

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
210/212~100 / ~98[M]⁺ (Molecular ion peak with bromine isotopes)
195/197Variable[M - CH₃]⁺
131Variable[M - Br]⁺
104Variable[C₇H₆N]⁺

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units.[2][3][4]

IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or thin film

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretching (aromatic)
~ 2950 - 2850MediumC-H stretching (aliphatic, N-CH₃)
~ 1620 - 1580StrongC=N and C=C stretching (indazole ring)
~ 1500 - 1450MediumC=C stretching (aromatic)
~ 1380 - 1360MediumC-H bending (N-CH₃)
~ 1100 - 1000StrongC-N stretching
~ 800 - 750StrongC-H out-of-plane bending (aromatic)
~ 700 - 600StrongC-Br stretching

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Record the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).

  • ¹³C NMR Acquisition:

    • Record the spectrum on a 100 MHz or higher field NMR spectrometer.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximum signal intensity.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • EI-MS Acquisition:

    • Introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.

    • Insert the probe into the ion source of the mass spectrometer.

    • Acquire the spectrum using a standard electron energy of 70 eV.

IR Spectroscopy
  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Press the powder into a thin, transparent pellet using a hydraulic press.[5]

  • Thin Film Method:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition:

    • Place the prepared sample in the sample holder of an FTIR spectrometer.

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural characterization of a novel compound like this compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Br) purification->ms ir Infrared (IR) Spectroscopy - Functional Groups (C=N, C-Br, Aromatic) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Chemical Environment purification->nmr data_integration Data Integration & Interpretation ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

References

The Multifaceted Biological Activities of Bromo-Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom to this heterocyclic system often enhances or modulates its pharmacological profile, leading to a diverse range of therapeutic potentials. This technical guide provides an in-depth overview of the biological activities of bromo-indazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Bromo-indazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key proteins in cancer cell proliferation and survival.

One notable mechanism is the induction of apoptosis, or programmed cell death. For instance, certain bromo-indazole derivatives have been shown to promote apoptosis in breast cancer cell lines, such as 4T1.[1] This is achieved through the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, these compounds can increase the levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, further pushing the cancer cells towards apoptosis.[1]

Another significant target for bromo-indazole derivatives is the bromodomain-containing protein 4 (BRD4), an epigenetic reader that regulates the expression of oncogenes like c-Myc.[2] Inhibition of BRD4 has been a key strategy in cancer therapy, and several bromo-indazole derivatives have been developed as potent BRD4 inhibitors.[2] For example, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione has demonstrated a half-maximal inhibitory concentration (IC50) of 60 nM against BRD4.[2]

The PI3K/AKT/mTOR and p53/MDM2 signaling pathways, which are often dysregulated in cancer, are also targeted by bromo-indazole derivatives. By modulating these pathways, these compounds can effectively inhibit cancer cell growth and proliferation.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineActivity (IC50)Target/MechanismReference
Compound 2f4T1 (Breast)0.23–1.15 μMInduces apoptosis via ROS-mitochondrial pathway[1]
6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i)-60 nMBRD4 inhibitor[2]
Bromo-indazole derivative (example)K562 (Leukemia)5.15 µMp53/MDM2 pathway

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 AKT AKT mTORC1 mTORC1 AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth BromoIndazole Bromo-Indazole Derivative BromoIndazole->PI3K Inhibition BromoIndazole->AKT Inhibition BromoIndazole->mTORC1 Inhibition PTEN PTEN PTEN->PIP3 PIP3->AKT

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by bromo-indazole derivatives.

p53_MDM2_Pathway DNA Damage DNA Damage p53 p53 MDM2 MDM2 p53->MDM2 Induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits (Ubiquitination) BromoIndazole Bromo-Indazole Derivative BromoIndazole->MDM2 Inhibition

Caption: The p53-MDM2 feedback loop and its modulation by bromo-indazole derivatives.

Antimicrobial Activity

Bromo-indazole derivatives have also demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[3] A key target in this context is the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.[3] By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to bacterial cell death.

For example, a series of 4-bromo-1H-indazole derivatives have been synthesized and shown to be potent FtsZ inhibitors.[3] Some of these compounds exhibited significantly greater activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (3-MBA).[3]

Quantitative Data: Antimicrobial Activity
Compound IDBacterial StrainActivity (MIC)TargetReference
Compound 9Streptococcus pyogenes PS4 µg/mLFtsZ[3]
Compound 12Penicillin-resistant Staphylococcus aureus- (256-fold more potent than 3-MBA)FtsZ[3]
Compound 18Penicillin-resistant Staphylococcus aureus- (256-fold more potent than 3-MBA)FtsZ[3]
6-bromo-1H-indazole triazole derivativesVarious bacterial and fungal strainsModerate to good inhibition-[4]

Experimental Workflow Diagram

FtsZ_Inhibition_Workflow start Start A Prepare Bacterial Inoculum start->A Bacterial Culture end End process process decision decision data data B Serial Dilution of Bromo-Indazole Compound A->B C Inoculate 96-well plate with bacteria and compound B->C D Incubate at 37°C C->D E Measure Optical Density (OD600) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F F->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of bromo-indazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of bromo-indazole derivatives are another area of active research. These compounds have been shown to exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).[5] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory response. By inhibiting COX-2, bromo-indazole derivatives can effectively reduce inflammation.[5]

In vivo studies using models such as carrageenan-induced paw edema in rats have demonstrated the anti-inflammatory efficacy of these compounds.[5] Furthermore, some derivatives have shown a favorable safety profile, with a lack of gastric injury even at high doses.[6]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayActivity (IC50)TargetReference
5-aminoindazoleCOX-2 Inhibition12.32 μMCOX-2[5]
6-nitroindazoleCOX-2 Inhibition19.22 μMCOX-2[5]
IndazoleCOX-2 Inhibition23.42 μMCOX-2[5]

Signaling Pathway Diagram

COX2_Inflammation_Pathway Inflammatory Stimuli Inflammatory Stimuli COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins BromoIndazole Bromo-Indazole Derivative BromoIndazole->COX2 Inhibition Inflammation Inflammation Prostaglandins->Inflammation Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX2

References

Unraveling the Therapeutic Potential of 7-Bromo-2-methyl-2H-indazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities. As a member of this class, 7-Bromo-2-methyl-2H-indazole represents a molecule of interest for potential therapeutic applications. This technical guide provides an overview of the known biological context of indazole derivatives and outlines prospective avenues for investigating the specific therapeutic targets of this compound. While direct therapeutic targets for this specific compound are not yet elucidated in publicly available research, the broader family of indazoles offers significant clues to its potential mechanisms of action.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties.[1][2][3][4] This broad bioactivity profile has established the indazole core as a "privileged scaffold" in the design of novel therapeutic agents.[1] The specific biological effects of an indazole derivative are largely determined by the nature and position of its substituents.

Potential Therapeutic Arenas for this compound

Based on the activities of structurally related compounds, several key areas of investigation emerge for this compound.

Oncology

Cancer remains a primary focus for the development of indazole-based therapeutics. Numerous indazole derivatives have demonstrated potent anti-proliferative effects. For instance, some indazole-containing compounds have shown activity against cancer cell lines such as A549, HT-29, and HepG2.[3]

Potential Targets:

  • Kinases: A significant number of kinase inhibitors feature the indazole core.[5] Pazopanib, a multi-kinase inhibitor approved for clinical use, is a notable example.[1] The brominated substitution on the this compound molecule could influence its binding affinity and selectivity for various kinase targets.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in immune evasion in cancer. Certain 3-substituted 1H-indazoles have been identified as inhibitors of this enzyme.[2]

Infectious Diseases

The indazole scaffold has also been explored for its potential in combating infectious diseases.

Potential Targets:

  • Bacterial and Fungal Enzymes: Various indazole derivatives have been synthesized and screened for their activity against a range of pathogens, including bacteria and fungi.[4] The specific enzymatic or cellular targets within these organisms are diverse and would require dedicated screening efforts for this compound.

Experimental Protocols for Target Identification and Validation

To elucidate the specific therapeutic targets of this compound, a systematic experimental approach is necessary.

High-Throughput Screening (HTS)

Methodology:

  • Assay Development: Develop a panel of biochemical and cell-based assays representing diverse target classes (e.g., kinases, proteases, GPCRs) and disease-relevant pathways.

  • Compound Screening: Screen this compound at various concentrations against the assay panel.

  • Hit Identification: Identify "hits" where the compound demonstrates significant and reproducible activity.

Affinity-Based Target Identification

Methodology:

  • Probe Synthesis: Chemically modify this compound to incorporate a reactive group and a reporter tag (e.g., biotin) to create an affinity probe.

  • Cell Lysate Incubation: Incubate the affinity probe with cell lysates from relevant disease models.

  • Target Capture: Use affinity purification (e.g., streptavidin beads) to capture proteins that bind to the probe.

  • Target Identification: Identify the captured proteins using mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Compound Treatment: Treat intact cells or cell lysates with this compound.

  • Thermal Challenge: Heat the treated samples across a range of temperatures.

  • Protein Precipitation Analysis: Analyze the soluble protein fraction at each temperature by techniques such as Western blotting or mass spectrometry. Target engagement is indicated by a shift in the thermal stability of a protein.

Logical Workflow for Target Discovery

The following diagram illustrates a logical workflow for the discovery and validation of therapeutic targets for a novel compound like this compound.

G cluster_discovery Target Discovery cluster_validation Target Validation HTS High-Throughput Screening Biochemical Biochemical Assays (e.g., IC50, Ki) HTS->Biochemical Hit Confirmation Affinity Affinity-Based Target ID Affinity->Biochemical Target Confirmation CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Biochemical Target Confirmation Cellular Cell-Based Assays (e.g., Pathway Modulation) Biochemical->Cellular Functional Validation InVivo In Vivo Model Testing Cellular->InVivo Efficacy Testing

Logical workflow for therapeutic target discovery and validation.

Signaling Pathway Analysis

Once a primary target is validated, understanding its role in cellular signaling is crucial. For example, if this compound is found to inhibit a specific kinase, the subsequent downstream signaling cascade would be investigated.

The diagram below represents a generic kinase signaling pathway that could be modulated by an indazole-based inhibitor.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates Indazole 7-Bromo-2-methyl- 2H-indazole Indazole->TargetKinase Inhibits Downstream Downstream Effector TargetKinase->Downstream Phosphorylates Response Cellular Response (e.g., Proliferation) Downstream->Response Leads to

References

An In-Depth Technical Guide on the Speculated Mechanism of Action of 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the specific mechanism of action of 7-Bromo-2-methyl-2H-indazole is limited in publicly available scientific literature. This compound is predominantly recognized as a synthetic intermediate or a building block in the development of more complex, pharmacologically active molecules. Therefore, this guide will focus on its role in the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and speculate on the contribution of the this compound moiety to the mechanism of action of these final compounds.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] Indazoles are aromatic heterocyclic compounds that can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[2][3] The this compound is a specific derivative that has garnered interest as a key intermediate in the synthesis of targeted therapeutics, particularly in the field of oncology. Its utility is highlighted in the construction of potent PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.[4][5][6]

Role as a Synthetic Intermediate in PARP Inhibitor Development

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[4] PARP inhibitors are a class of anticancer drugs that block this repair mechanism.[6] In cancers with mutations in the BRCA1 or BRCA2 genes, which are also involved in DNA repair, the inhibition of PARP leads to a synthetic lethal effect, resulting in the death of cancer cells.[4]

This compound serves as a crucial starting material for the synthesis of complex molecules designed to inhibit PARP. For instance, it is a precursor for the synthesis of substituted 2-phenyl-2H-indazole-7-carboxamides, which have demonstrated potent PARP inhibition.[5] The synthetic route often involves the transformation of the bromine atom and the elaboration of other positions on the indazole ring to create molecules with high affinity and specificity for the PARP active site.

The following diagram illustrates a generalized synthetic pathway where this compound is used to produce a hypothetical PARP inhibitor.

G A This compound B Intermediate A (e.g., via Suzuki or Buchwald-Hartwig coupling) A->B Step 1 C Intermediate B (e.g., Carboxylation) B->C Step 2 D Final PARP Inhibitor (e.g., Amide coupling) C->D Step 3

Caption: Generalized synthetic scheme for a PARP inhibitor using this compound.

Speculated Contribution to Mechanism of Action

While this compound itself is not the active pharmacological agent, the indazole core it provides is critical for the biological activity of the final PARP inhibitors. The mechanism of action of these inhibitors involves their binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme.[4]

The substituted 2H-indazole-7-carboxamide scaffold, derived from this compound, is designed to mimic the nicotinamide portion of NAD+. Molecular modeling studies of similar PARP inhibitors reveal key interactions within the active site.[7] The indazole ring often engages in π-π stacking interactions with tyrosine residues (e.g., Tyr907), while the carboxamide group forms crucial hydrogen bonds with amino acids like glycine (e.g., Gly863) and serine (e.g., Ser904).[7]

The following diagram illustrates the speculated binding mode of a hypothetical PARP inhibitor derived from this compound within the PARP active site.

G cluster_0 PARP Enzyme cluster_1 PARP Inhibitor A PARP Active Site B Gly863 C Ser904 D Tyr907 E Indazole Ring E->D π-π stacking F Carboxamide Moiety E->F G Substituent E->G F->B H-bond F->C H-bond

Caption: Speculated interactions of a PARP inhibitor with the enzyme's active site.

Quantitative Data for Derived PARP Inhibitors

The following table summarizes the inhibitory activities of representative PARP inhibitors synthesized using indazole-based scaffolds. It is important to note that these data are for the final, more complex molecules, not for this compound itself.

Compound IDTargetIC50 (nM)Cell-based Assay (CC50, nM)Reference
Analog IPARP442 (BRCA-1 deficient cells)[5]
Compound 16lPARP-1Potent (exact value not specified)Similar to Olaparib[4]
Compound 8aPARP-136Not Specified[7]
Olaparib (Reference)PARP-134Not Specified[7]

Experimental Protocols

The determination of the biological activity of the derived PARP inhibitors involves a combination of enzymatic and cell-based assays.

PARP-1 Inhibition Assay (General Protocol):

  • Enzyme and Substrate Preparation: Recombinant human PARP-1 enzyme is used. The substrate typically consists of biotinylated NAD+ and histones coated on a 96-well plate.

  • Compound Incubation: The test compounds (derived from this compound) are serially diluted and incubated with the PARP-1 enzyme and activated DNA.

  • Reaction Initiation: The reaction is initiated by the addition of the NAD+ substrate mixture.

  • Detection: After incubation, the plate is washed, and streptavidin-HRP (horseradish peroxidase) is added to bind to the incorporated biotinylated ADP-ribose. A colorimetric substrate for HRP is then added, and the absorbance is measured.

  • Data Analysis: The IC50 values, which represent the concentration of the inhibitor required to reduce PARP-1 activity by 50%, are calculated from the dose-response curves.[4][7]

Cell Proliferation Assay (General Protocol):

  • Cell Culture: Cancer cell lines, particularly those with known BRCA1/2 mutations (e.g., MDA-MB-436) and their wild-type counterparts, are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo assay.

  • Data Analysis: The CC50 (cytotoxic concentration 50%) or GI50 (growth inhibition 50%) values are determined by plotting cell viability against the compound concentration.[5]

The workflow for these experimental protocols can be visualized as follows:

G cluster_0 Enzymatic Assay cluster_1 Cell-based Assay A Incubate PARP-1, DNA, and Inhibitor B Add NAD+ Substrate A->B C Detect ADP-ribosylation B->C D Calculate IC50 C->D E Culture BRCA-deficient and wild-type cells F Treat with Inhibitor E->F G Measure Cell Viability F->G H Calculate CC50 G->H

Caption: General experimental workflow for evaluating PARP inhibitors.

Conclusion

References

In Silico Modeling of 7-Bromo-2-methyl-2H-indazole Interactions: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, specific in silico modeling studies for 7-bromo-2-methyl-2H-indazole are not publicly available. This guide, therefore, presents a generalized methodology and an exemplary case study based on the in silico analysis of closely related indazole derivatives, particularly focusing on their interactions with protein kinases, a common target class for this scaffold. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds, including several approved drugs.[1][2][3] The functionalization of the indazole core allows for the fine-tuning of its pharmacological properties. This compound is one such derivative with potential for therapeutic applications. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools to predict and analyze the interactions of small molecules like this compound with their biological targets at an atomic level. This guide provides a comprehensive overview of the methodologies and data interpretation involved in such studies.

Exemplary Molecular Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][5] Many indazole derivatives have been investigated as inhibitors of VEGFR-2.[1][4][5] For the purpose of this guide, we will consider the hypothetical interaction of this compound with the ATP-binding site of VEGFR-2.

Experimental Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Methodology:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4AGD or 4AG8) is obtained from the Protein Data Bank.[4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of this compound is built and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). The ligand is then prepared for docking by assigning appropriate atom types and charges.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program, such as AutoDock 4, is used to perform the docking calculations.[3] The program explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

Methodology:

  • System Preparation: The best-docked pose of the this compound-VEGFR-2 complex is used as the starting point. The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Simulation Parameters: The simulation is performed using a molecular dynamics package like GROMACS.[6] A force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.

  • Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.

  • Production Run: A production MD simulation is run for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The trajectory from the MD simulation is analyzed to study the stability of the complex, the flexibility of the protein and ligand, and the persistent interactions formed between them. This includes calculating the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyzing hydrogen bond occupancy.

In silico methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of a compound in the early stages of drug discovery.

Methodology:

  • Descriptor Calculation: Various molecular descriptors of this compound are calculated using software or online tools.

  • ADME Prediction: These descriptors are used as input for predictive models to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.[7][8]

  • Toxicity Prediction: The potential for toxicity, such as mutagenicity and carcinogenicity, can be assessed using predictive models based on the chemical structure.[7]

Data Presentation

Quantitative data from in silico modeling studies are typically summarized in tables for easy comparison.

Table 1: Exemplary Molecular Docking Results of this compound against VEGFR-2

ParameterValue
PDB ID of Target 4AGD
Binding Energy (kcal/mol) -7.5
Interacting Residues Cys919, Asp1046, Glu885, Leu840
Hydrogen Bonds N2 of indazole with Cys919 backbone NH
Hydrophobic Interactions Bromophenyl ring with Leu840, Val848

Table 2: Exemplary In Silico ADME/Tox Prediction for this compound

PropertyPredicted ValueInterpretation
Molecular Weight 211.06 g/mol Compliant with Lipinski's Rule of Five
LogP 2.8Good lipophilicity for cell permeability
H-bond Donors 0Compliant with Lipinski's Rule of Five
H-bond Acceptors 2Compliant with Lipinski's Rule of Five
Oral Bioavailability HighLikely to be well-absorbed orally
Blood-Brain Barrier Permeation LowReduced potential for CNS side effects
CYP2D6 Inhibition UnlikelyLow risk of drug-drug interactions
Ames Mutagenicity Non-mutagenicLow risk of genotoxicity

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet ADME/Tox Prediction Prot_Prep Protein Preparation (PDB: 4AGD) Docking Molecular Docking (AutoDock) Prot_Prep->Docking Lig_Prep Ligand Preparation (this compound) Lig_Prep->Docking ADME_Tox In Silico ADME/Tox Prediction Lig_Prep->ADME_Tox Pose_Analysis Pose Analysis & Selection Docking->Pose_Analysis MD_Setup System Setup (Solvation & Ionization) Pose_Analysis->MD_Setup MD_Sim MD Simulation (GROMACS) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis MD_Sim->MD_Analysis

Caption: Experimental workflow for in silico modeling.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis Indazole This compound (Hypothetical Inhibitor) Indazole->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

In silico modeling provides a powerful and resource-efficient approach to investigate the potential interactions of novel compounds like this compound with biological targets. Through molecular docking, molecular dynamics simulations, and ADME/Tox predictions, researchers can gain valuable insights into the binding mechanisms, stability of interactions, and drug-like properties of a compound. While specific experimental data for this compound is currently lacking, the methodologies and exemplary data presented in this guide provide a solid framework for conducting and interpreting such in silico studies for this and other related indazole derivatives. These computational approaches are invaluable for guiding further experimental validation and optimization in the drug discovery process.

References

The Ascendancy of 7-Substituted Indazoles: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2] Among the various substitution patterns, modifications at the 7-position of the indazole ring have garnered significant interest for their potential to modulate potency, selectivity, and pharmacokinetic properties of bioactive molecules. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 7-substituted indazoles, focusing on their roles as kinase inhibitors and receptor antagonists. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to support researchers in this dynamic field.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data for 7-substituted indazoles and related analogues, providing insights into the impact of various substituents on their biological activity.

7-Substituted Indazoles as CCR4 Antagonists
Compound IDIndazole SubstitutionN1-SubstituentN3-SubstituentCCR4 IC50 (nM)
48 7-Fluoro3-(aminomethyl)benzyl5-chloro-2-thiophenesulfonamideData not publicly available[3]

Table 1: Example of a 7-substituted indazole as a CCR4 antagonist. The specific IC50 value for this compound is not disclosed in the cited literature, but its development underscores the interest in 7-substitution.

Indazole Derivatives as Kinase Inhibitors

Indazole derivatives have been extensively investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While many studies explore multiple substitution points, the data provides valuable clues about the role of the 7-position.

Compound IDIndazole SubstitutionsTarget KinaseIC50 (nM)
Compound 30 Substitution pattern not specifiedVEGFR-21.24[5]
Pazopanib 6-(dimethylamino)methyl, N-2-pyrimidinylVEGFR-230[1]
Axitinib 6-((E)-2-(pyridin-2-yl)vinyl)VEGFR-20.2

Table 2: IC50 values of notable indazole-based VEGFR-2 inhibitors. While not exclusively 7-substituted, these examples demonstrate the high potency achievable with the indazole scaffold.

Antiproliferative Activity of Substituted Indazoles

The antiproliferative activity of indazole derivatives has been evaluated against various cancer cell lines. The following table includes data for indazoles with diverse substitution patterns, providing a broader context for SAR studies.

Compound IDSubstitution PatternCell LineIC50 (µM)
Compound 2f 3-amino, 6-bromo, N1-arylA549 (Lung)1.15[1][6]
Compound 2f 3-amino, 6-bromo, N1-arylHepG2 (Liver)0.23[1][6]
Compound 2f 3-amino, 6-bromo, N1-arylMCF-7 (Breast)0.35[1][6]
Compound 6o 3-amino, 5-(4-fluorophenyl)-N1-piperazinylK562 (Leukemia)5.15[7]

Table 3: Antiproliferative activity of substituted indazole derivatives against various cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide protocols for the synthesis of a key 7-substituted indazole intermediate and for a representative biological assay.

Synthesis of 7-Iodo-1H-indazole

A versatile starting material for the synthesis of various 7-substituted indazoles is 7-iodo-1H-indazole. This intermediate allows for the introduction of a wide range of functional groups via palladium-catalyzed cross-coupling reactions.[8]

Materials:

  • 2-Methyl-6-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH)

  • Sodium sulfite (Na₂SO₃)

  • Ethanol

  • Water

Procedure:

  • Diazotization: Dissolve 2-methyl-6-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Iodination: In a separate flask, dissolve KI in water. Slowly add the cold diazonium salt solution to the KI solution. A dark precipitate will form. Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Filter the crude product and wash it with cold water. Resuspend the solid in a dilute NaOH solution to remove any phenolic byproducts. Filter the solid again and wash with water until the filtrate is neutral.

  • Reduction of Nitro Group (Not part of the direct synthesis of 7-iodo-2-methyl-6-nitro-indazole, but a subsequent step for other derivatives): The nitro group can be reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride (SnCl₂).

  • Purification: The crude 7-iodo-1H-indazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (7-substituted indazoles) dissolved in DMSO

  • 96-well filter plates

  • Trichloroacetic acid (TCA)

  • Scintillation counter and cocktail

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the test compound solution, the VEGFR-2 enzyme, and the peptide substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP. The final ATP concentration should be at or near the Km value for VEGFR-2.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an excess of cold 10% TCA.

  • Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantification: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (7-substituted indazoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding of the mechanism of action and the drug discovery cascade.

VEGFR-2 Signaling Pathway

7-substituted indazoles have shown promise as inhibitors of VEGFR-2, a key mediator of angiogenesis. The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival FAK FAK Src->FAK Migration Cell Migration FAK->Migration Indazole 7-Substituted Indazole (Inhibitor) Indazole->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway and its inhibition by 7-substituted indazoles.

Experimental Workflow: From Hit to Lead Optimization

The development of potent and selective 7-substituted indazole inhibitors follows a structured workflow, from initial hit identification to lead optimization.

Hit_to_Lead_Workflow Hit-to-Lead Optimization Workflow for Indazole Inhibitors cluster_optimization Iterative Optimization Cycle HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_Conf Hit Confirmation (Dose-Response) Hit_ID->Hit_Conf SAR_Exp SAR by Analogue Synthesis (e.g., 7-substituted indazoles) Hit_Conf->SAR_Exp In_Vitro In Vitro Profiling (Potency, Selectivity) SAR_Exp->In_Vitro In_Vitro->SAR_Exp SAR Feedback ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro->ADME_Tox ADME_Tox->SAR_Exp Property Feedback Lead_Cand Lead Candidate Selection ADME_Tox->Lead_Cand In_Vivo In Vivo Efficacy & Pharmacokinetics Lead_Cand->In_Vivo

Caption: A generalized workflow for the hit-to-lead optimization of indazole-based inhibitors.

Conclusion

The 7-substituted indazole scaffold holds significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The strategic introduction of substituents at the 7-position can profoundly influence the biological activity and pharmacokinetic profile of these compounds. This guide has provided a comprehensive overview of the current SAR landscape, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways and experimental workflows. It is anticipated that this resource will serve as a valuable tool for researchers dedicated to advancing the field of drug discovery with this versatile heterocyclic core. Further exploration into focused libraries of 7-substituted indazoles is warranted to fully elucidate the therapeutic potential of this chemical space.

References

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Discovery, Synthesis, and Application of Novel Indazole-Based Chemical Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2][3] This technical guide provides an in-depth overview of recent advancements in the discovery and development of novel indazole-based compounds, with a focus on their therapeutic potential, particularly in oncology. We will delve into the structure-activity relationships (SAR), key signaling pathways, and the experimental methodologies that underpin these discoveries.

The Indazole Core: A Foundation for Diverse Biological Activity

Indazole-containing derivatives are largely synthetic compounds, with only a few naturally occurring examples such as nigellicine and nigellidine.[2] The core structure consists of a benzene ring fused to a pyrazole ring, existing in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[1] This structural versatility allows for functionalization at various positions, leading to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer effects.[1][2][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole scaffold, highlighting its clinical significance.[5][6][7]

Targeting Key Signaling Pathways in Disease

The therapeutic efficacy of many indazole derivatives stems from their ability to modulate critical signaling pathways implicated in diseases like cancer. A primary focus has been the inhibition of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[6][7]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many indazole-based compounds have been developed as potent inhibitors of RTKs, which are frequently overexpressed or dysregulated in various cancers.[7] A key target in this family is the Vascular Endothelial Growth Factor Receptor (VEGFR), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8][9]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR

Figure 1: Simplified VEGFR Signaling Pathway and Inhibition by Indazole Scaffolds.

Other important RTKs targeted by indazole derivatives include Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[1] For instance, a series of 1H-indazole derivatives showed potent inhibitory activity against FGFR1, with IC50 values in the nanomolar range.[1] Similarly, structure-guided design has led to the development of 1H-indazole compounds that strongly inhibit EGFR and its T790M mutant, which is associated with drug resistance.[1]

Modulation of Other Kinase Families and Cellular Targets

The therapeutic reach of indazole scaffolds extends beyond RTKs to other kinase families and cellular targets.

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell cycle regulation. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, demonstrating the potential for isoform selectivity.[10]

  • Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in epigenetic regulation. Based on fragment-based virtual screening, novel indazole derivatives have been designed and synthesized as potent HDAC inhibitors, with some compounds showing low nanomolar IC50 values against HDAC1, HDAC2, and HDAC8.[11] These inhibitors were found to up-regulate the levels of acetylated α-tubulin and histone H3, arrest the cell cycle in the G2/M phase, and promote apoptosis.[11]

  • Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative, entrectinib, is a potent inhibitor of ALK with an IC50 value of 12 nM.[1]

  • Bacterial DNA Gyrase B (GyrB): Through optimization of a pyrazolopyridone hit, a novel class of indazole derivatives was discovered as GyrB inhibitors, exhibiting excellent enzymatic and antibacterial activity.[12]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected novel indazole-based scaffolds against various targets.

Table 1: Indazole-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
109 EGFR T790M, EGFR5.3, 8.3-[1]
Entrectinib (127) ALK12-[1]
102 FGFR130.2 ± 1.9-[1]
100 FGFR1, FGFR2< 4.1, 2.0 ± 0.8KG1, SNU16[1]
2f -230 - 1150Various cancer cell lines[5][13]

Table 2: Indazole-Based HDAC Inhibitors

Compound IDTarget HDAC(s)IC50 (nM)Cell Line(s)Reference
15k HDAC1, HDAC2, HDAC82.7, 4.2, 3.6HCT-116, HeLa[11]
15m HDAC1, HDAC2, HDAC83.1, 3.6, 3.3HCT-116, HeLa[11]

Table 3: Other Indazole-Based Bioactive Compounds

Compound IDTarget/ActivityIC50/MICOrganism/Cell LineReference
88 ER-α degrader0.7 nM-[1]
58 Antitubercular0.09 µMM. tuberculosis[2]
77 Antileishmanial11.23 µML. infantum[2]

Experimental Protocols

The discovery and optimization of novel indazole scaffolds rely on a combination of synthetic chemistry, in vitro and in vivo biological assays, and computational modeling.

General Synthetic Strategies

The synthesis of the indazole core and its derivatives can be achieved through various methods. A common approach involves the cyclization of appropriately substituted precursors.

Indazole_Synthesis_Workflow Start Starting Materials (e.g., 2-halobenzonitriles, o-haloaryl N-sulfonylhydrazones) Cyclization Cyclization Reaction (e.g., with hydrazine hydrate, Cu-catalyzed) Start->Cyclization Core_Scaffold Indazole Core Scaffold Cyclization->Core_Scaffold Functionalization Functionalization (e.g., Suzuki Coupling, N-alkylation, amidation) Core_Scaffold->Functionalization Final_Compounds Novel Indazole Derivatives Functionalization->Final_Compounds Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Final_Compounds->Purification Biological_Screening Biological Screening Purification->Biological_Screening

Figure 2: General Workflow for the Synthesis and Screening of Indazole Derivatives.

Example Protocol: Synthesis of 1H-Indazoles via PIFA-Mediated Aryl C-H Amination

A reported method involves the synthesis of 1H-indazoles from hydrazones via Phenyliodine(III) bis(trifluoroacetate) (PIFA)-mediated aryl C-H amination.[1]

Example Protocol: Suzuki Coupling for C-C Bond Formation

For the synthesis of C3 and C6 substituted indazoles, Suzuki coupling is a frequently employed method. For instance, the reaction of a bromo-indazole intermediate with a corresponding boronic acid or boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water) yields the desired coupled product.[5][13]

In Vitro Biological Evaluation

Kinase Inhibition Assays: The inhibitory activity of the synthesized compounds against target kinases is typically determined using enzymatic assays. These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Proliferation Assays: The antiproliferative activity of the compounds is assessed using various cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The GI50 or IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.[5][13][14]

Apoptosis Assays: To determine if the compounds induce programmed cell death, apoptosis assays are performed. These can include methods like Annexin V/PI staining followed by flow cytometry, and Western blotting to detect the levels of apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2.[5][13]

Cell Cycle Analysis: The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide (PI).[11]

Computational Approaches in Drug Design

Computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are instrumental in the rational design of novel indazole derivatives.[8][9][15] Molecular docking helps in predicting the binding modes and affinities of compounds with their target proteins, providing insights for structural optimization.[8][9]

Drug_Design_Logic Target_ID Target Identification and Validation Fragment_Screening Fragment-Based or High-Throughput Screening Target_ID->Fragment_Screening Hit_Compound Hit Compound (Indazole Scaffold) Fragment_Screening->Hit_Compound SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compound->SAR_Analysis Computational_Modeling Computational Modeling (Molecular Docking, QSAR) SAR_Analysis->Computational_Modeling Lead_Optimization Lead Optimization (Synthesis of Analogs) Computational_Modeling->Lead_Optimization Lead_Optimization->SAR_Analysis Iterative Cycle Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Figure 3: Logical Flow of Indazole-Based Drug Discovery.

Conclusion and Future Perspectives

References

7-Bromo-2-methyl-2H-indazole: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2-methyl-2H-indazole as a valuable fragment for fragment-based drug discovery (FBDD). The indazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds, including several approved kinase inhibitors. This document consolidates the available physicochemical properties, outlines plausible synthetic routes, and details generalized experimental protocols for utilizing this fragment in screening campaigns. Furthermore, it presents visualizations of the FBDD workflow and a representative signaling pathway where indazole-based inhibitors have shown significant promise, to aid researchers in harnessing the potential of this compound for the development of novel therapeutics.

Introduction to this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. By screening low molecular weight fragments, FBDD explores chemical space more efficiently than traditional high-throughput screening. The indazole nucleus is a key pharmacophore found in a variety of kinase inhibitors, making its derivatives, such as this compound, attractive candidates for FBDD libraries. The bromine atom at the 7-position provides a valuable vector for synthetic elaboration, allowing for the rapid generation of analogues to build structure-activity relationships (SAR). The 2-methyl substitution directs the regioselectivity, offering a specific interaction profile within a target's binding site.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its basic properties and predicted characteristics are summarized below. These properties are crucial for assessing its suitability as a fragment, including adherence to the "Rule of Three."

PropertyValueSource
CAS Number 701910-14-7[SCBT][1]
Molecular Formula C₈H₇BrN₂[SCBT][1]
Molecular Weight 211.06 g/mol [SCBT][1]
Predicted XlogP 2.1PubChem
Predicted Hydrogen Bond Donors 0PubChem
Predicted Hydrogen Bond Acceptors 2PubChem
Predicted Rotatable Bonds 0PubChem

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis of this compound

Conceptual Synthetic Protocol: N-methylation of 7-Bromo-1H-indazole

This protocol is a generalized procedure and would require optimization.

Step 1: Synthesis of 7-Bromo-1H-indazole (from 7-aminoindazole) [2]

  • Diazotization: Dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and water. Cool the solution to -10 °C. Add a solution of sodium nitrite (a slight excess) in water dropwise, maintaining the temperature below -5 °C. Stir for 15 minutes.

  • Sandmeyer Reaction: Add a solution of cuprous bromide (catalytic amount) in concentrated hydrobromic acid to the diazonium salt solution. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-1H-indazole.

Step 2: N-methylation of 7-Bromo-1H-indazole

  • Deprotonation: Dissolve 7-bromo-1H-indazole (1.0 eq) in a suitable aprotic solvent such as DMF or THF. Add a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) (1.1-1.5 eq) portion-wise at 0 °C.

  • Alkylation: Add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting regioisomeric mixture of 1-methyl and 2-methyl indazoles would require separation by column chromatography to isolate the desired this compound.

Experimental Protocols for Fragment Screening

The utility of this compound as a fragment can be assessed through various biophysical and biochemical screening methods. Below are generalized protocols for common assays.

Biophysical Screening: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Binding: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Injection: Inject the fragment solutions over the sensor surface at a constant flow rate.

  • Data Analysis: Monitor the change in the refractive index upon fragment binding and dissociation. Fit the sensorgram data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Biochemical Screening: Kinase Inhibition Assay (ADP-Glo™)

This assay is suitable for screening fragments against kinase targets.

  • Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and this compound at a fixed concentration (typically in the high micromolar to low millimolar range for fragments) in the kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. A decrease in signal compared to the DMSO control indicates inhibition.

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration cluster_2 Lead Development Fragment_Library Fragment Library (incl. This compound) Screening Biophysical/Biochemical Screening Fragment_Library->Screening Hits Identified Hits Screening->Hits Validation Hit Validation (e.g., NMR, X-ray) Hits->Validation SAR Structure-Activity Relationship (SAR) Validation->SAR Optimization Hit-to-Lead Optimization SAR->Optimization Lead_Compound Lead Compound Optimization->Lead_Compound Preclinical Preclinical Studies Lead_Compound->Preclinical

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Representative Kinase Signaling Pathway

The indazole scaffold is a common feature in inhibitors of various kinases, such as Aurora Kinases, which are crucial for cell cycle regulation.

Kinase_Pathway cluster_pathway Simplified Aurora Kinase Signaling in Mitosis cluster_inhibition Mechanism of Action AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->AuroraA Inhibition Indazole_Inhibitor->AuroraB Inhibition

Caption: Inhibition of a simplified Aurora Kinase signaling pathway by an indazole-based inhibitor.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly for targets within the kinome. Its physicochemical properties align well with the requirements for a fragment library, and the bromine handle offers a clear path for synthetic elaboration. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and screening based on established methodologies for the broader indazole class. The provided workflows and pathway diagrams serve as a conceptual foundation for researchers aiming to leverage this and similar fragments in their drug discovery efforts. Further experimental characterization of this fragment is warranted to fully elucidate its potential.

References

Methodological & Application

Synthesis of 7-Bromo-2-methyl-2H-indazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 7-Bromo-2-methyl-2H-indazole, a valuable building block for pharmaceutical and materials science research. The described two-step synthesis pathway is designed for researchers, scientists, and drug development professionals, offering a detailed methodology based on established chemical transformations.

Introduction

Indazole derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities. The targeted synthesis of specifically substituted indazoles, such as this compound, is crucial for the development of novel therapeutic agents. This protocol outlines a reliable method for the preparation of this compound, commencing with the synthesis of 7-Bromo-1H-indazole followed by a regioselective methylation.

Overall Reaction Scheme

Synthesis_Scheme 7-Amino-1H-indazole 7-Amino-1H-indazole 7-Bromo-1H-indazole 7-Bromo-1H-indazole 7-Amino-1H-indazole->7-Bromo-1H-indazole 1. HBr, NaNO2 2. CuBr Mixture 7-Bromo-1-methyl-1H-indazole & This compound 7-Bromo-1H-indazole->Mixture NaH, CH3I in THF This compound This compound Mixture->this compound Column Chromatography

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-1H-indazole

This procedure is adapted from a known method for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole via a Sandmeyer reaction.[1]

Materials:

  • 7-Aminoindazole

  • Concentrated Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and deionized water.

  • Cool the solution to -10 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in deionized water and cool it.

  • Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution while maintaining the temperature at -5 °C.

  • Stir the resulting diazonium salt solution at -5 °C for 15 minutes.

  • In a separate vessel, dissolve cuprous bromide (1.05 eq) in concentrated hydrobromic acid and cool the solution.

  • Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15 minutes, ensuring the temperature does not rise above 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Dilute the mixture with deionized water and filter the resulting precipitate.

  • Wash the filter cake with ethyl acetate.

  • Separate the filtrate layers and extract the aqueous layer three times with ethyl acetate.

  • Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-bromo-1H-indazole.

Step 2: Synthesis of this compound

This methylation procedure is based on a method for the N-methylation of a similar bromoindazole derivative, which yields a mixture of N1 and N2 methylated isomers that can be separated by column chromatography.[2]

Materials:

  • 7-Bromo-1H-indazole (from Step 1)

  • Sodium hydride (NaH, 95%)

  • Iodomethane (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend 7-bromo-1H-indazole (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.05 eq) portion-wise to the suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add iodomethane (4.0 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the 7-Bromo-1-methyl-1H-indazole and this compound isomers.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields are based on literature for analogous reactions and may vary.

StepReactantProductReagentsSolventTypical YieldReference
17-Aminoindazole7-Bromo-1H-indazoleHBr, NaNO₂, CuBrWater, HBr~37%[1]
27-Bromo-1H-indazoleThis compoundNaH, CH₃ITHF~40-50% (for N2-isomer)[2]

Logical Relationship of Synthesis Steps

Synthesis_Logic Start Starting Material: 7-Amino-1H-indazole Step1 Step 1: Diazotization and Sandmeyer Reaction Start->Step1 Intermediate Intermediate: 7-Bromo-1H-indazole Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 Isomer_Mixture Mixture of N1 and N2 Isomers Step2->Isomer_Mixture Purification Purification: Column Chromatography Isomer_Mixture->Purification Final_Product Final Product: This compound Purification->Final_Product

Figure 2. Logical workflow of the two-step synthesis.

Conclusion

This application note provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably produce this key intermediate for further investigation in drug discovery and materials science. Adherence to standard laboratory safety practices is paramount during the execution of these chemical transformations.

References

Application Notes and Protocols for the Regioselective Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The regioselective synthesis of 2H-indazoles, in particular, is a critical challenge in the development of novel pharmaceuticals. This document provides detailed application notes and experimental protocols for several modern and efficient methods for the regioselective synthesis of 2H-indazoles, designed to be a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Indazoles possess two nucleophilic nitrogen atoms, N1 and N2, leading to potential challenges in achieving regioselectivity during functionalization. The development of synthetic methods that selectively yield the 2H-indazole regioisomer is of paramount importance. This document outlines a selection of robust and highly regioselective synthetic strategies, including acid-catalyzed alkylations, one-pot cyclizations, multi-component reactions, and metal-catalyzed cross-couplings. Each method is presented with a summary of its key features, a detailed experimental protocol for a representative example, and a table of quantitative data to showcase its substrate scope and efficiency.

Method 1: TfOH-Catalyzed Regioselective N2-Alkylation with Diazo Compounds

This metal-free method provides a highly selective route to N2-alkylated indazoles. The use of triflic acid (TfOH) as a catalyst allows for the reaction of indazoles with diazo compounds to proceed with excellent regioselectivity, often with N2/N1 ratios exceeding 99:1.[1] The reaction is believed to proceed via protonation of the diazo compound by the strong acid, followed by nucleophilic attack from the N2 atom of the indazole.[2]

Data Presentation
EntryIndazole SubstrateDiazo CompoundYield (%)N2:N1 Ratio
1IndazoleEthyl 2-diazoacetate95>99:1
25-NitroindazoleEthyl 2-diazoacetate92>99:1
36-ChloroindazoleMethyl 2-diazo-2-phenylacetate88>99:1
4Indazole(Diazomethyl)benzene85>99:1

Data compiled from representative examples in the literature.[2]

Experimental Protocol: Synthesis of Ethyl 2-(2H-indazol-2-yl)acetate

Materials:

  • Indazole (0.2 mmol, 23.6 mg)

  • Ethyl 2-diazoacetate (0.3 mmol, 34.2 mg)

  • Trifluoromethanesulfonic acid (TfOH) (0.04 mmol, 6.0 mg)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a sealed tube, add indazole (0.2 mmol) and ethyl 2-diazoacetate (0.3 mmol) in 1,2-dichloroethane (2.0 mL).

  • Add trifluoromethanesulfonic acid (0.04 mmol) to the mixture.

  • Stir the reaction mixture at 50 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to yield the pure N2-alkylated indazole.[3]

Logical Relationship Diagram

Indazole Indazole Reaction N2-Alkylation Indazole->Reaction Diazo Diazo Compound Diazo->Reaction TfOH TfOH (catalyst) TfOH->Reaction Product N2-Alkylated Indazole Reaction->Product

Caption: TfOH-catalyzed N2-alkylation of indazoles.

Method 2: One-Pot Condensation-Cadogan Reductive Cyclization

This operationally simple and efficient one-pot synthesis of 2H-indazoles starts from commercially available ortho-nitrobenzaldehydes and amines. The reaction proceeds via an initial condensation to form an ortho-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization promoted by a phosphine reducing agent, such as tributylphosphine, to afford the substituted 2H-indazole.[4][5] This method is notable for its mild reaction conditions and broad substrate scope.[4]

Data Presentation
Entryo-NitrobenzaldehydeAmineYield (%)
12-NitrobenzaldehydeAniline95
22-Nitrobenzaldehyde4-Fluoroaniline92
35-Chloro-2-nitrobenzaldehydeAniline88
42-NitrobenzaldehydeBenzylamine78

Data represents typical yields reported in the literature.

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole

Materials:

  • 2-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • Aniline (1.1 mmol, 102.4 mg)

  • Tributylphosphine (1.5 mmol, 303.5 mg)

  • Isopropanol (i-PrOH) (5.0 mL)

  • Silica gel for chromatography

Procedure:

  • In a reaction vessel, dissolve 2-nitrobenzaldehyde (1.0 mmol) and aniline (1.1 mmol) in isopropanol (5.0 mL).

  • Heat the mixture to 80 °C and stir for 1 hour to facilitate the condensation reaction.

  • To the resulting solution of the in situ formed imine, add tributylphosphine (1.5 mmol).

  • Continue to stir the reaction mixture at 80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain 2-phenyl-2H-indazole.[4]

Experimental Workflow Diagram

cluster_0 One-Pot Synthesis Start o-Nitrobenzaldehyde + Amine in i-PrOH Condensation Condensation at 80 °C Start->Condensation Add_Phosphine Add Tributylphosphine Condensation->Add_Phosphine Cyclization Reductive Cyclization at 80 °C Add_Phosphine->Cyclization Workup Workup and Purification Cyclization->Workup Product 2H-Indazole Workup->Product

Caption: One-pot Cadogan reductive cyclization.

Method 3: Copper-Catalyzed Three-Component Synthesis

This method provides a direct route to 2H-indazoles through a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[6] The use of a copper catalyst is crucial for the formation of the C-N and N-N bonds.[6][7] This approach is valued for its broad substrate scope and tolerance of various functional groups.[6][7]

Data Presentation
Entry2-BromobenzaldehydeAmineYield (%)
12-BromobenzaldehydeAniline92
22-Bromo-5-fluorobenzaldehydeAniline85
32-Bromobenzaldehyde4-Methoxyaniline90
42-BromobenzaldehydeBenzylamine75

Data represents typical yields reported in the literature.

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole

Materials:

  • 2-Bromobenzaldehyde (1.0 mmol, 185.0 mg)

  • Aniline (1.1 mmol, 102.4 mg)

  • Sodium azide (NaN₃) (1.5 mmol, 97.5 mg) - Caution: Sodium azide is toxic and potentially explosive.

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 17.6 mg)

  • Dimethylformamide (DMF) (3.0 mL)

  • Silica gel for chromatography

Procedure:

  • To a reaction tube, add 2-bromobenzaldehyde (1.0 mmol), aniline (1.1 mmol), sodium azide (1.5 mmol), copper(I) iodide (0.1 mmol), and N,N'-dimethylethylenediamine (0.2 mmol).

  • Add dimethylformamide (3.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-phenyl-2H-indazole.

Signaling Pathway Diagram

cluster_0 Reaction Cascade A 2-Bromobenzaldehyde E Imine Formation A->E B Amine B->E C NaN3 D Cu(I) Catalyst F C-N Coupling D->F E->F + NaN3, Cu(I) G N-N Bond Formation F->G Intramolecular H 2H-Indazole G->H

Caption: Copper-catalyzed three-component synthesis.

Method 4: [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes

This method offers a rapid and efficient synthesis of 2H-indazoles through a [3 + 2] dipolar cycloaddition reaction between sydnones and arynes, which are generated in situ.[8] The reaction proceeds under mild conditions and typically provides good to excellent yields of the desired 2H-indazoles.[8][9]

Data Presentation
EntrySydnoneAryne PrecursorYield (%)
1N-Phenylsydnone2-(Trimethylsilyl)phenyl triflate95
2N-(4-Chlorophenyl)sydnone2-(Trimethylsilyl)phenyl triflate92
3N-(4-Methylphenyl)sydnone2-(Trimethylsilyl)phenyl triflate96
4N-Methylsydnone2-(Trimethylsilyl)phenyl triflate75

Data represents typical yields reported in the literature.[9]

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole

Materials:

  • N-Phenylsydnone (0.4 mmol, 64.9 mg)

  • 2-(Trimethylsilyl)phenyl triflate (0.6 mmol, 179.0 mg)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.8 mL)

  • Acetonitrile (ACN) (4.0 mL)

  • Silica gel for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-phenylsydnone (0.4 mmol) and 2-(trimethylsilyl)phenyl triflate (0.6 mmol) in acetonitrile (4.0 mL).

  • Add the tetrabutylammonium fluoride solution (0.8 mL, 0.8 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to give 2-phenyl-2H-indazole.[10]

Reaction Mechanism Diagram

Sydnone Sydnone Cycloaddition [3+2] Cycloaddition Sydnone->Cycloaddition Aryne Aryne (in situ) Aryne->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Decarboxylation Retro-[4+2] (CO2 extrusion) Intermediate->Decarboxylation Product 2H-Indazole Decarboxylation->Product

Caption: [3+2] Cycloaddition of sydnones and arynes.

References

Application Notes and Protocols for the Synthesis of 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. The regioselective functionalization of the indazole nucleus, particularly at the N1 and N2 positions, is crucial for modulating the biological activity of these molecules. The synthesis of 7-Bromo-2-methyl-2H-indazole is a key step in the development of various therapeutic candidates. While palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-C and C-N bond formation in heterocyclic chemistry, the direct N-methylation of indazoles is typically achieved through classical alkylation methods. This document provides a detailed protocol for the N-methylation of 7-bromo-1H-indazole and discusses the significant role of palladium catalysis in other synthetic transformations of the indazole scaffold.

Synthesis of this compound via N-Methylation

The direct methylation of 7-bromo-1H-indazole generally proceeds via deprotonation with a base followed by reaction with a methylating agent. This reaction often yields a mixture of the N1-methyl and N2-methyl isomers. The ratio of these isomers is influenced by reaction conditions such as the base, solvent, and temperature. Substituents at the C7 position of the indazole ring can sterically hinder the N1 position, thereby favoring the formation of the N2 isomer.[1][2] The two isomers typically exhibit different polarities, allowing for their separation by column chromatography or recrystallization.[3]

Experimental Protocol: N-Methylation of 7-Bromo-1H-indazole

This protocol describes a general procedure for the N-methylation of 7-bromo-1H-indazole, which may result in a mixture of N1 and N2 isomers requiring subsequent separation.

Materials:

  • 7-Bromo-1H-indazole

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromo-1H-indazole (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DMF or THF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add the base. If using sodium hydride (1.1 equiv), add it portion-wise and stir the mixture at 0 °C for 30 minutes. If using potassium carbonate (1.5 equiv), add it and allow the mixture to stir.

  • Methylation: Slowly add methyl iodide (1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude mixture by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the 7-Bromo-1-methyl-1H-indazole and this compound isomers.

Data Presentation

The regioselectivity of the N-alkylation of indazoles is highly dependent on the reaction conditions. The following table summarizes representative data for the N-alkylation of substituted indazoles, highlighting the influence of substituents and reaction conditions on the N1:N2 isomer ratio.

Indazole SubstrateAlkylating AgentConditions (Base/Solvent)N1:N2 RatioTotal Yield (%)
7-NO₂-1H-indazolen-pentyl bromideNaH / THF4 : 9688
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THF<1 : 9994
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMF53 : 4784
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 151.6

Data adapted from references[1][2].

Visualization of Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 7-Bromo-1H-indazole Deprotonation Deprotonation (Base, Solvent, 0°C) Start->Deprotonation Methylation Methylation (CH3I, 0°C to RT) Deprotonation->Methylation Quenching Quenching (aq. NH4Cl) Methylation->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

The Role of Palladium Catalysis in Indazole Synthesis and Functionalization

While direct N-methylation of indazoles does not typically employ palladium catalysis, palladium-catalyzed reactions are indispensable for the synthesis and subsequent functionalization of the indazole core. These methods offer powerful tools for creating complex molecular architectures with high efficiency and selectivity.

Palladium-Catalyzed Synthesis of Substituted Indazoles:

One notable palladium-catalyzed method for the synthesis of 2-aryl-2H-indazoles involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. This approach utilizes a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand like dppf and a base like sodium tert-butoxide, to facilitate the formation of the N1-C7a bond, leading to the desired 2-aryl-2H-indazole scaffold.

Palladium-Catalyzed Functionalization of Bromoindazoles:

The bromine atom on the 7-bromoindazole core serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for introducing molecular diversity. Key examples include:

  • Suzuki-Miyaura Coupling: Reaction of 7-bromoindazoles with boronic acids or their esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 7-position.

  • Buchwald-Hartwig Amination: Coupling of 7-bromoindazoles with amines to form C-N bonds, providing access to a wide range of 7-aminoindazole derivatives.

  • Heck and Sonogashira Couplings: Reactions with alkenes and terminal alkynes, respectively, to introduce unsaturated carbon fragments at the 7-position.

  • C-H Activation/Arylation: Palladium catalysts can also be used for the direct C-H arylation of the indazole core, for instance at the C7 position, with aryl halides.

The following diagram illustrates the central role of palladium catalysis in the functionalization of a bromoindazole core.

Palladium_Catalysis cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Indazoles Indazole 7-Bromo-Indazole Core Suzuki Suzuki-Miyaura (R-B(OH)2) Indazole->Suzuki Buchwald Buchwald-Hartwig (R2NH) Indazole->Buchwald Heck Heck (Alkene) Indazole->Heck Sonogashira Sonogashira (Alkyne) Indazole->Sonogashira Aryl 7-Aryl-Indazole Suzuki->Aryl Amino 7-Amino-Indazole Buchwald->Amino Alkenyl 7-Alkenyl-Indazole Heck->Alkenyl Alkynyl 7-Alkynyl-Indazole Sonogashira->Alkynyl

Caption: Palladium-catalyzed functionalization of the 7-bromoindazole scaffold.

Conclusion

The synthesis of this compound is a vital process in the development of new pharmaceuticals. While direct N-methylation is typically achieved through classical methods, an understanding of the factors governing regioselectivity is key to optimizing the yield of the desired N2-isomer. Furthermore, palladium catalysis plays a critical and expansive role in the broader field of indazole chemistry, enabling the synthesis of complex indazole-based molecules through a variety of powerful cross-coupling and C-H activation strategies. For drug development professionals and researchers, a comprehensive knowledge of both classical and modern catalytic methods is essential for the efficient construction and derivatization of this important heterocyclic scaffold.

References

One-Pot Synthesis of Substituted 2H-Indazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted 2H-indazoles, a crucial scaffold in medicinal chemistry and drug discovery. The following sections outline various synthetic strategies, offering a comparative overview of their methodologies, substrate scope, and efficiency.

Introduction

2H-Indazoles are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties, have made them a focal point of interest in medicinal chemistry. One-pot synthesis methodologies offer significant advantages in terms of operational simplicity, reduced reaction time, and improved overall efficiency, making them highly valuable in the rapid generation of compound libraries for drug discovery. This document details several robust one-pot procedures for the synthesis of substituted 2H-indazoles.

Method 1: Condensation and Cadogan Reductive Cyclization of o-Nitrobenzaldehydes

This widely utilized method involves the initial condensation of an o-nitrobenzaldehyde with a primary amine to form an o-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization to yield the 2H-indazole. The use of organophosphorus reagents is common for the reduction step.

Experimental Workflow

Workflow for Condensation and Cadogan Reductive Cyclization cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Reductive Cyclization cluster_3 Work-up and Purification A o-Nitrobenzaldehyde D D A->D Mix in reaction vessel B Primary Amine B->D Mix in reaction vessel C Solvent (e.g., i-PrOH) C->D Mix in reaction vessel E Formation of o-imino-nitrobenzene intermediate D->E Heat (e.g., 80 °C) G Formation of 2H-Indazole E->G Add and continue heating F Reducing Agent (e.g., Tri-n-butylphosphine) F->G Add and continue heating H H G->H Cool to RT I I H->I Concentrate J Isolated 2H-Indazole I->J Purify (e.g., Column Chromatography)

Caption: Workflow for the one-pot synthesis of 2H-indazoles via condensation and Cadogan reductive cyclization.

Protocol: General Procedure for Reductive Cyclization[1]
  • Reaction Setup: To a solution of the o-nitrobenzaldehyde (1.0 equiv) in isopropanol (i-PrOH), add the primary amine (1.0-1.2 equiv).

  • Condensation: Heat the reaction mixture to 80 °C.

  • Reductive Cyclization: After the formation of the imine intermediate (as monitored by TLC or LCMS), add tri-n-butylphosphine (1.5 equiv) dropwise to the reaction mixture.

  • Reaction Completion: Continue heating at 80 °C until the reaction is complete (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired substituted 2H-indazole.

Quantitative Data Summary
Entryo-Nitrobenzaldehyde SubstituentAmineProductYield (%)Reference
1HAniline2-Phenyl-2H-indazole85[1]
24-ClAniline5-Chloro-2-phenyl-2H-indazole78[1]
34-MeOAniline5-Methoxy-2-phenyl-2H-indazole92[1]
4HBenzylamine2-Benzyl-2H-indazole75[1]
5H(R)-α-Methylbenzylamine2-((R)-1-Phenylethyl)-2H-indazole88[1]

Method 2: Copper-Catalyzed Three-Component Synthesis

This one-pot, three-component reaction utilizes a copper catalyst to assemble 2H-indazoles from readily available 2-halobenzaldehydes, primary amines, and sodium azide. This method is notable for its high functional group tolerance.[2][3]

Experimental Workflow

Workflow for Copper-Catalyzed Three-Component Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 2-Halobenzaldehyde F F A->F Combine in reaction vessel B Primary Amine B->F Combine in reaction vessel C Sodium Azide C->F Combine in reaction vessel D Copper Catalyst (e.g., Cu₂O-NP) D->F Combine in reaction vessel E Solvent (e.g., PEG 300) E->F Combine in reaction vessel G One-pot reaction proceeds F->G Heat (e.g., 110 °C) H H G->H Cool to RT I I H->I Add water J J I->J Extract with organic solvent K K J->K Dry and concentrate L Isolated 2H-Indazole K->L Purify (e.g., Column Chromatography)

Caption: Workflow for the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles.

Protocol: General Procedure using Copper(I) Oxide Nanoparticles (Cu₂O-NP)[2]
  • Reaction Setup: In a sealed tube, combine the 2-halobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), sodium azide (1.5 mmol), and Cu₂O nanoparticles (5 mol%) in polyethylene glycol (PEG 300) (3 mL).

  • Reaction: Heat the mixture at 110 °C with stirring for the appropriate time (monitored by TLC).

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
Entry2-HalobenzaldehydeAmineCatalystSolventYield (%)Reference
12-BromobenzaldehydeAnilineCu₂O-NPPEG 30095[2]
22-ChlorobenzaldehydeAnilineCu₂O-NPPEG 30090[2]
32-Bromobenzaldehyde4-MethylanilineCu₂O-NPPEG 30092[2]
42-BromobenzaldehydeBenzylamineCuIDMSOGood[4]
52-BromobenzaldehydeCyclohexylamineCuIDMSOGood[4]

Method 3: [3+2] Dipolar Cycloaddition of Sydnones and Arynes

A modern and efficient approach for the synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with in situ generated arynes.[5] This method proceeds under mild conditions and provides excellent yields without contamination from 1H-indazole isomers.[5]

Reaction Scheme

[3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate Steps cluster_3 Product Sydnone Sydnone Cycloaddition [3+2] Cycloaddition Sydnone->Cycloaddition Aryne_precursor Silylaryl triflate (Aryne Precursor) Aryne In situ generation of Aryne Aryne_precursor->Aryne CsF Aryne->Cycloaddition Extrusion Extrusion of CO₂ Cycloaddition->Extrusion Indazole 2H-Indazole Extrusion->Indazole

Caption: Reaction scheme for the synthesis of 2H-indazoles via [3+2] dipolar cycloaddition.

Protocol: General Procedure for [3+2] Cycloaddition[5]
  • Reaction Setup: To a mixture of the sydnone (1.2 equiv), cesium fluoride (CsF) (2.0 equiv), and 18-crown-6 (0.1 equiv) in acetonitrile, add a solution of the silylaryl triflate (1.0 equiv) in acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over a suitable drying agent, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the pure 2H-indazole.

Quantitative Data Summary
EntrySydnone Substituent (at N-3)Aryne PrecursorProductYield (%)Reference
1Phenyl2-(Trimethylsilyl)phenyl triflate2-Phenyl-2H-indazole95[5]
24-Chlorophenyl2-(Trimethylsilyl)phenyl triflate2-(4-Chlorophenyl)-2H-indazole92[5]
3Methyl2-(Trimethylsilyl)phenyl triflate2-Methyl-2H-indazole85[5]
4Phenyl4,5-Dichloro-2-(trimethylsilyl)phenyl triflate5,6-Dichloro-2-phenyl-2H-indazole88[5]

Conclusion

The one-pot synthesis of substituted 2H-indazoles can be achieved through various efficient methodologies. The choice of method depends on the availability of starting materials, desired substitution patterns, and tolerance to specific reaction conditions. The Condensation-Cadogan reductive cyclization is a classic and reliable method. The copper-catalyzed three-component reaction offers high efficiency and functional group tolerance. The [3+2] dipolar cycloaddition represents a modern, mild, and high-yielding approach. These protocols provide a strong foundation for researchers in the synthesis and exploration of novel 2H-indazole derivatives for drug discovery and development.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance.[1][2] Functionalization of the indazole core is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indazole ring system under relatively mild conditions.[2][3][4][5] This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 7-Bromo-2-methyl-2H-indazole with various boronic acids, a critical transformation for generating libraries of potential drug candidates.

Reaction Principle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle involves three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[3][6][7]

Data Presentation: Reaction Conditions and Yields

The successful synthesis of 7-aryl-2-methyl-2H-indazoles via Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. While specific data for this compound is not extensively published, the following tables summarize reported conditions for the coupling of structurally related bromoindazoles, providing a strong starting point for reaction optimization.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 7-Bromo-4-substituted-1H-indazoles [4]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140470

Table 2: Conditions for Suzuki-Miyaura Coupling of 3-Bromoindazoles (Microwave-Assisted) [1][8]

EntryCatalystBaseSolventTemperature (°C)Irradiation Time
1Pd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O1402 hours

Table 3: Conditions for Suzuki-Miyaura Coupling of 5-Bromoindazoles [9]

EntryCatalystBaseSolventTemperature (°C)Time (h)
1Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar bromoindazoles and may require optimization for specific substrates.[3][4][5][8]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reaction vial or sealed tube

  • Stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a microwave reaction vial or a sealable reaction tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the chosen base (e.g., Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the reaction vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for several minutes to ensure an oxygen-free environment.

  • Heating: Place the reaction vial in a preheated oil bath or a microwave reactor and heat to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-2-methyl-2H-indazole.

Visualizations

Diagram 1: General Experimental Workflow for Suzuki-Miyaura Coupling

G reagents 1. Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst solvent 2. Add Degassed Solvent reagents->solvent inert 3. Purge with Inert Gas (N₂ or Ar) solvent->inert heat 4. Heat with Stirring (Conventional or Microwave) inert->heat monitor 5. Monitor Reaction (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup: Dilute, Filter, Wash monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product 8. Characterize Pure Product purify->product

Caption: A schematic overview of the experimental procedure for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

G pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition (R¹-X) pd2_r2 R¹-Pd(II)L₂-R² pd2->pd2_r2 Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_r2->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[3][5]

References

Application Notes and Protocols for Building a Chemical Library Using 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1] Its derivatives have shown a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3] 7-Bromo-2-methyl-2H-indazole is a versatile building block for the synthesis of diverse chemical libraries for drug discovery. The presence of a bromine atom at the 7-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the rapid generation of novel molecular entities.[4]

These application notes provide detailed protocols for the functionalization of this compound to construct a chemical library. The primary focus is on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Applications in Chemical Library Synthesis

The bromine atom at the C7 position of this compound is the key to its utility as a scaffold for library synthesis. This site can be readily functionalized using a variety of modern cross-coupling reactions to introduce diverse chemical moieties, thereby generating a library of compounds with a common indazole core but varied peripheral functionality.

Key Diversification Strategies:
  • Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or vinyl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce a wide range of amines.

  • Sonogashira Coupling: Installation of alkyne functionalities, which can be further elaborated.

Experimental Protocols

The following protocols are adapted from established methods for palladium-catalyzed cross-coupling reactions on bromo-indazoles and are expected to be applicable to this compound with potential for optimization.[5][6][7][8]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of this compound with a boronic acid or ester to introduce aryl or heteroaryl substituents.[1][5][6]

Reaction Scheme:

Br-Ind-Me + R¹R²NH --[Pd catalyst, Ligand, Base]--> R¹R²N-Ind-Me

Br-Ind-Me + H-C≡C-R --[Pd catalyst, Cu(I) co-catalyst, Base]--> R-C≡C-Ind-Me

Caption: Workflow for generating a chemical library from this compound.

Signaling Pathway (Illustrative Example)

While a specific signaling pathway for a library derived from this compound is not yet defined, many indazole derivatives are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a target for such a library.

G cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Phosphorylation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor Indazole-based Kinase Inhibitor (from library) inhibitor->kinase1

Caption: A generic kinase signaling pathway targeted by indazole-based inhibitors.

References

Application Notes and Protocols: 7-Bromo-2-methyl-2H-indazole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for effective binding to the hinge region of the kinase active site. The 7-bromo-2-methyl-2H-indazole scaffold offers a versatile starting point for the development of novel kinase inhibitors. The bromine atom at the 7-position serves as a convenient handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The 2-methyl substitution directs the regioselectivity of subsequent reactions and can influence the binding mode and pharmacokinetic properties of the final compounds.

This document provides detailed protocols for the synthesis of derivatives based on the this compound scaffold and their evaluation as kinase inhibitors through biochemical and cell-based assays.

Data Presentation: Exemplary Kinase Inhibition Data

The following table summarizes hypothetical, yet representative, quantitative data for exemplary compounds derived from the this compound scaffold. This data is intended to illustrate the potential of this scaffold and to serve as a template for organizing experimental results.

Compound IDTarget KinaseIC50 (nM) [Biochemical]IC50 (nM) [Cell-based]
Scaffold-001 VEGFR2150850
Scaffold-002 FGFR185450
Scaffold-003 SRC2201100
Scaffold-004 FLT345280
Scaffold-005 GSK-3β300>1000

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the title scaffold, adapted from general procedures for indazole synthesis.

Materials:

  • 7-Bromo-1H-indazole

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. The desired 2-methyl isomer is typically the major product under these conditions, but separation from the 1-methyl isomer is crucial.

  • Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki Coupling for Derivatization of the Scaffold

This protocol outlines a general procedure for introducing aryl or heteroaryl moieties at the 7-position via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 7-substituted-2-methyl-2H-indazole derivative.

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced.[1][2]

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, FGFR1, SRC)

  • Kinase-specific substrate (peptide or protein)

  • ATP at a concentration near the Km for the specific kinase

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add 2 µL of a solution containing the kinase enzyme and its specific substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Substrate)

This protocol determines a compound's ability to inhibit a specific kinase signaling pathway within a cellular context by measuring the phosphorylation level of a downstream substrate.

Materials:

  • Cancer cell line known to have an active signaling pathway of interest (e.g., HUVEC for VEGFR2, Ba/F3 cells expressing the target kinase).

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Growth factors (if required to stimulate the pathway, e.g., VEGF for VEGFR2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours if pathway stimulation is required.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes). Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each cell lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the phosphorylated substrate.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total substrate to ensure equal protein loading.

  • Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the vehicle-treated control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_testing Biological Evaluation start 7-Bromo-1H-indazole methylation Protocol 1: N-Methylation start->methylation scaffold This compound methylation->scaffold coupling Protocol 2: Suzuki Coupling scaffold->coupling library Compound Library coupling->library biochem Protocol 3: Biochemical Assay (IC50) library->biochem cell_based Protocol 4: Cell-Based Assay (Western Blot) library->cell_based data Data Analysis (SAR) biochem->data cell_based->data

Caption: Synthetic and evaluation workflow for developing kinase inhibitors.

signaling_pathway GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK Binds PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Inhibitor This compound Derivative Inhibitor->RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for Cell-Based Assays with 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 7-Bromo-2-methyl-2H-indazole in cell-based assays. Given the therapeutic potential of indazole derivatives as kinase inhibitors in oncology, this document outlines protocols to assess the cytotoxic effects and to investigate the impact on a representative signaling pathway in a cancer cell line.[1][2][3]

The following protocols are foundational and can be adapted for specific cell lines and research questions.

Hypothetical Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Many indazole-based compounds have been investigated as inhibitors of protein kinases.[1] This document will proceed with the hypothesis that this compound may inhibit a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy. The diagram below illustrates a generic RTK signaling cascade leading to cell proliferation.

RTK_Signaling_Pathway Ligand Ligand RTK RTK Dimerization_Autophosphorylation Dimerization_Autophosphorylation RTK->Dimerization_Autophosphorylation Activates This compound This compound This compound->RTK Inhibits Proliferation Proliferation Downstream_Kinase_1 Downstream_Kinase_1 Dimerization_Autophosphorylation->Downstream_Kinase_1 Phosphorylates Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates Transcription_Factors Transcription_Factors Downstream_Kinase_2->Transcription_Factors Activates Transcription_Factors->Proliferation Promotes

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Experimental Workflow

The following workflow provides a systematic approach to evaluating the efficacy of this compound in a cell-based context.

Experimental_Workflow Start Start Data_Analysis Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Compound_Preparation Compound_Preparation Cytotoxicity_Assay Cytotoxicity_Assay Compound_Preparation->Cytotoxicity_Assay Western_Blot_Analysis Western_Blot_Analysis Cytotoxicity_Assay->Western_Blot_Analysis Western_Blot_Analysis->Data_Analysis

Caption: General experimental workflow for inhibitor characterization.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.[4] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials
  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[4]

  • Cell Treatment: Replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.[4] Incubate for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation

The results of the MTT assay can be presented in a table to show the dose-dependent effect of the compound on cell viability.

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
0 (Vehicle)1.20 ± 0.08100
0.11.15 ± 0.0795.8
10.98 ± 0.0681.7
100.62 ± 0.0551.7
500.25 ± 0.0320.8
1000.10 ± 0.028.3

This table contains hypothetical data for illustrative purposes.

Protocol: Western Blot Analysis of Pathway Inhibition

This protocol is used to assess whether this compound inhibits the phosphorylation of downstream proteins in the proposed RTK signaling pathway.[4]

Materials
  • Treated cell lysates from the cytotoxicity experiment

  • Protein assay reagent (e.g., BCA or Bradford)[4]

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RTK, anti-total-RTK, anti-phospho-Downstream Kinase 1, anti-total-Downstream Kinase 1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies[4]

  • Chemiluminescent substrate

  • Imaging system

Procedure
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.[4]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Presentation

The relative band intensities from the Western blot can be quantified and presented in a table.

Treatmentp-RTK / Total RTK (Relative Intensity)p-DK1 / Total DK1 (Relative Intensity)
Vehicle1.001.00
1 µM Compound0.750.80
10 µM Compound0.300.35
50 µM Compound0.100.12

p-RTK: phospho-Receptor Tyrosine Kinase, p-DK1: phospho-Downstream Kinase 1. This table contains hypothetical data for illustrative purposes.

References

Application Notes and Protocols for High-Throughput Screening of 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a fundamental approach in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential modulators of biological targets.[1][2] The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6][7] 7-Bromo-2-methyl-2H-indazole is a heterocyclic compound featuring this privileged indazole core. The presence of a bromine atom provides a handle for further chemical modification, making it a versatile building block in medicinal chemistry.[8]

These application notes provide a detailed protocol for a representative high-throughput screening campaign to identify potential biological targets of this compound. The following sections describe a hypothetical screening workflow against a panel of protein kinases, a common target class for indazole-based compounds.[5]

Data Presentation: In Vitro Kinase Inhibition Profile

The following table summarizes representative quantitative data for the inhibitory activity of this compound against a panel of protein kinases. This data is essential for determining the potency and selectivity of the compound.

CompoundTarget KinaseAssay TypeIC50 (nM)
This compoundKinase ATR-FRET85
This compoundKinase BFP1,200
This compoundKinase CAlphaScreen>20,000
Staurosporine (Control)Kinase ATR-FRET10

Signaling Pathway

The diagram below illustrates a generic kinase signaling cascade that is often a target in drug discovery. The inhibition of a specific kinase in such a pathway can modulate downstream cellular responses.

G cluster_0 Generic Kinase Signaling Pathway cluster_1 Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Kinase C Kinase C Kinase B->Kinase C Transcription Factor Transcription Factor Kinase C->Transcription Factor Cellular Response Cellular Response Transcription Factor->Cellular Response This compound This compound This compound->Kinase A

Caption: A generic kinase signaling cascade modulated by this compound.

Experimental Protocols

Primary High-Throughput Screening (HTS)

This protocol describes a primary screen to identify initial "hits" from a large compound library.[9][10]

Objective: To identify compounds that inhibit the activity of Kinase A by more than 50% at a single concentration.

Materials:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

  • Enzyme Solution: Kinase A diluted to an optimal concentration in assay buffer.[1]

  • Substrate/ATP Solution: Peptide substrate and ATP at their respective Km concentrations in assay buffer.[1]

  • This compound Stock Solution: 10 mM in 100% DMSO.

  • Positive Control: Staurosporine (a known kinase inhibitor).

  • Negative Control: DMSO.

  • Assay Plates: 384-well, low-volume, white plates.

  • Detection Reagent: TR-FRET detection reagents (e.g., antibody for phosphorylated substrate).

Workflow Diagram:

G Start Start Compound Plating Compound Plating Start->Compound Plating Add Kinase A Add Kinase A Compound Plating->Add Kinase A Pre-incubation Pre-incubation Add Kinase A->Pre-incubation Add Substrate/ATP Add Substrate/ATP Pre-incubation->Add Substrate/ATP Kinase Reaction Kinase Reaction Add Substrate/ATP->Kinase Reaction Add Detection Reagent Add Detection Reagent Kinase Reaction->Add Detection Reagent Incubation Incubation Add Detection Reagent->Incubation Read Plate Read Plate Incubation->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis End End Data Analysis->End

Caption: Automated workflow for a high-throughput kinase inhibition screen.

Protocol Steps:

  • Using an acoustic dispenser, transfer 50 nL of this compound, positive control (Staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate for a final concentration of 10 µM.[1][9]

  • Add 5 µL of the Kinase A solution to all wells using a robotic liquid handler.[1]

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.[1]

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.[1]

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and detect the product by adding 10 µL of the TR-FRET detection reagent.[1]

  • Incubate for an additional 60 minutes to allow the detection reagents to bind.[1]

  • Read the plate using a TR-FRET-capable plate reader.[1]

Dose-Response and IC50 Determination

Objective: To determine the potency (IC50) of this compound against Kinase A.

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • Transfer the diluted compound to a 384-well plate.

  • Follow steps 2-8 of the primary HTS protocol.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hit Confirmation and Orthogonal Assays

Objective: To confirm the activity of this compound and rule out assay artifacts.[10]

Protocol:

  • Re-testing: Re-test the compound from a freshly prepared stock solution to ensure the activity is reproducible.

  • Orthogonal Assay: Perform a secondary assay that uses a different detection method (e.g., Fluorescence Polarization) to confirm the inhibitory activity and rule out interference with the primary assay's detection system.[10]

  • Promiscuity Assays: Test the compound in assays designed to detect non-specific inhibitors, such as those that form aggregates.[11]

Data Analysis and Interpretation

The raw data from the plate reader is normalized using the positive and negative controls. Hits are typically defined as compounds that cause inhibition greater than a predetermined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[1] The quality and robustness of the assay are monitored by calculating the Z' factor, with a value between 0.5 and 1.0 being considered excellent for HTS.[2]

Conclusion

These application notes provide a framework for utilizing this compound in a high-throughput screening campaign. The provided protocols for primary screening, dose-response analysis, and hit confirmation are representative of standard practices in drug discovery. The hypothetical data and signaling pathway illustrate the potential of this compound as a starting point for the development of novel kinase inhibitors. Further studies would be required to elucidate its precise mechanism of action and to optimize its potency and selectivity through medicinal chemistry efforts.

References

Application Notes and Protocols for the Functionalization of the 7-Bromo-2-methyl-2H-indazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the 7-Bromo-2-methyl-2H-indazole core. This versatile scaffold is a key building block in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents. The protocols herein focus on palladium-catalyzed cross-coupling reactions, which are robust and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds.

Introduction to the this compound Core

The indazole moiety is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The this compound core offers a strategic point for chemical modification at the 7-position, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group at the 2-position provides stability and influences the electronic properties of the indazole ring system.

Key Functionalization Reactions

The primary methods for the functionalization of the 7-bromo position of the 2-methyl-2H-indazole core are palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide variety of functional groups.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Data Presentation: Representative Reaction Outcomes

The following tables summarize expected yields for the functionalization of the this compound core based on analogous reactions reported in the literature for similar substrates.[4][5][6][7][8]

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic Acid/EsterCatalyst SystemBaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH880-90
33-Pyridinylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1675-85
4Vinylboronic acid pinacol esterPd(dtbpf)Cl₂Na₂CO₃THF/H₂O670-80

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst SystemBaseSolventTime (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1880-90
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane2470-80
3BenzylaminePd₂ (dba)₃ / RuPhosK₃PO₄THF1675-85
4N-MethylpiperazinePd(OAc)₂ / DavePhosLiHMDSToluene2065-75

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF685-95
2EthynyltrimethylsilanePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene880-90
31-HexynePdCl₂(MeCN)₂ / XantphosCs₂CO₃Dioxane1270-80
4Propargyl alcoholPd(PPh₃)₄ / CuIDIPATHF1075-85

Experimental Protocols

The following are detailed protocols for the key functionalization reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent mixture (1,4-Dioxane/H₂O, 10 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Nitrogen or Argon gas

  • Schlenk tube or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the tube, then evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Solvent (e.g., DMF or THF)

  • Nitrogen or Argon gas

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add the solvent (e.g., DMF, 10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the palladium-catalyzed cross-coupling reactions described above.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, MS) purify->characterize

General Experimental Workflow for Cross-Coupling Reactions.
Potential Biological Signaling Pathways

Derivatives of the indazole core have been widely investigated for their therapeutic potential. The following diagrams illustrate two common mechanisms of action for bioactive indazole compounds.

Anti-Inflammatory Action via COX-2 Inhibition

Many indazole derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade.[2][9]

G stimuli Inflammatory Stimuli cell Cell Membrane Phospholipids stimuli->cell pla2 Phospholipase A2 cell->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 substrate for pgs Prostaglandins cox2->pgs produces inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation indazole 7-Substituted-2-methyl- 2H-indazole Derivative indazole->cox2 inhibits

Inhibition of the COX-2 pathway by indazole derivatives.

Anticancer Activity via Induction of Apoptosis

Several indazole-containing compounds have demonstrated anticancer activity by inducing programmed cell death, or apoptosis, in cancer cells.[1][10] This is often achieved through the modulation of key proteins in the apoptotic pathway.

G indazole 7-Substituted-2-methyl- 2H-indazole Derivative bcl2 Bcl-2 (Anti-apoptotic) indazole->bcl2 downregulates bax Bax (Pro-apoptotic) indazole->bax upregulates mito Mitochondrial Membrane Potential Disruption bcl2->mito bax->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Induction of apoptosis by indazole derivatives.

References

Applications of 7-Bromo-2-methyl-2H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Bromo-2-methyl-2H-indazole scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. The strategic placement of a bromine atom at the 7-position offers a versatile handle for synthetic modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. The 2-methyl-2H-indazole core is a recognized pharmacophore in numerous biologically active compounds, contributing to interactions with various biological targets. This document provides an overview of the potential applications of this scaffold, supported by data on related compounds, and detailed experimental protocols relevant to its use in drug discovery.

Application Note 1: Anticancer Agent Development

The indazole nucleus is a prominent feature in many approved and investigational anticancer drugs.[1][2][3] Derivatives of the 2H-indazole scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines. The this compound core can serve as a foundational structure for the synthesis of potent and selective anticancer agents, including kinase inhibitors.

Quantitative Data: Antiproliferative Activity of Bromo-Indazole Derivatives

While specific data for this compound is not extensively published, the following table summarizes the anticancer activity of a closely related bromo-indazole derivative, (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (compound 2f ), which incorporates a bromo-indazole precursor in its synthesis.[4] This data highlights the potential of bromo-substituted indazoles in cancer therapy.

CompoundCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast Cancer)0.23[4]
HepG2 (Liver Cancer)0.80[4]
MCF-7 (Breast Cancer)0.34[4]
A549 (Lung Cancer)1.15[4]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., 4T1, HepG2, MCF-7, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., a derivative of this compound) in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates gently for 10 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Kinase Inhibition

Indazole scaffolds are frequently employed in the design of kinase inhibitors, which can block signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by indazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Gene Expression TranscriptionFactor->Gene Transcription Inhibitor 7-Bromo-2-methyl-2H- indazole Derivative Inhibitor->Kinase1 Inhibition

Caption: Simplified kinase signaling pathway targeted by indazole-based inhibitors.

Application Note 2: Anti-inflammatory Drug Discovery

The indazole scaffold is also a key component of several anti-inflammatory agents.[1] Derivatives of 2H-indazole have shown potential as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). The this compound moiety can be utilized to develop novel anti-inflammatory drugs with improved potency and selectivity.

Quantitative Data: COX-2 Inhibition by 2H-Indazole Derivatives

The following table presents the in vitro inhibitory activity of representative 2,3-diphenyl-2H-indazole derivatives against human COX-2.[5] This data underscores the potential of the 2H-indazole core in designing selective COX-2 inhibitors.

Compound% Inhibition of COX-2 (at 10 µM)IC50 (µM)Reference
18 85.41.8[5]
21 78.93.5[5]
23 82.12.5[5]
26 75.34.1[5]
Celecoxib (Reference)92.50.04[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of compounds against the COX-2 enzyme.

1. Reagents and Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • Prostaglandin E2 (PGE2) EIA kit

2. Assay Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the test compound or reference inhibitor to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the reaction mixture for 2 minutes at 37°C.

  • Stop the reaction by adding a solution of HCl.

3. Measurement of PGE2:

  • Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.

  • The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

4. Data Analysis:

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Synthesis of a 2H-Indazole Derivative

The following diagram illustrates a general synthetic workflow for the preparation of a 2H-indazole derivative, which could be adapted for the synthesis of analogs based on the this compound scaffold.

G Start Starting Materials (e.g., 2-nitrobenzaldehyde and aniline derivative) Step1 Schiff Base Formation Start->Step1 Intermediate1 Schiff Base Intermediate Step1->Intermediate1 Step2 Reductive Cyclization (e.g., Cadogan Reaction) Intermediate1->Step2 Intermediate2 2H-Indazole Core Step2->Intermediate2 Step3 Functionalization (e.g., Suzuki Coupling) Intermediate2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification FinalProduct Final 2H-Indazole Derivative Purification->FinalProduct Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of 2H-indazole derivatives.

References

Application Notes and Protocols for 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and storage of 7-Bromo-2-methyl-2H-indazole (CAS No. 701910-14-7). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a heterocyclic organic compound.[1] While a comprehensive safety data sheet for this specific isomer is not publicly available, data from suppliers and similar compounds provide essential information for safe handling.

Table 1: Physicochemical and Safety Data

PropertyValueReference
CAS Number 701910-14-7[2][3]
Molecular Formula C₈H₇BrN₂[2]
Molecular Weight 211.06 g/mol [2]
Appearance Yellow solid[4]
Storage Temperature Room Temperature[4][5]
Signal Word Warning[6][7]
Hazard Statements (Probable) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6][7]
Precautionary Statements (Probable) P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Note: Hazard and precautionary statements are based on closely related bromo-indazole compounds and should be treated as indicative for this compound in the absence of a specific Safety Data Sheet (SDS).

Experimental Protocols

2.1 Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following standard laboratory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Check for any breaches before use.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: If there is a risk of dust formation or if working outside a ventilated enclosure, a NIOSH-approved particulate respirator is recommended.

2.2 Engineering Controls

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

2.3 Handling Protocol

  • Preparation: Designate a specific area within the chemical fume hood for handling. Ensure the workspace is clean and uncluttered.

  • Dispensing:

    • As this compound is a solid, avoid actions that could generate dust.[7]

    • Use a spatula or scoop to carefully transfer the required amount from the storage container to a tared weighing vessel.

    • Perform all weighing and transfer operations over a contained surface (e.g., a weigh boat on a tray) to catch any spills.

  • Post-Handling:

    • Tightly seal the primary container immediately after use.

    • Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.

    • Remove gloves and wash hands thoroughly with soap and water.

2.4 Storage Protocol

  • Container: Store the compound in its original, tightly sealed container.

  • Conditions: Keep in a dry, well-ventilated area at room temperature.[4][5]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

2.5 Spill and Waste Disposal Protocol

  • Spill Response:

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material without creating dust.[7]

    • Place the material into a labeled, sealed container for hazardous waste.

    • Ventilate the area and decontaminate the spill site.

  • Waste Disposal:

    • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

2.6 First Aid Measures

  • General Advice: In case of exposure, immediately consult a physician and show them the container label or safety data sheet.[7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Visualized Workflow

The following diagram illustrates the standard workflow for the safe handling and storage of this compound.

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_storage 3. Storage & Disposal cluster_emergency 4. Emergency PPE Wear Full PPE (Goggles, Gloves, Lab Coat) Ventilation Work in Chemical Fume Hood PPE->Ventilation Weigh Weigh Compound (Avoid Dust) Ventilation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Tools & Work Area Transfer->Clean Spill Spill Occurs Transfer->Spill Seal Tightly Seal Container Clean->Seal Waste Dispose of Waste (per regulations) Clean->Waste Store Store at Room Temp in Dry Area Seal->Store Contain Contain & Absorb Spill Spill->Contain Yes

Caption: Workflow for Safe Handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Bromo-2-methyl-2H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 7-bromoindazole core?

A1: The 7-bromo-1H-indazole core, the precursor to this compound, can be synthesized through several methods. A common approach is the diazotization of 7-aminoindazole followed by a Sandmeyer-type reaction with a bromide source.[1] Another reported method involves the cyclization of (2-bromo-6-methylphenylazo)-t-butylsulfide with potassium t-butoxide, which has been shown to produce high yields of 7-bromo-1H-indazole.[1]

Q2: What are the key challenges in the N-methylation of 7-bromo-1H-indazole to obtain the 2-methyl isomer?

A2: The primary challenge in the N-methylation of 7-bromo-1H-indazole is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of 7-bromo-1-methyl-1H-indazole and the desired this compound.[2][3] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent.[2][3] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5]

Q3: How can I improve the regioselectivity to favor the formation of this compound (N2-alkylation)?

A3: To favor the kinetically preferred N2-alkylation, specific reaction conditions can be employed. The choice of solvent and base is critical. For instance, using a stronger base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can influence the N1/N2 ratio.[2] Some literature suggests that specific catalyst systems, such as those involving copper or palladium, can direct the regioselectivity of N-alkylation. Additionally, exploring different methylating agents beyond methyl iodide, such as methyl tosylate or dimethyl sulfate, may alter the product distribution.

Q4: What are some common side reactions, and how can they be minimized?

A4: Besides the formation of the N1-isomer, potential side reactions include over-methylation if the methylating agent is too reactive or used in large excess, and degradation of starting materials or products under harsh reaction conditions (e.g., high temperatures or very strong bases). To minimize these, it is crucial to carefully control the stoichiometry of reagents, reaction temperature, and reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low overall yield Incomplete reaction during the formation of 7-bromo-1H-indazole.Ensure the diazotization reaction is carried out at a low temperature (-10 to -5 °C) to prevent decomposition of the diazonium salt.[1] Use fresh reagents, especially sodium nitrite and cuprous bromide.[1]
Poor regioselectivity during N-methylation, leading to a mixture of N1 and N2 isomers.Optimize the N-methylation conditions. Experiment with different base-solvent combinations (e.g., NaH in THF, Cs₂CO₃ in dioxane).[2] Consider kinetic versus thermodynamic control; lower temperatures may favor the kinetic N2 product.
Degradation of starting material or product.Avoid excessively high temperatures and prolonged reaction times. Use an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Formation of a mixture of N1 and N2 isomers Reaction conditions favor both kinetic (N2) and thermodynamic (N1) products.To favor the N2 isomer, consider using conditions that promote kinetic control. This may involve using a stronger, non-coordinating base and a less polar solvent. Conversely, to favor the N1 isomer, conditions that allow for equilibration to the thermodynamic product may be used (e.g., weaker base, polar solvent, higher temperature).[2][3]
Difficult purification of the final product Co-elution of N1 and N2 isomers during column chromatography.If isomer separation is challenging, consider derivatization of the mixture to facilitate separation, followed by removal of the directing group. Alternatively, explore different chromatography conditions (e.g., different solvent systems, use of a different stationary phase).
Presence of unreacted starting material or byproducts.Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, adjust reaction time or temperature. Perform an appropriate aqueous workup to remove inorganic salts and water-soluble impurities before chromatography.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-1H-indazole

This protocol is adapted from a general procedure for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole.[1]

  • Diazotization:

    • Dissolve 7-aminoindazole (1 equivalent) in concentrated hydrobromic acid.

    • Dilute with water and cool the solution to -10 °C.

    • In a separate vessel, dissolve sodium nitrite (1.05 equivalents) in water and cool the solution.

    • Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution, maintaining the temperature below -5 °C.

    • Stir the reaction mixture at -5 °C for 15 minutes.

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve cuprous bromide (1.05 equivalents) in concentrated hydrobromic acid and cool the solution.

    • Add the cold cuprous bromide solution dropwise to the diazonium salt solution over 15 minutes, keeping the temperature below 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 7-bromo-1H-indazole.

Protocol 2: N-methylation of 7-Bromo-1H-indazole (General approach to favor N2-alkylation)

This is a general procedure that can be optimized to favor the formation of this compound.

  • Deprotonation:

    • To a solution of 7-bromo-1H-indazole (1 equivalent) in anhydrous THF under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

  • Methylation:

    • Cool the reaction mixture back to 0 °C.

    • Add methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity (Illustrative)

Base Solvent Methylating Agent Temperature (°C) N1:N2 Ratio (Approximate) Reference
K₂CO₃DMFMethyl IodideRoom TempMixture of isomers[2]
NaHTHFMethyl Iodide0 to Room TempCan favor N1[2]
Cs₂CO₃DioxaneMethyl Tosylate90High N1 selectivity reported for 6-bromo-1H-indazole[2]

Note: The N1:N2 ratio for 7-bromo-1H-indazole may vary and requires experimental optimization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 7-Bromo-1H-indazole cluster_methylation N-Methylation 7-Aminoindazole 7-Aminoindazole Diazotization Diazotization 7-Aminoindazole->Diazotization HBr, NaNO2 -10°C to -5°C Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction CuBr, HBr Work-up & Purification_1 Work-up & Purification_1 Sandmeyer Reaction->Work-up & Purification_1 Neutralization, Extraction 7-Bromo-1H-indazole 7-Bromo-1H-indazole Work-up & Purification_1->7-Bromo-1H-indazole Deprotonation Deprotonation 7-Bromo-1H-indazole->Deprotonation Base (e.g., NaH) Solvent (e.g., THF) Methylation Methylation Deprotonation->Methylation Methylating Agent (e.g., CH3I) Work-up & Purification_2 Work-up & Purification_2 Methylation->Work-up & Purification_2 Quenching, Extraction This compound This compound Work-up & Purification_2->this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction yes Poor Regioselectivity Poor Regioselectivity Low Yield->Poor Regioselectivity no Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Degradation Degradation Poor Regioselectivity->Degradation no Optimize Base/Solvent Optimize Base/Solvent Poor Regioselectivity->Optimize Base/Solvent Use Inert Atmosphere Use Inert Atmosphere Degradation->Use Inert Atmosphere

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 7-Bromo-2-methyl-2H-indazole and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 7-Bromo-2-methyl-2H-indazole. This document offers troubleshooting advice for common issues encountered during purification, detailed experimental protocols, and frequently asked questions to facilitate a smoother experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered during the synthesis of this compound?

A1: The most prevalent byproduct is the regioisomer 7-Bromo-1-methyl-1H-indazole. This is formed during the methylation of the 7-bromo-1H-indazole precursor, where the methyl group can attach to either the N1 or N2 position of the indazole ring. Other potential impurities include unreacted 7-bromo-1H-indazole and residual reagents from the synthesis.

Q2: Why is the separation of this compound and its N1-methyl isomer challenging?

A2: The separation of these regioisomers is difficult due to their very similar physical properties, including polarity and molecular weight. This results in close retention times during chromatographic purification, requiring optimized conditions for effective separation.

Q3: What are the recommended purification techniques for isolating this compound?

A3: The primary and most effective method for separating this compound from its N1-methyl isomer is silica gel column chromatography using a gradient elution with a mixture of ethyl acetate and hexane. Recrystallization can be explored as a secondary purification step, though finding a suitable solvent system that effectively differentiates between the isomers can be challenging.

Q4: How can I confirm the identity and purity of the purified this compound?

A4: The identity and purity of the final product should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). Comparing the analytical data with known reference spectra will confirm the structure and assess the purity.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem Possible Cause Solution
Poor separation of regioisomers (N1 and N2-methyl) on TLC and column chromatography. The polarity of the eluent is too high or too low, resulting in co-elution or no movement of the spots.Optimize the solvent system for column chromatography. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. A shallow gradient is often necessary to achieve good separation.
The column is overloaded with the crude product.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A loading ratio of 1:50 to 1:100 (crude product to silica gel) is recommended.
Low yield of the desired this compound after purification. Suboptimal reaction conditions during methylation leading to a low ratio of the desired N2-isomer.The choice of base and solvent during the methylation step significantly influences the N1/N2 ratio. While not a purification issue, optimizing the synthesis to favor the N2 isomer will improve the final yield.
Loss of product during column chromatography due to streaking or irreversible adsorption.Ensure the silica gel is properly packed and the sample is loaded evenly. Adding a small amount of a slightly more polar solvent to the crude sample before loading can sometimes improve resolution.
Presence of unreacted 7-bromo-1H-indazole in the final product. Incomplete methylation reaction.Ensure the reaction goes to completion by monitoring with TLC. If unreacted starting material is present, it can usually be separated from the methylated products by column chromatography as it is typically more polar.
Final product is an oil instead of a solid. Presence of residual solvent or minor impurities preventing crystallization.Try to co-evaporate the product with a high-boiling point, non-polar solvent like heptane to remove residual chromatography solvents. If it remains an oil, a second purification by column chromatography or attempting recrystallization from various solvent systems may be necessary.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is adapted from a similar separation of 6-bromo-indazole isomers and is expected to be effective for the 7-bromo analogues.[1]

Materials:

  • Crude reaction mixture containing this compound and byproducts.

  • Silica gel (60 Å, 230-400 mesh).

  • Ethyl acetate (EtOAc), HPLC grade.

  • Hexane, HPLC grade.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

  • Standard laboratory glassware for chromatography.

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate using various ratios of ethyl acetate/hexane (e.g., 5:95, 10:90, 20:80) to determine the optimal solvent system for separation. The two regioisomers should appear as distinct spots.

  • Column Preparation:

    • Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 2% ethyl acetate in hexane).

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Concentrate the crude reaction mixture to a minimal volume.

    • Adsorb the concentrated crude mixture onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexane or 2-5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate in hexane.

    • Collect fractions and monitor them by TLC to identify the fractions containing the desired product. The N1 and N2 isomers will elute at different retention times.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

    • Confirm the purity and identity using HPLC, MS, and NMR.

Data Presentation

The following table summarizes the expected outcome of the methylation of a bromo-indazole and the subsequent purification by column chromatography, based on an analogous reaction with 6-bromoindazole.[1]

CompoundYield after PurificationPhysical AppearanceAnalytical Data (Example for 6-bromo isomer)
7-Bromo-1-methyl-1H-indazole (Byproduct)~51%Yellow OilHPLC-MS tR = 1.69 min; m/z = 211.0 (M+H)⁺
This compound (Product)~43%Yellow Crystalline SolidHPLC-MS tR = 1.54 min; m/z = 211.0 (M+H)⁺

Visualizations

Experimental Workflow for Purification

G cluster_0 Synthesis cluster_1 Purification cluster_2 Isolation & Analysis cluster_3 Byproduct Isolation start Crude Reaction Mixture (this compound + Byproducts) tlc TLC Analysis (Optimize Solvent System) start->tlc column Silica Gel Column Chromatography (Gradient Elution: EtOAc/Hexane) tlc->column fractions Collect and Analyze Fractions by TLC column->fractions combine Combine Pure Fractions fractions->combine byproduct_fractions Combine Byproduct Fractions fractions->byproduct_fractions evaporate Solvent Evaporation combine->evaporate product Purified this compound evaporate->product analysis Purity & Identity Confirmation (HPLC, MS, NMR) product->analysis byproduct_isolate Isolate 7-Bromo-1-methyl-1H-indazole byproduct_fractions->byproduct_isolate

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Challenges

G cluster_0 Problem cluster_1 Contributing Factors cluster_2 Solutions problem Poor Separation of Regioisomers factor1 Similar Polarity of Isomers problem->factor1 factor2 Inappropriate Solvent System problem->factor2 factor3 Column Overloading problem->factor3 solution3 Use High-Resolution Silica factor1->solution3 solution1 Optimize Eluent Polarity (Gradient Elution) factor2->solution1 solution2 Reduce Sample Load factor3->solution2

Caption: Troubleshooting logic for regioisomer separation.

References

overcoming regioselectivity issues in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges, with a focus on overcoming regioselectivity issues in the N-alkylation of indazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for regioselectivity issues in indazole synthesis?

A1: The primary challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either of the two nitrogen atoms, leading to two different tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1] Direct functionalization, such as alkylation, on an unsubstituted indazole often yields a mixture of N1 and N2 substituted products, making the control of regioselectivity a critical aspect of the synthesis.[1]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity during the N-alkylation of indazoles?

A2: Several factors critically influence the ratio of N1 and N2 products. These include:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. For example, bulky substituents at the C3 position tend to favor N1-alkylation, while electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position can strongly direct alkylation to the N2 position.[2][3][4][5][6]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[2][4][5]

  • Nature of the Electrophile: The alkylating agent itself can influence the regiochemical outcome.

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[1]

Q3: Are there synthetic methods specifically designed for the selective synthesis of 2H-indazoles?

A3: Yes, while direct alkylation can be tuned to favor the N2-isomer, certain synthetic routes are designed to specifically yield 2H-indazoles. Two prominent methods are the Davis-Beirut reaction and the Cadogan-Sundberg reductive cyclization.[7][8][9][10][11][12][13] The Cadogan reaction, for instance, involves the reductive cyclization of ortho-imino-nitrobenzene substrates to selectively form the 2H-indazole core.[11][12][13]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.

Solution: To improve selectivity, particularly for the thermodynamically favored N1-isomer, a change in the base and solvent system is recommended.

  • Recommended Action: Switch to sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent. This combination has been shown to provide greater than 99% N1 regioselectivity for indazoles with various C3 substituents.[2][4][5] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.

  • Underlying Principle: This method favors the formation of the thermodynamically more stable 1H-indazole tautomer before alkylation.

Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer.

Solution: To favor the kinetically preferred N2-product, you can either modify the electronic properties of your substrate or change the reaction conditions to avoid thermodynamic equilibration.

  • Recommended Actions:

    • Utilize Substrate-Directing Effects: If your synthesis allows, install a sterically bulky or electron-withdrawing substituent at the C7 position of the indazole ring (e.g., -NO₂ or -CO₂Me). This has been shown to direct alkylation to the N2 position with high selectivity (≥96%), even when using the NaH/THF system.[2][3][4][5][6]

    • Employ Acid Catalysis: A highly selective method for N2-alkylation involves using a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), with a diazo compound as the alkylating agent.[1][3] This approach often provides exclusively the N2-isomer.[3]

    • Consider the Mitsunobu Reaction: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) with an alcohol as the alkylating agent has been shown to favor the formation of the N2-regioisomer.[4]

Problem 3: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.

Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.

  • Recommended Action: Employ a one-pot procedure where an ortho-nitrobenzaldehyde is first condensed with a primary amine (aromatic or aliphatic) in a solvent like isopropanol (i-PrOH), followed by the addition of a reducing agent like tri-n-butylphosphine. This allows the reductive cyclization to proceed under milder conditions (e.g., 80 °C) and often results in good to excellent yields of the desired 2H-indazole.[12][13]

Data Presentation

Table 1: Effect of Substituents and Conditions on Indazole N-Alkylation Regioselectivity

Indazole SubstrateAlkylating AgentBase/CatalystSolventTemperature (°C)N1:N2 Ratio
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF50>99:1
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF504:96
7-Carbomethoxy-1H-indazolen-Pentyl bromideNaHTHF504:96
1H-IndazoleEthyl 2-diazoacetateTfOHDCE500:100
1H-Indazolen-PentanolDIAD, PPh₃THFRT1:2.5
5-Bromo-1H-indazoleIsobutyl bromideK₂CO₃DMF12058:42
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs₂CO₃Dioxane90>95:5 (96% yield of N1)

Data compiled from multiple sources.[3][4]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise to the suspension at room temperature. The reaction can be gently heated (e.g., to 50 °C) to ensure completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][3]

Protocol 2: General Procedure for N2-Selective Alkylation using TfOH/Diazo Compound
  • Preparation: To a solution of the 1H-indazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane, DCE), add the diazo compound (1.2 equivalents).

  • Catalyst Addition: Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equivalents) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with a suitable organic solvent like dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[1][3]

Protocol 3: Mild, One-Pot Cadogan Reductive Cyclization for 2H-Indazoles
  • Condensation: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 equivalent), the desired aniline or aliphatic amine (1.1 equivalents), and isopropanol (i-PrOH). Heat the mixture to 80 °C and stir for 1-2 hours to form the intermediate ortho-imino-nitrobenzene.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[12]

Visualizations

Troubleshooting_Regioselectivity Troubleshooting N-Alkylation Regioselectivity start Start: N-Alkylation of Indazole check_ratio Problem: Mixture of N1 and N2 isomers obtained? start->check_ratio desired_n1 Goal: Synthesize N1-Isomer check_ratio->desired_n1 N1 is desired desired_n2 Goal: Synthesize N2-Isomer check_ratio->desired_n2 N2 is desired solution_n1 Solution for N1: Use NaH as base in anhydrous THF. This favors the thermodynamic product. desired_n1->solution_n1 solution_n2_acid Solution for N2 (Method A): Use catalytic TfOH with a diazo compound. desired_n2->solution_n2_acid solution_n2_substituent Solution for N2 (Method B): Install C7 electron-withdrawing group (e.g., -NO2, -CO2Me). desired_n2->solution_n2_substituent solution_n2_mitsunobu Solution for N2 (Method C): Use Mitsunobu conditions (PPh3, DIAD, Alcohol). desired_n2->solution_n2_mitsunobu check_substituent_n1 Consider C3-substituent? Bulky groups enhance N1 selectivity. solution_n1->check_substituent_n1 end_n1 Result: High yield of N1-alkylated indazole solution_n1->end_n1 end_n2 Result: High yield of N2-alkylated indazole solution_n2_acid->end_n2 solution_n2_substituent->end_n2 solution_n2_mitsunobu->end_n2 Factors_Influencing_Regioselectivity Key Factors Influencing N1 vs. N2 Alkylation center Indazole N-Alkylation Regioselectivity product_n1 N1-Alkylated Indazole (Thermodynamically Favored) center->product_n1 Conditions for N1 product_n2 N2-Alkylated Indazole (Kinetically Favored) center->product_n2 Conditions for N2 base_solvent Base & Solvent (e.g., NaH in THF favors N1) base_solvent->center substituents Ring Substituents (C7-EWG favors N2, C3-Bulky favors N1) substituents->center control Thermodynamic vs. Kinetic Control (N1 is often thermodynamic product) control->center catalysis Catalysis (Acid catalysis favors N2) catalysis->center Cadogan_Workflow Workflow for One-Pot Cadogan Reductive Cyclization start Start Materials: o-Nitrobenzaldehyde + Primary Amine step1 Step 1: Condensation Solvent: i-PrOH Temperature: 80°C, 1-2h start->step1 intermediate Intermediate: o-Imino-nitrobenzene (Not Isolated) step1->intermediate step2 Step 2: Reductive Cyclization Add P(n-Bu)3 Temperature: 80°C, 12-24h intermediate->step2 product Final Product: 2H-Indazole step2->product purification Purification: Flash Column Chromatography product->purification

References

optimizing solubility of 7-Bromo-2-methyl-2H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of 7-Bromo-2-methyl-2H-indazole in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: While specific quantitative solubility data for this compound in DMSO is not extensively published, indazole derivatives are generally known to be soluble in organic solvents like DMSO.[1] For similar compounds, stock solutions are often prepared in DMSO at concentrations around 10 mM.[2] However, the maximum solubility should be determined empirically for your specific experimental needs.

Q2: What are the key physicochemical properties of this compound?

A2: The key properties are summarized in the table below. Understanding these can help in planning your experiments.

PropertyValueSource
CAS Number 701910-14-7[3]
Molecular Formula C₈H₇BrN₂[3]
Molecular Weight 211.06 g/mol [3]
Appearance Typically a solid powder, which can range from white to yellow or brown.[1]

Q3: Are there any special handling precautions for preparing DMSO stock solutions?

A3: Yes, several precautions should be taken:

  • Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. Use anhydrous DMSO and keep the solvent and stock solution vials tightly sealed to prevent the introduction of water, which can affect solubility and compound stability.[2]

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

  • Light Sensitivity: While not specifically documented for this compound, many organic molecules are light-sensitive. It is good practice to store stock solutions in amber vials or otherwise protected from light.[2]

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.[2]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in DMSO.

Issue 1: The compound is not fully dissolving at the desired concentration.
  • Possible Cause 1: Concentration exceeds maximum solubility.

    • Solution: Try preparing a more dilute solution. You may need to perform a solubility test to determine the maximum concentration at room temperature.

  • Possible Cause 2: Insufficient agitation.

    • Solution: Ensure thorough mixing. Vortex the solution vigorously for 1-2 minutes.[2]

  • Possible Cause 3: Dissolution rate is slow at room temperature.

    • Solution 1: Gentle Warming: Gently warm the solution in a water bath (e.g., 37°C) for a short period. Be cautious, as excessive heat can degrade the compound. Always check for compound stability at elevated temperatures if possible.

    • Solution 2: Sonication: Use a bath sonicator for brief periods (e.g., 5-10 minutes) to aid dissolution through cavitation.[2] This can be more effective than vortexing for stubborn particulates.

  • Possible Cause 4: Presence of moisture in DMSO.

    • Solution: Use a fresh, unopened bottle of anhydrous or high-purity DMSO. Ensure the stock bottle is sealed tightly after use.[2]

Issue 2: The compound dissolves initially but precipitates out of solution over time.
  • Possible Cause 1: Solution is supersaturated.

    • Solution: The initial dissolution may have been aided by warming, creating a supersaturated solution that is not stable at storage temperature (e.g., room temperature or 4°C). The solution should be stored at the temperature it was prepared at, or the concentration may need to be lowered.

  • Possible Cause 2: Degradation of the compound.

    • Solution: Store stock solutions at -20°C to minimize degradation.[2] Aliquoting into single-use vials will prevent contamination and degradation from multiple freeze-thaw cycles.[2]

  • Possible Cause 3: Change in temperature.

    • Solution: If the stock solution is stored at a lower temperature (e.g., 4°C or -20°C), allow it to fully thaw and equilibrate to room temperature and vortex gently before use to ensure any precipitates have redissolved.

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol is a general guideline. The final concentration should be adapted based on your experimental requirements and the empirically determined solubility.

Materials:

  • This compound (MW: 211.06 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening.[2]

  • Weigh: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.11 mg of the compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For 2.11 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for at least 2 minutes to facilitate dissolution.[2]

  • Visual Inspection: Visually inspect the solution to ensure there are no solid particulates. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[2] Re-inspect the solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and protect from light.[2]

  • Long-term Storage: Store the aliquots at -20°C for long-term stability.[2]

Visualizations

G Workflow for Preparing a DMSO Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Equilibrate Compound to Room Temp weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect for Particulates vortex->inspect sonicate Sonicate in Water Bath inspect->sonicate Particulates Present aliquot Aliquot into Single-Use Vials inspect->aliquot Fully Dissolved sonicate->vortex store Store at -20°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a DMSO stock solution.

G Troubleshooting Solubility Issues cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Outcome start Compound Not Fully Dissolving check_conc Is concentration too high? start->check_conc check_mixing Is mixing sufficient? check_conc->check_mixing No sol_conc Lower Concentration check_conc->sol_conc Yes check_temp Is dissolution slow at RT? check_mixing->check_temp Yes sol_mixing Vortex Vigorously check_mixing->sol_mixing No check_solvent Is DMSO anhydrous? check_temp->check_solvent No sol_temp Gently Warm or Sonicate check_temp->sol_temp Yes sol_solvent Use Fresh Anhydrous DMSO check_solvent->sol_solvent No end Compound Dissolved check_solvent->end Yes sol_conc->end sol_mixing->end sol_temp->end sol_solvent->end

Caption: Logical workflow for troubleshooting solubility problems.

References

7-Bromo-2-methyl-2H-indazole stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-Bromo-2-methyl-2H-indazole in aqueous buffers. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept in a tightly sealed container in a dry environment at room temperature.[1][2]

Q2: How stable is this compound in aqueous buffers?

Q3: What are the likely degradation pathways for this compound in aqueous solutions?

Potential degradation pathways for this compound under stress conditions such as extreme pH and high temperature could include:

  • Hydrolysis: The bromo-substituent may be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of 7-hydroxy-2-methyl-2H-indazole.

  • Ring Cleavage: Under harsh acidic or basic conditions, the indazole ring system may undergo cleavage.

  • Oxidation: The molecule may be susceptible to oxidation, especially in the presence of oxidizing agents.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the primary technique for assessing the purity and detecting degradation products of this compound.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight information.[7]

Troubleshooting Guides

Problem: I am observing a rapid loss of my compound in an aqueous buffer.

  • Possible Cause 1: pH-mediated hydrolysis.

    • Troubleshooting Step: Evaluate the pH of your buffer. Indazole derivatives can be susceptible to degradation at pH extremes.[9] Consider performing a pH stability screen by incubating your compound in a series of buffers with different pH values (e.g., pH 2, 5, 7, 9, 12). Analyze the samples at various time points using HPLC to determine the optimal pH range for stability.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: Protect your samples from light. Conduct experiments in amber vials or under low-light conditions. To confirm photosensitivity, expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a sample kept in the dark.[10]

  • Possible Cause 3: Temperature-induced degradation.

    • Troubleshooting Step: Assess the effect of temperature on your compound's stability. If experiments are performed at elevated temperatures, consider if a lower temperature could be used. Run a comparative stability study at different temperatures (e.g., 4°C, 25°C, 40°C) to understand the temperature dependence of degradation.

Problem: I see new peaks appearing in my chromatogram over time.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step 1: Characterize the new peaks. Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new impurities. This will help in proposing potential structures for the degradation products.

    • Troubleshooting Step 2: Perform forced degradation studies. A systematic forced degradation study (acid, base, oxidation, heat, light) will help to intentionally generate the degradation products and confirm their retention times with those observed in your stability samples.[4][5][6] This will also provide insight into the degradation pathways.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data can be summarized.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of this compound% Total DegradationNumber of Degradants
0.1 M HCl, 60°C2492.57.52
0.1 M NaOH, 60°C885.214.83
3% H₂O₂, RT2495.14.91
Heat, 80°C (solid)4899.20.81
Photostability (ICH Q1B)2497.82.22

Table 2: pH-Dependent Stability of this compound at 40°C

pHTime (hours)% Remaining
2.00100.0
2498.5
4897.1
5.00100.0
2499.2
4898.8
7.40100.0
2499.5
4899.1
9.00100.0
2496.3
4892.5

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in a stability chamber at 80°C.

    • Photostability: Expose the solution (100 µg/mL in a suitable solvent) and solid compound to light as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw aliquots. For acid and base hydrolysis samples, neutralize the solution before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Mandatory Visualization

experimental_workflow start Start: this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C, Solid) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (for Acid/Base) sampling->neutralize If applicable hplc HPLC Analysis sampling->hplc Directly neutralize->hplc data Data Analysis: - Purity Assessment - Impurity Profiling hplc->data end End: Stability Profile data->end

Caption: Forced degradation experimental workflow.

logical_relationship compound This compound degradation Degradation compound->degradation stress Stress Factors: - pH - Temperature - Light - Oxidants stress->degradation products Degradation Products degradation->products analysis Analytical Monitoring (HPLC, LC-MS) degradation->analysis Monitored by products->analysis Identified by stability Stability Profile analysis->stability

Caption: Factors influencing compound stability.

References

troubleshooting 7-Bromo-2-methyl-2H-indazole precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 7-Bromo-2-methyl-2H-indazole precipitation in assays. Precipitation of a test compound can significantly impact experimental outcomes by altering the effective concentration and potentially inducing off-target effects.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the aqueous assay buffer?

A1: Precipitation of this compound in an aqueous assay buffer is most commonly due to its low aqueous solubility.[1] Organic compounds like this are often highly soluble in aprotic solvents such as Dimethyl Sulfoxide (DMSO) but can "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.[1] The predicted LogP value of 2.58 for this compound suggests it is somewhat lipophilic, which often correlates with lower aqueous solubility.

Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate in the final assay?

A2: A clear stock solution in 100% DMSO does not guarantee solubility in the final aqueous assay buffer. The significant change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to decrease sharply, leading to precipitation.[1] This is often an issue of kinetic solubility, where the compound doesn't have enough time to establish a stable, dissolved state in the new environment.[1]

Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain the solubility of this compound?

A3: While there is no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1] It is crucial to keep the final DMSO concentration consistent across all wells, including controls. Higher concentrations of DMSO can increase the risk of compound precipitation and may also have toxic or off-target effects on the biological system being studied.[1]

Q4: Can the pH of my assay buffer affect the solubility of this compound?

A4: Yes, the pH of the assay buffer can significantly influence the solubility of this compound. The indazole ring contains nitrogen atoms that can be protonated or deprotonated, meaning it is an ionizable compound.[1] For weakly basic compounds, which is typical for many nitrogen-containing heterocycles, decreasing the pH (making it more acidic) can increase solubility by favoring the more soluble, ionized form.[1] It is advisable to determine the pH-dependent solubility profile of your compound.

Q5: How can I differentiate between the precipitation of this compound and other assay components?

A5: To distinguish between the precipitation of your test compound and other components like the substrate or product, you can run control experiments. Prepare a reaction mixture containing this compound and the assay buffer without the enzyme or cells. If precipitation occurs, it is likely the compound itself. Conversely, if you observe precipitation only when all components are present and the reaction has proceeded for some time, it might be the product of the reaction.

Troubleshooting Guide for this compound Precipitation

If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Assessment and Observation

Carefully observe when and where the precipitation occurs. Is it immediate upon addition to the assay buffer, or does it develop over time? Is it present in all wells containing the compound, or only at higher concentrations? This initial observation can provide clues to the underlying cause.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting the precipitation of this compound.

G cluster_0 Troubleshooting Workflow Start Start Observe_Precipitation Observe Precipitation in Assay Start->Observe_Precipitation Check_Concentration Is Compound Concentration Too High? Observe_Precipitation->Check_Concentration Reduce_Concentration Reduce Compound Concentration Check_Concentration->Reduce_Concentration Yes Check_DMSO Is Final DMSO > 1%? Check_Concentration->Check_DMSO No Problem_Solved Problem Solved Reduce_Concentration->Problem_Solved Optimize_DMSO Optimize Final DMSO Concentration Check_DMSO->Optimize_DMSO Yes Check_Buffer Is Buffer Composition Optimal? Check_DMSO->Check_Buffer No Optimize_DMSO->Problem_Solved Adjust_pH Adjust Buffer pH Check_Buffer->Adjust_pH Yes Add_Cosolvent Consider Co-solvents Check_Buffer->Add_Cosolvent Consider Check_Temperature Is Temperature a Factor? Check_Buffer->Check_Temperature No Adjust_pH->Problem_Solved Add_Cosolvent->Problem_Solved Optimize_Temperature Optimize Incubation Temperature Check_Temperature->Optimize_Temperature Yes Consult_Literature Consult Literature/ Further Characterization Check_Temperature->Consult_Literature No Optimize_Temperature->Problem_Solved

Caption: A workflow for troubleshooting this compound precipitation.

Step 3: Data-Driven Decision Making

To effectively troubleshoot, it is essential to quantify the solubility of this compound under your specific assay conditions. The following tables provide a template for organizing your experimental findings.

Table 1: Kinetic Solubility of this compound in Different Buffers

Buffer SystempHFinal DMSO (%)Incubation Time (h)Max Soluble Concentration (µM)Method of Detection
PBS7.40.52Enter DataNephelometry
PBS7.41.02Enter DataNephelometry
Tris-HCl7.40.52Enter DataVisual Inspection
Tris-HCl8.00.52Enter DataVisual Inspection
Citrate6.00.52Enter DataUV-Vis Spectroscopy

Table 2: Effect of Temperature on the Solubility of this compound

Buffer SystempHFinal DMSO (%)Temperature (°C)Max Soluble Concentration (µM)
PBS7.40.525Enter Data
PBS7.40.537Enter Data
Tris-HCl7.40.525Enter Data
Tris-HCl7.40.537Enter Data

Key Experimental Protocols

Here are detailed methodologies for key experiments to determine the solubility of this compound.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol is designed for the rapid assessment of the concentration at which a compound begins to precipitate from a solution.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer (or plate reader capable of measuring light scattering)

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Add the assay buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 0.5%).

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates precipitation.

  • Data Analysis: Plot the light scattering signal against the compound concentration to determine the maximum soluble concentration.

G cluster_1 Kinetic Solubility Protocol Prep_Stock Prepare 10 mM Stock in 100% DMSO Serial_Dilute Serial Dilute Stock in 96-well Plate Prep_Stock->Serial_Dilute Add_Buffer Add Assay Buffer to Achieve Final Concentrations Serial_Dilute->Add_Buffer Incubate Incubate at 37°C for 2 hours Add_Buffer->Incubate Measure_Scattering Measure Light Scattering (Nephelometry) Incubate->Measure_Scattering Analyze Analyze Data to Find Max Soluble Concentration Measure_Scattering->Analyze

Caption: Experimental workflow for kinetic solubility determination.

Protocol 2: pH-Dependent Solubility Profiling

This protocol helps to determine the solubility of this compound across a range of pH values.

Materials:

  • This compound

  • 100% DMSO

  • A series of buffers with different pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well collection plates

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Test Solutions: In a 96-well filter plate, add a small aliquot of the DMSO stock to each buffer to achieve a concentration that is expected to be above the solubility limit (e.g., 200 µM).

  • Equilibration: Seal the plate and shake it at room temperature for 24 hours to allow the solution to reach equilibrium.

  • Filtration: Place the filter plate on top of a collection plate and centrifuge to filter the solutions and remove any undissolved precipitate.

  • Quantification: Transfer the filtrate to a UV-compatible plate and measure the absorbance at the compound's λmax. Alternatively, analyze the filtrate by HPLC with a standard curve to determine the concentration of the dissolved compound.

  • Data Analysis: Plot the measured soluble concentration against the buffer pH to generate a pH-solubility profile.

G cluster_2 pH-Solubility Relationship Ionizable_Compound This compound (Ionizable Molecule) Low_pH Low pH (Acidic) Ionizable_Compound->Low_pH High_pH High pH (Basic) Ionizable_Compound->High_pH Protonation Protonation of Indazole Nitrogens Low_pH->Protonation Deprotonation Deprotonation of Indazole Nitrogens High_pH->Deprotonation Increased_Solubility Increased Solubility Protonation->Increased_Solubility Decreased_Solubility Decreased Solubility Deprotonation->Decreased_Solubility

Caption: Logical relationship between pH and the solubility of a weakly basic compound.

References

Technical Support Center: Functionalization of 7-Bromo-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the functionalization of 7-bromo-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when functionalizing 7-bromo-indazole? A1: The primary challenges involve controlling regioselectivity during N-functionalization and minimizing side reactions in cross-coupling processes. For N-alkylation or N-arylation, the main issue is the formation of a mixture of N1 and N2 substituted isomers due to the tautomeric nature of the indazole ring.[1][2] For palladium-catalyzed reactions at the C7-bromo position, common side reactions include protodeboronation in Suzuki couplings and hydrodehalogenation.[3][4]

Q2: What is annular tautomerism in indazoles and how does it affect functionalization? A2: Annular tautomerism refers to the migration of a proton between the two nitrogen atoms (N1 and N2) of the indazole ring. This results in an equilibrium between the 1H-indazole and 2H-indazole tautomers.[1] The 1H-tautomer is generally more thermodynamically stable.[1][2] During N-functionalization, the reaction can occur at either nitrogen, often leading to a mixture of products, which complicates synthesis and purification.[1]

Q3: Are protecting groups necessary for functionalizing 7-bromo-indazole? A3: Protecting groups can be a valuable strategy, particularly when functionalization is desired at a position other than the nitrogen atoms. For instance, to functionalize the C3 position, the indazole can be regioselectively protected at the N2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.[5][6] This directs lithiation to the C3 position for subsequent reactions with electrophiles.[5][6] The SEM group can be removed later under acidic or fluoride-mediated conditions.[5][6]

Troubleshooting Guide: N-Alkylation and N-Arylation

This guide addresses the critical issue of controlling N1 versus N2 regioselectivity.

Q4: My N-alkylation of 7-bromo-indazole is yielding a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-substituted product? A4: To favor the formation of the thermodynamically more stable N1-substituted isomer, you should modify your reaction conditions.

  • Base and Solvent System: Using sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a highly effective method for promoting N1-alkylation, often providing >99% regioselectivity for certain substrates.[1][2]

  • Reaction Control: N1-substituted products are typically the thermodynamically favored isomer.[2] Ensuring your reaction reaches thermodynamic equilibrium can improve selectivity.

  • Alternative Method: A two-step process involving an initial enamine condensation with an aldehyde followed by hydrogenation can provide exclusive N1 selectivity with no detectable N2 isomer.[7][8]

Q5: How can I favor the formation of the N2-substituted isomer? A5: Achieving N2 selectivity often requires overcoming the thermodynamic preference for the N1 isomer.

  • Substrate Electronics: The presence of a strong electron-withdrawing group (EWG) at the C7 position, such as a nitro (-NO₂) or methyl ester (-CO₂Me) group, strongly directs substitution to the N2 position.[1][2][9] While your substrate is 7-bromo-indazole, this electronic principle is important to consider for other derivatives.

  • Reaction Conditions:

    • Acidic conditions, such as using a catalytic amount of triflic acid (TfOH), can promote N2-alkylation.[1]

    • Mitsunobu conditions have also been shown to favor the N2 isomer.[2]

  • Electrophile Choice: Using specific alkylating agents like alkyl 2,2,2-trichloroacetimidates under acidic conditions has been reported to provide highly selective N2 alkylation.[10]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Q6: I am experiencing low yields in the Suzuki coupling of 7-bromo-indazole. What are the likely causes and solutions? A6: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[3]

  • Reagent Quality: Boronic acids can degrade over time. Use freshly prepared or purified boronic acid.[3] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) to protect it from degradation.[3]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical.[3][11] Screening different combinations is often necessary. Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) as palladium catalysts are sensitive to oxygen.[3]

  • Catalyst and Ligand: For challenging substrates, consider using advanced Buchwald precatalysts (e.g., XPhos Pd G3/G4).[3] The addition of bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly enhance catalyst activity and stability.[3]

Q7: My Suzuki reaction is plagued by side products like protodeboronation and dehalogenation. How can these be minimized? A7: These side reactions are common but can be controlled with careful optimization.

  • Protodeboronation (Loss of Boronic Acid Group): This is often promoted by high temperatures and strongly basic conditions.[3] Try using a milder base (e.g., K₃PO₄, KF) or lowering the reaction temperature.[3] Switching to anhydrous conditions can also reduce this side reaction.[3]

  • Dehalogenation (Replacement of Bromine with Hydrogen): This occurs when a hydride reductively eliminates from the palladium complex.[12] This can be caused by the oxidation of solvents or amine bases.[12] Ensure pure, degassed solvents and consider the choice of base and its purity. Lowering the reaction temperature may also help.

Buchwald-Hartwig Amination

Q8: When attempting a Buchwald-Hartwig amination on 7-bromo-indazole, I observe significant hydrodehalogenation of my starting material. How can I prevent this? A8: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[13]

  • Optimize Ligand and Temperature: The choice of ligand is crucial. For NH-heterocycles like indazole, ligands such as tBuXphos are recommended.[14] Screening different phosphine ligands may be necessary.[4] Lowering the reaction temperature can often reduce the rate of hydrodehalogenation relative to the desired C-N coupling.[4]

  • Ensure Anhydrous/Anaerobic Conditions: Moisture and oxygen can negatively impact the catalyst's activity and promote side reactions. Use freshly dried solvents and properly degas the reaction mixture.[4]

Q9: The reaction is not going to completion. What can I do to improve conversion? A9: Incomplete conversion can be due to an inactive catalyst or suboptimal reaction conditions.

  • Catalyst Activity: Use a fresh palladium source or consider a more active palladium precatalyst.[4] Nitrogen-containing heterocycles can sometimes inhibit the catalyst, so a robust catalytic system is needed.[11]

  • Base Strength: For less reactive amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) may be required to facilitate amine deprotonation and subsequent steps in the catalytic cycle.[4][14] However, ensure the base is compatible with other functional groups on your substrate.[14]

Data Presentation

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)

Substituent Position Substituent Group N1:N2 Ratio Citation(s)
C-3 -C(CH₃)₃ (tert-butyl) >99 : <1 [1][2]
C-3 -COMe (acetyl) >99 : <1 [1][2]
C-3 -CONH₂ (carboxamide) >99 : <1 [1][2]
C-7 -NO₂ (nitro) 4 : 96 [1][2][9]

| C-7 | -CO₂Me (methyl ester) | <1 : >99 |[1][2][9] |

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation of Indazoles [1]

  • Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling [11]

  • Setup: In an oven-dried flask under an inert atmosphere, combine 7-bromo-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation [15]

  • Setup: In a glovebox or under an inert atmosphere, add the 7-bromo-indazole (1.0 eq), the amine or NH-heterocycle (1.1-1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or tBuXphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq) to a reaction tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C). Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

N_Alkylation_Selectivity start Start: Functionalize Indazole NH q1 What is the desired product? start->q1 n1_path N1-Substituted (Thermodynamic Product) q1->n1_path N1 n2_path N2-Substituted (Kinetic Product) q1->n2_path N2 cond_n1 Use NaH in THF OR Reductive Amination n1_path->cond_n1 cond_n2 Use EWG at C7 OR Acidic Conditions (TfOH) OR Mitsunobu Conditions n2_path->cond_n2 end_n1 Selective N1 Product cond_n1->end_n1 end_n2 Selective N2 Product cond_n2->end_n2

Caption: Decision workflow for controlling N1/N2 regioselectivity in indazole alkylation.

Suzuki_Troubleshooting start Start: Low Yield in Suzuki Coupling check1 Check Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? start->check1 check2 Optimize Catalyst System - Use Buchwald Precatalyst? - Add Bulky, e⁻-rich Ligand? check1->check2 Quality OK sol1 Use fresh reagents or convert to boronate ester check1->sol1 Degradation Suspected check3 Adjust Reaction Conditions - Inert Atmosphere? - Optimize Base? - Lower Temperature? check2->check3 System OK sol2 Screen catalysts (e.g., XPhos Pd G3) and ligands (e.g., SPhos) check2->sol2 Inactivity Suspected sol3 Degas solvent thoroughly. Try milder base (e.g., K₃PO₄). check3->sol3 Side Reactions Observed end Improved Yield check3->end Conditions OK sol1->check2 sol2->check3 sol3->end Buchwald_Hartwig_Components center Buchwald-Hartwig Amination product Desired C-N Coupled Product center->product substrate 7-Bromo-Indazole (Aryl Halide) substrate->center amine Amine / Heterocycle (Nucleophile) amine->center catalyst Palladium Source (e.g., Pd₂(dba)₃) catalyst->center ligand Phosphine Ligand (e.g., tBuXphos) ligand->center base Base (e.g., Cs₂CO₃, LiHMDS) base->center

References

Technical Support Center: Scale-Up Synthesis of 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 7-Bromo-2-methyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound, focusing on the critical methylation step of 7-Bromo-1H-indazole.

Question 1: Low Regioselectivity - My reaction is producing a mixture of this compound (N2-isomer) and 7-Bromo-1-methyl-1H-indazole (N1-isomer). How can I improve the selectivity for the desired N2-isomer?

Answer:

Achieving high regioselectivity in the methylation of indazoles is a common challenge, as direct alkylation can often lead to a mixture of N1 and N2 isomers.[1] The thermodynamically more stable 1H-indazole tautomer can lead to the formation of the N1-alkylated product, while the desired 2H-indazole is the kinetically favored product in some cases. Several strategies can be employed to favor the formation of the N2-isomer:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in determining the N1/N2 ratio. The use of different bases and solvents can significantly influence the outcome. For instance, methylation of 6-bromoindazole using sodium hydride in THF has been reported to produce a mixture of the N1 and N2 isomers.[2] Experimenting with different base/solvent combinations is recommended.

  • Nature of the Methylating Agent: The reactivity of the methylating agent can impact selectivity. While methyl iodide is commonly used, other reagents like dimethyl sulfate or methyl triflate could offer different selectivity profiles.

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Running the reaction at lower temperatures might favor the formation of one isomer over the other.

  • Protecting Group Strategies: Although more complex, a protecting group strategy could be employed to block the N1 position, forcing methylation to occur at the N2 position, followed by deprotection.

Question 2: Difficulty in Separating N1 and N2 Isomers - I have a mixture of the N1 and N2 methylated isomers, and they are difficult to separate by column chromatography on a large scale. What are some alternative purification strategies?

Answer:

The separation of closely related isomers like N1 and N2-methylated indazoles can indeed be challenging, especially during scale-up. Here are some approaches to consider:

  • Recrystallization: If one of the isomers is a solid and the other is an oil or has significantly different solubility in a particular solvent system, fractional recrystallization can be a highly effective and scalable purification method. The crude mixture of 6-bromo-1-methyl-indazole and 6-bromo-2-methyl-indazole, for example, was separated into a yellow oil and a yellow crystalline solid, respectively, suggesting that crystallization could be a viable method.[2]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and can be scaled up for preparative applications. It often provides better resolution and faster separation times compared to traditional HPLC.

  • Derivative Formation: In some cases, it might be possible to selectively react one isomer to form a derivative that has vastly different physical properties, facilitating separation. The derivative can then be converted back to the desired isomer.

Question 3: Poor Overall Yield - My overall yield for the synthesis of this compound is low. What are the potential causes and how can I optimize the process?

Answer:

Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify and address the bottlenecks is essential.

  • Incomplete Reactions: Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC-MS to ensure the reaction goes to completion. If the reaction stalls, consider adjusting the temperature, reaction time, or the stoichiometry of the reagents.

  • Side Reactions: Besides the formation of the N1-isomer, other side reactions might be occurring. Analyze the impurity profile of your crude product to identify potential side products and adjust the reaction conditions to minimize their formation.

  • Degradation of Starting Material or Product: The stability of the starting material (7-Bromo-1H-indazole) and the product under the reaction and work-up conditions should be assessed. Indazoles can be sensitive to strong acids or bases.

  • Losses during Work-up and Purification: Evaluate each step of the work-up and purification process for potential losses. This includes extractions, washes, and the purification method itself.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

A1: The most common starting material is 7-Bromo-1H-indazole.[3] This is then methylated to introduce the methyl group at the N2 position.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential.

Q3: Are there any known safety concerns associated with the reagents used in this synthesis?

A3: Yes, several reagents commonly used in this synthesis require careful handling.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere.
  • Methyl Iodide (CH₃I): A toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
  • Organic Solvents (e.g., THF, DMF): Flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indazole Methylation

Starting MaterialMethylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
6-BromoindazoleMethyl IodideNaHTHF51 : 4394[2]
5-NitroindazoleMethyl Iodide-NeutralMajor N1-[4]
6-NitroindazoleMethyl Iodide-NeutralMajor N2-[4]
7-NitroindazoleMethyl Iodide-NeutralMajor N2-[4]

Note: Data for 7-Bromo-1H-indazole methylation is not explicitly available in the provided search results. This table presents data for structurally similar indazoles to guide optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical Optimized Protocol)

This protocol is a suggested starting point based on general procedures for indazole methylation and requires optimization for scale-up.

Step 1: Methylation of 7-Bromo-1H-indazole

  • Under an inert atmosphere (e.g., Nitrogen or Argon), suspend 7-Bromo-1H-indazole (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add Methyl Iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product containing a mixture of N1 and N2 isomers.

Step 2: Purification by Column Chromatography or Recrystallization

  • Column Chromatography: Purify the crude mixture by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two isomers.

  • Recrystallization (if applicable): Based on the physical properties of the isomers, attempt to selectively crystallize the desired this compound from a suitable solvent or solvent mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 7-Bromo-1H-indazole deprotonation Deprotonation (NaH, THF, 0 °C) start->deprotonation methylation Methylation (CH3I) deprotonation->methylation quench Quench (NH4Cl (aq)) methylation->quench extraction Extraction (Ethyl Acetate) quench->extraction crude Crude Product (Mixture of N1 & N2 isomers) extraction->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization final_product This compound chromatography->final_product recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Low Yield or Impurities check_selectivity Check N1/N2 Ratio issue->check_selectivity low_selectivity Low Regioselectivity check_selectivity->low_selectivity Yes check_completion Check Reaction Completion check_selectivity->check_completion No optimize_conditions Optimize Reaction Conditions: - Base - Solvent - Temperature low_selectivity->optimize_conditions success Improved Yield and Purity optimize_conditions->success incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_impurities Analyze Impurity Profile check_completion->check_impurities Yes adjust_stoichiometry Adjust Stoichiometry or Time incomplete_reaction->adjust_stoichiometry adjust_stoichiometry->success side_reactions Side Reactions Identified check_impurities->side_reactions Yes check_impurities->success No modify_workup Modify Work-up or Purification side_reactions->modify_workup modify_workup->success

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

analytical methods for detecting impurities in 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the analytical methods for detecting impurities in 7-Bromo-2-methyl-2H-indazole. It is intended for researchers, scientists, and drug development professionals to assist with experimental troubleshooting and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). HPLC is typically used for non-volatile impurities, while GC is suitable for volatile impurities and residual solvents. For structural confirmation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used for definitive structure elucidation.[1][2][3][4]

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Impurities can originate from starting materials, by-products of the synthesis, or degradation products. Potential impurities include:

  • Isomeric Impurities: 7-Bromo-1-methyl-1H-indazole is a common regioisomer that can form during the methylation step.[5]

  • Starting Materials: Unreacted 7-bromo-1H-indazole.

  • Process-Related Impurities: Reagents, solvents, and catalysts used in the synthesis.

  • Degradation Products: Formed due to exposure to light, heat, or incompatible substances.

Q3: How can I identify an unknown peak in my chromatogram?

A3: Identifying an unknown peak requires a systematic approach. First, analyze the sample using LC-MS to determine the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition.[3] If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated impurity can then be subjected to NMR spectroscopy for definitive structural elucidation.[3]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload.1. Use a new or validated column. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration.
Unexpected Peaks in the Chromatogram 1. Contamination of solvent or glassware. 2. Presence of starting materials or by-products. 3. Sample degradation.1. Run a blank injection to check for system contamination. Use fresh, HPLC-grade solvents. 2. If possible, obtain reference standards for potential impurities and spike the sample. 3. Analyze a freshly prepared sample.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration issues.1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Ensure the column is adequately equilibrated before each injection.
GC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Ghost Peaks 1. Contamination in the injection port or column. 2. Carryover from a previous injection.1. Clean the injection port and bake out the column. 2. Run a solvent blank after a high-concentration sample.
Broad Peaks 1. Too low of an oven temperature. 2. Carrier gas flow rate is too low. 3. Sample adsorption in the inlet or column.1. Increase the oven temperature or the temperature ramp rate. 2. Optimize the carrier gas flow rate. 3. Use a deactivated liner and a suitable column phase.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is a general starting point for analyzing impurities in this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: Ramp to 90% B

    • 25-30 min: Hold at 90% B

    • 30.1-35 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water.[2]

Protocol 2: Gas Chromatography (GC) for Volatile Impurities

This protocol is suitable for the analysis of volatile impurities and residual solvents.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A suitable capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 5 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.[2]

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).[2]

Quantitative Data Summary

The following table provides representative data for a typical purity analysis of a this compound sample. Note: This data is for illustrative purposes only and will vary based on the specific sample and analytical method.

Compound Retention Time (min) Area % (HPLC) Identification Method
This compound15.299.5Reference Standard
Impurity 1 (Isomer)14.80.2LC-MS
Impurity 2 (Starting Material)10.50.1Reference Standard
Unknown Impurity18.10.2LC-MS

Visualizations

impurity_analysis_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_identification Impurity Identification cluster_result Final Assessment Sample This compound Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Non-volatile analysis GC GC Analysis Preparation->GC Volatile analysis Purity Purity Assessment (> 99.5%?) HPLC->Purity Impurity_Profile Impurity Profiling HPLC->Impurity_Profile Pass Meets Specification Purity->Pass Yes Fail Out of Specification (Further Investigation) Purity->Fail No LCMS LC-MS Analysis Impurity_Profile->LCMS Unknown Peak Isolation Isolation (Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy Isolation->NMR

Caption: Workflow for purity and impurity analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Resolution Problem Analytical Problem Encountered (e.g., Unexpected Peak) Contamination System or Solvent Contamination Problem->Contamination Degradation Sample Degradation Problem->Degradation ProcessImpurity Process-Related Impurity Problem->ProcessImpurity BlankRun Run Solvent Blank Contamination->BlankRun FreshSample Analyze Fresh Sample Degradation->FreshSample SpikeSample Spike with Known Impurities ProcessImpurity->SpikeSample LCMS_Analysis LC-MS Analysis ProcessImpurity->LCMS_Analysis Identified Source Identified & Problem Solved BlankRun->Identified FreshSample->Identified SpikeSample->Identified FurtherInvestigation Further Investigation Required LCMS_Analysis->FurtherInvestigation

Caption: Logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Optimizing Cross-Coupling Reactions for 7-Bromo-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-bromo-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, alongside detailed experimental protocols and compiled data to optimize your synthetic strategies.

Troubleshooting Guides

This section addresses specific experimental issues, offering potential causes and solutions to common problems encountered during the cross-coupling of 7-bromo-indazole.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with 7-bromo-indazole is resulting in a low yield or failing completely. What are the common causes and how can I improve it?

A: Low yields in Suzuki-Miyaura reactions involving heteroaromatic halides like 7-bromo-indazole are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[1]

  • Reagent Quality: Ensure the purity and stability of your boronic acid or ester. Boronic acids can degrade over time, leading to lower yields.[1] Competitive protodeboronation of the boronic acid is a common side reaction that can be mitigated by using anhydrous conditions or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1][2]

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often requires screening to find the optimal combination for your specific substrates.[1] The nitrogen atoms in the indazole ring can coordinate to the palladium center, inhibiting the catalyst.[3]

  • Side Reactions: Besides protodeboronation, homocoupling of the boronic acid and dehalogenation of the 7-bromo-indazole can also reduce the yield of the desired product.[4] Higher oxygen levels have been shown to increase homocoupling, so proper degassing is crucial.[4]

Below is a troubleshooting workflow to address low-yield issues:

TroubleshootingWorkflow start Low or No Yield reagent_check 1. Check Reagent Quality - Boronic acid degradation? - Substrate purity? start->reagent_check condition_opt 2. Optimize Reaction Conditions - Catalyst/Ligand screen - Base/Solvent screen - Temperature adjustment start->condition_opt side_reactions 3. Investigate Side Reactions - Protodeboronation? - Homocoupling? - Dehalogenation? start->side_reactions solution_reagent Use fresh boronic acid/ester. Consider anhydrous conditions. reagent_check->solution_reagent solution_conditions Screen catalysts (e.g., Pd(dppf)Cl₂, Buchwald precatalysts). Test different bases (e.g., Cs₂CO₃, K₃PO₄). Try different solvent systems (e.g., Dioxane/Water, Toluene/Water). condition_opt->solution_conditions solution_side_reactions Use boronate ester. Ensure thorough degassing. Adjust base/solvent. side_reactions->solution_side_reactions success High Yield Achieved solution_reagent->success solution_conditions->success solution_side_reactions->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Difficulty with C-N Bond Formation (Buchwald-Hartwig Amination)

Q: I am struggling to couple an amine with 7-bromo-indazole using a Buchwald-Hartwig reaction. What should I consider?

A: Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but requires careful optimization, especially with heterocyclic substrates.[5]

  • Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often necessary to promote the reaction.[1][5] Pre-catalysts can also be more effective as they avoid the need for in-situ catalyst formation.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can be incompatible with sensitive functional groups.[3][6] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher temperatures.[3]

  • Substrate Reactivity: The reactivity order of aryl halides in Buchwald-Hartwig amination is generally ArBr > ArCl > ArI.[6] While 7-bromo-indazole is a suitable substrate, challenging amine coupling partners may require more active catalyst systems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura reaction with 7-bromo-indazole?

A1: Based on successful protocols for structurally similar indazoles, a good starting point for optimization would be:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).[1][7]

  • Base: Cs₂CO₃ or K₂CO₃.[1][8]

  • Solvent: A degassed mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/H₂O.[1]

  • Temperature: 80-140 °C. Microwave irradiation can also be effective, often reducing reaction times.[1][8][9]

It is highly recommended to perform a small-scale screen of different conditions to identify the optimal parameters for your specific reaction.[1]

Q2: Which palladium catalysts and ligands are most effective for the Suzuki-Miyaura coupling of bromoindazoles?

A2: The choice depends on the specific substrates. For general purposes, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable starting points.[1][7] In an optimization study for the coupling of a C7-bromo-1H-indazole, Pd(PPh₃)₄ provided good yields.[8] For more challenging substrates, using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or using integrated Buchwald precatalysts (e.g., XPhos Pd G3) can significantly improve catalyst activity and stability.[1]

CatalystSelection start Start: Low Yield or No Reaction initial_catalyst Initial Attempt: Standard Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) start->initial_catalyst evaluate_yield Evaluate Yield initial_catalyst->evaluate_yield high_yield High Yield: Successful Coupling evaluate_yield->high_yield > 80% low_yield Low Yield evaluate_yield->low_yield < 80% challenging_substrates For Challenging Substrates: Consider Buchwald Precatalysts (e.g., XPhos Pd G3/G4) low_yield->challenging_substrates simple_pd_source Using Pd(OAc)₂ or Pd₂(dba)₃: Add Phosphine Ligand low_yield->simple_pd_source further_troubleshooting Further Troubleshooting (Base, Solvent, Temp.) challenging_substrates->further_troubleshooting select_ligand Select Ligand: Bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃) simple_pd_source->select_ligand select_ligand->further_troubleshooting

Caption: A decision workflow for selecting the appropriate catalyst and ligand.[1]

Q3: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I choose?

A3: The base is crucial for activating the boronic acid, facilitating the key transmetalation step in the catalytic cycle.[1][10] The choice of base can significantly impact the reaction rate and the formation of side products.

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and effective for many substrates.[1][8] Cs₂CO₃ is a stronger base and can be more effective in difficult couplings.[8]

  • Phosphates: K₃PO₄ is another common choice, particularly when dealing with sensitive functional groups.

  • Fluorides: In some cases, particularly when trying to minimize protodeboronation, anhydrous conditions with a base like potassium fluoride (KF) can be beneficial.[1]

Q4: Are there established conditions for Sonogashira coupling with bromoindazoles?

A4: Yes, Sonogashira coupling is a viable method for C-C bond formation. A standard reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N or diisopropylamine).[3][11] The reaction is typically run in a solvent like THF or DMF under an inert atmosphere.[11] If you encounter issues, ensure your CuI is fresh, properly degas all reagents, and consider that for some aryl bromides, temperatures higher than 60 °C may be required to facilitate the oxidative addition step.[11][12]

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a 7-Bromo-1H-indazole Derivative[8]

The following table summarizes the optimization for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid.[8]

EntryCatalyst (10 mol%)Base (1.3 equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂K₂CO₃DMFReflux480
2PdCl₂(PPh₃)₂Cs₂CO₃DMFReflux48traces
3Pd(PPh₃)₄Cs₂CO₃Dioxane140470
4Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140485
5Pd(dppf)Cl₂Cs₂CO₃Dioxane/EtOH/H₂O140472
6Pd(OAc)₂/SPhosCs₂CO₃Dioxane/EtOH/H₂O140465

Optimized conditions from this study were identified as Entry 4.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-indazole

This protocol is a general guideline and may require optimization for specific substrates.[1][13]

  • Reagent Preparation: In a sealable reaction vessel or Schlenk flask, combine 7-bromo-indazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[1][13]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) and stir vigorously for the required time (typically 4-24 hours).[1][13]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[13]

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification combine 1. Combine Reactants (7-bromo-indazole, boronic acid, catalyst, base) inert 2. Create Inert Atmosphere (Evacuate/Backfill N₂ or Ar) combine->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 80-120 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench and Extract monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.[13]

References

Technical Support Center: Enhancing Cell Permeability of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of indazole compounds.

Troubleshooting Guides

Issue: My indazole compound shows high potency in enzymatic assays but low activity in cell-based assays.

This discrepancy often points towards poor cell permeability, where the compound cannot efficiently cross the cell membrane to reach its intracellular target. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Confirm Permeability Issues

  • Action: Perform a permeability assay to directly measure the compound's ability to cross a membrane.

  • Recommended Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to assess passive diffusion.[1][2][3][4][5]

    • Caco-2 Permeability Assay: An in vitro model that mimics the human intestinal epithelium and assesses passive diffusion, active transport, and efflux.[6][7][8][9]

Step 2: Analyze Physicochemical Properties

Review the structural features of your indazole compound that are known to influence cell permeability.

PropertyImpact on PermeabilitySuggested Modification
High Basicity Strongly basic amines can be protonated at physiological pH, increasing polarity and reducing passive diffusion.[10]Reduce pKa by introducing electron-withdrawing groups or replacing the basic amine with a less basic functional group.[10]
High Number of Hydrogen Bond Donors (HBDs) Increased HBDs lead to stronger solvation by water, hindering membrane partitioning.[10][11][12]Reduce the number of HBDs, for instance, by N-methylation of amines or amides.[10][13]
Molecular Size and Rigidity Larger and more rigid molecules generally exhibit lower passive diffusion.[10]Explore smaller analogs or increase conformational flexibility where possible without compromising target binding.
Hydrophilicity/Hydrophobicity Balance (LogP) An optimal balance is crucial for both aqueous solubility and membrane permeability.Modify substituents to fine-tune the lipophilicity of the compound.

Step 3: Implement Chemical Modification Strategies

Based on the analysis, consider the following chemical modifications to improve permeability:

  • Prodrug Approach: Temporarily mask polar functional groups (e.g., hydroxyl or amine groups) with lipophilic moieties.[10][14][15][16][17][18] These masking groups are designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.[10]

  • Reduce Hydrogen Bonding Capacity: Systematically replace hydrogen bond donors. For example, converting a primary amine to a secondary or tertiary amine can sometimes improve permeability.[10]

  • Introduce Fluorine Atoms: Strategic placement of fluorine can sometimes improve permeability and metabolic stability.[19][20]

Step 4: Re-evaluate Permeability and Cellular Activity

After modification, re-assess the compound's permeability using the same assays and evaluate its activity in cell-based assays to confirm that the changes have had the desired effect without negatively impacting potency.

Frequently Asked Questions (FAQs)

Q1: What are the first signs that my indazole compound might have poor cell permeability?

A1: A significant drop in potency (10-fold or greater) when moving from a biochemical (enzymatic) assay to a cell-based assay is a strong indicator of poor cell permeability.[10] Other potential causes for this discrepancy could be compound instability in cell culture media or rapid efflux by cellular transporters.[10]

Q2: What are the key structural features of indazole compounds that I should pay attention to for cell permeability?

A2: Key structural features influencing the cell permeability of indazole derivatives include:

  • Basicity: Highly basic amino groups are often associated with poor membrane permeability.[10][21]

  • Hydrogen Bond Donors: A high number of hydrogen bond donors can negatively impact permeability.[10][11]

  • Lipophilicity: The balance between hydrophilicity and hydrophobicity is critical.

  • Molecular Weight and Rigidity: Larger and more rigid molecules tend to have lower passive diffusion rates.[10]

Q3: How can I chemically modify my indazole compound to improve its cell permeability?

A3: To enhance cell permeability, consider these strategies:

  • Reduce Basicity: If your compound has a highly basic amine, modify this group to lower its pKa by introducing nearby electron-withdrawing groups or by replacing it with a less basic functional group.[10]

  • Mask Polar Groups (Prodrugs): Temporarily block polar functional groups like hydroxyls or amines with lipophilic groups. These "masks" can be designed to be cleaved by intracellular enzymes, releasing the active drug.[10][14][15][16][17][18]

  • Decrease Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors. For instance, replacing an amine with a methylated amine can sometimes improve permeability.[10][13]

Q4: What is the difference between the PAMPA and Caco-2 assays for permeability assessment?

A4: The PAMPA and Caco-2 assays both measure permeability but provide different types of information:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][2][3][5] It is high-throughput and cost-effective, making it suitable for early-stage screening.[1][3] However, it does not account for active transport or efflux mechanisms.[5]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal carcinoma and differentiate into polarized enterocytes.[7][8] It can assess permeability through passive diffusion, active transport, and efflux, providing a more comprehensive in vitro model of human intestinal absorption.[5][6][8]

Q5: My compound shows good permeability in the PAMPA assay but poor activity in cells. What could be the reason?

A5: If a compound has good passive permeability (as indicated by PAMPA) but low cellular activity, the issue might be active efflux. Efflux transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, preventing it from reaching its target. A bidirectional Caco-2 assay can be performed to determine the efflux ratio and confirm if the compound is a substrate for efflux pumps.[7] An efflux ratio significantly greater than 2 suggests that active efflux is occurring.[7]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.[1][2]

Methodology:

  • Prepare the Lipid Membrane Solution: A common solution consists of 10% lecithin in dodecane.[1] Other lipid compositions can be used to model specific barriers like the blood-brain barrier (PAMPA-BBB) or the gastrointestinal tract (PAMPA-GIT).[1][3]

  • Coat the Donor Plate: Pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate.

  • Prepare Donor and Acceptor Solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to the desired concentration.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.[10]

  • Add Donor Solution: Add the donor solution containing the test compound to the wells of the filter plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[2]

  • Calculate Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation: Pe = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * A * t] Where:

    • CA is the compound concentration in the acceptor well.

    • Cequ is the equilibrium concentration.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Permeability ClassificationPe (10⁻⁶ cm/s)
Low< 1.5
High> 1.5
Data based on typical classification criteria.[3]
Caco-2 Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of Caco-2 cells, which models the human intestinal epithelium.[6][7][8]

Methodology:

  • Cell Culture: Seed Caco-2 cells on semipermeable filter supports in a transwell plate and culture for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[7]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A TEER value above a certain threshold (e.g., ≥ 200 Ω·cm²) indicates a well-formed, intact monolayer.[9][22]

  • Prepare Dosing Solutions: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) compartment of the transwell.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7][8]

    • Take samples from the basolateral compartment at specified time points.

  • Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:

    • Add the dosing solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

    • Incubate and sample from the apical compartment as described above.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration in the donor compartment.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 is indicative of active efflux.[7]

CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioHuman Absorption (%)
Atenolol (Low Permeability) < 1.0~150
Antipyrine (High Permeability) > 10.0~197
Reference values for Caco-2 assay controls.[7]

Visualizations

Troubleshooting_Workflow start High enzymatic potency, low cellular activity perm_issue Suspect Poor Cell Permeability start->perm_issue assay Perform Permeability Assay (PAMPA or Caco-2) perm_issue->assay low_perm Low Permeability Confirmed assay->low_perm good_perm Good Permeability assay->good_perm No analyze Analyze Physicochemical Properties (Basicity, HBDs, etc.) low_perm->analyze Yes modify Implement Chemical Modification Strategy analyze->modify prodrug Prodrug Approach modify->prodrug reduce_hbd Reduce H-Bond Donors modify->reduce_hbd re_evaluate Re-evaluate Permeability and Cellular Activity prodrug->re_evaluate reduce_hbd->re_evaluate end Optimized Compound re_evaluate->end efflux Consider Active Efflux (Perform Bidirectional Caco-2) good_perm->efflux

Caption: Troubleshooting workflow for low cellular activity.

PAMPA_Workflow start Start prep_lipid Prepare Lipid Solution start->prep_lipid coat_plate Coat Donor Plate with Lipid prep_lipid->coat_plate prep_solutions Prepare Donor (with compound) and Acceptor Solutions coat_plate->prep_solutions assemble Assemble PAMPA 'Sandwich' prep_solutions->assemble incubate Incubate with Shaking assemble->incubate quantify Quantify Compound in Donor and Acceptor Wells incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate end End calculate->end

Caption: Experimental workflow for the PAMPA assay.

Caco2_Workflow start Start culture_cells Culture Caco-2 cells on Transwell inserts (18-22 days) start->culture_cells check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity prep_dosing Prepare Dosing Solution check_integrity->prep_dosing transport_exp Perform Transport Experiment (A-B and/or B-A) prep_dosing->transport_exp sampling Sample from Receiver Compartment transport_exp->sampling quantify Quantify Compound (LC-MS/MS) sampling->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end End calculate->end

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Technical Support Center: Strategies to Mitigate the Toxicity of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the toxicity of substituted indazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to minimizing the toxicity of substituted indazole compounds during the drug discovery process.

Q1: My lead indazole compound shows potent efficacy but has a narrow therapeutic window due to cytotoxicity. What initial steps can I take to address this?

A1: A primary strategy is to investigate the structure-activity relationship (SAR) and structure-toxicity relationship (STR). By synthesizing and testing a focused library of analogues, you can identify which substitutions on the indazole ring are critical for efficacy versus those that contribute to toxicity. For instance, studies have shown that even small modifications, such as the position of a methoxy or hydroxyl group, can significantly impact potency and, potentially, off-target effects.[1][2] Additionally, evaluating the cytotoxicity of your compound against a panel of cancer cell lines alongside normal cell lines can provide a selectivity index (SI), which is a quantitative measure of its therapeutic window.[3] A higher SI indicates greater selectivity for cancer cells and lower potential for general toxicity.[3]

Q2: How can I determine if the toxicity of my substituted indazole is due to its metabolism?

A2: The toxicity of a compound is often linked to the formation of reactive metabolites.[1] To assess this, you should perform in vitro metabolic stability assays using liver microsomes or hepatocytes.[4][5] These assays measure the rate at which your compound is metabolized (its intrinsic clearance) and can help identify the major metabolic pathways.[4] If your compound is rapidly metabolized, the next step is to identify the specific metabolites using techniques like high-resolution mass spectrometry.[4] Pinpointing these "metabolic soft spots" is crucial for guiding structural modifications to improve stability and reduce the formation of potentially toxic byproducts.[4]

Q3: My indazole derivative is highly lipophilic and shows poor aqueous solubility, which may contribute to formulation challenges and potential toxicity. What strategies can I employ?

A3: Poor solubility can be addressed using a prodrug approach.[6][7][8] This involves chemically modifying the parent drug to attach a pro-moiety that enhances its physicochemical properties, such as solubility.[6] This pro-moiety is designed to be cleaved in vivo to release the active parent drug. For example, an N-acyloxymethyl group was successfully used to increase the water solubility of an indazole derivative by over 300-fold.[6] Another strategy is bioisosteric replacement, where a liable or toxic functional group is replaced with another group that has similar physical or chemical properties but a different toxicity profile.[1][9]

Q4: What is bioisosteric replacement, and how can it be applied to reduce the toxicity of substituted indazoles?

A4: Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar steric and electronic properties, with the aim of retaining or improving biological activity while altering other properties like toxicity or metabolism.[1] For example, replacing a metabolically vulnerable methoxy group with a more stable alkyl group or incorporating it into a five- or six-membered ring can prevent the formation of reactive metabolites.[1] In the context of indazoles, replacing a catechol moiety with an indazole ring has been explored as a bioisosteric replacement to improve drug-like properties.[10]

Q5: My in vitro cytotoxicity assays are showing inconsistent results. What are the potential sources of variability?

A5: Inconsistent results in cytotoxicity assays can stem from several factors. One common issue is the poor solubility of the test compound in the culture medium, which can lead to inaccurate concentrations.[4] Ensure your compound is fully dissolved, perhaps by using a small amount of a co-solvent like DMSO.[4] Another source of variability can be the quality and batch-to-batch variation of biological reagents like liver microsomes.[4] It is important to use a consistent source for these reagents and to perform quality control checks with known compounds.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of various substituted indazoles. This data can help guide the selection of substituents to potentially reduce toxicity while maintaining desired activity.

Table 1: In Vitro Cytotoxicity (IC50) of Substituted Indazoles in Human Cancer Cell Lines

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
5k 5-aryl substituted 1H-indazole-3-amineHep-G23.32[3]
6o 5-aryl substituted 1H-indazole-3-amine with piperazine acetamideK5625.15[3]
6o 5-aryl substituted 1H-indazole-3-amine with piperazine acetamideHEK-293 (Normal)33.2[3]
Compound 5 2,3-diphenyl-2H-indazole hybridHeLa0.16[11]
Compound 6c Indolo-pyrazole with thiazolidinoneSK-MEL-283.46[12]
Compound 2f (E)-3-(3,5-dimethoxystyryl)-6-(4-(pyridin-2-yl)piperazin-1-yl)-1H-indazole4T10.23[13]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide 9 2,6,7-trisubstituted indazoleA5497.73[14]

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates higher cytotoxicity. The selectivity of a compound can be assessed by comparing its IC50 against cancer cell lines versus normal cell lines (e.g., HEK-293).

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the toxicity and metabolic stability of substituted indazoles.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to measure cell metabolic activity as an indicator of cell viability.[15]

1. Materials and Reagents:

  • Human cancer cell line (e.g., A549, K562, PC-3, Hep-G2)[3]

  • Substituted indazole test compounds

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

2. Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[15]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol is designed to determine the metabolic stability of a test compound by measuring its rate of disappearance when incubated with HLMs.[4]

1. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • Substituted indazole test compound

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor)

  • Positive control compound (e.g., Verapamil)[4]

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

2. Procedure:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the HLM solution and the test compound working solution. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[4]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[4]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[4]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in mg/mL) .[4]

Protocol 3: General Workflow for an In Vivo Acute Toxicity Study

This workflow provides a general framework for conducting an acute toxicity study in a rodent model to determine the Median Lethal Dose (LD50) and observe signs of toxicity. This should be adapted based on the specific compound and institutional guidelines.[16][17][18]

1. Animal Model:

  • Select a suitable rodent species (e.g., mice or rats) of a specific strain, age, and weight.

2. Dose Formulation and Administration:

  • Prepare the test compound in a suitable vehicle (e.g., saline, corn oil, or a solution with DMSO and Tween 80).

  • Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

3. Dose Groups:

  • Use a minimum of three dose levels, plus a vehicle control group. The dose levels should be selected to span a range that is expected to produce both no effect and lethality.

4. Observation Period:

  • Observe the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours after dosing) and then daily for 14 days.

  • Record observations such as changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or salivation.

5. Body Weight:

  • Measure the body weight of each animal before dosing and at regular intervals throughout the study.

6. Necropsy and Histopathology:

  • At the end of the study, perform a gross necropsy on all animals.

  • Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological examination to identify any treatment-related changes.[16]

7. Data Analysis:

  • Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

  • Analyze body weight data and the incidence of clinical and pathological findings.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the process of reducing the toxicity of substituted indazoles.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_data Data Interpretation cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Indazole Compound treatment Add Compound to Cells compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance data_analysis Calculate % Viability absorbance->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Workflow for MTT Cytotoxicity Assay.

metabolic_stability_workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_calculation Data Calculation prepare_reagents Prepare Indazole, Microsomes, & Buffer pre_incubate Pre-incubate at 37°C prepare_reagents->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction sample_time_points Sample at Time Points (0-60 min) initiate_reaction->sample_time_points quench_reaction Quench with Acetonitrile sample_time_points->quench_reaction centrifuge Centrifuge to Remove Protein quench_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis calculate_thalf Calculate Half-life (t½) lcms_analysis->calculate_thalf calculate_clint Calculate Intrinsic Clearance (CLint) calculate_thalf->calculate_clint

Workflow for In Vitro Metabolic Stability Assay.

toxicity_reduction_strategies cluster_strategies Toxicity Reduction Strategies cluster_outcomes Desired Outcomes high_toxicity High Toxicity of Substituted Indazole metabolic_stabilization Metabolic Stabilization high_toxicity->metabolic_stabilization bioisosteric_replacement Bioisosteric Replacement high_toxicity->bioisosteric_replacement prodrug_approach Prodrug Approach high_toxicity->prodrug_approach reduced_metabolites Reduced Formation of Reactive Metabolites metabolic_stabilization->reduced_metabolites lower_off_target Lower Off-Target Activity bioisosteric_replacement->lower_off_target improved_pk Improved Pharmacokinetics & Solubility prodrug_approach->improved_pk reduced_toxicity Reduced Toxicity & Improved Therapeutic Index reduced_metabolites->reduced_toxicity improved_pk->reduced_toxicity lower_off_target->reduced_toxicity

References

Validation & Comparative

A Comparative Guide to 7-Bromo-2-methyl-2H-indazole and 6-bromo-2-methyl-2H-indazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Despite the keen interest in substituted indazoles within medicinal chemistry, a direct comparative study detailing the biological activities of 7-Bromo-2-methyl-2H-indazole and 6-bromo-2-methyl-2H-indazole is not publicly available in current scientific literature. This guide, therefore, provides a foundational comparison based on the established roles of the indazole scaffold and general principles of structure-activity relationships, alongside a proposed workflow for their comparative evaluation.

The indazole core is a significant bicyclic heteroaromatic scaffold that is a component of numerous compounds with a wide array of biological activities, including applications in oncology and as anti-inflammatory, antimicrobial, and antipsychotic agents. The position of substituents on the indazole ring is known to profoundly influence the pharmacological profile of the resulting molecule. The differential placement of a bromine atom at the 7-position versus the 6-position in 2-methyl-2H-indazole would be expected to alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.

Data Presentation

As no direct comparative experimental data is available, a quantitative comparison table cannot be presented. Researchers are encouraged to perform head-to-head in vitro and in vivo studies to elucidate the specific activities of these two isomers. A generalized table for recording such prospective data is suggested below.

ParameterThis compound6-bromo-2-methyl-2H-indazole
Target(s) To be determinedTo be determined
IC₅₀ / EC₅₀ (µM) To be determinedTo be determined
Cell-based Assay Results To be determinedTo be determined
In vivo Efficacy To be determinedTo be determined
ADME Profile To be determinedTo be determined

Experimental Protocols

To ascertain the comparative activities of this compound and 6-bromo-2-methyl-2H-indazole, a systematic experimental approach is necessary. Below is a generalized protocol for an initial screening cascade.

General Workflow for Comparative Biological Evaluation

Experimental Workflow cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Compound_Acquisition Acquire/Synthesize 7- and 6-bromo- 2-methyl-2H-indazole Purity_Analysis Confirm Purity and Identity (NMR, LC-MS) Compound_Acquisition->Purity_Analysis Stock_Solution Prepare Stock Solutions (e.g., in DMSO) Purity_Analysis->Stock_Solution Primary_Screening Primary Target-Based or Phenotypic Screening Stock_Solution->Primary_Screening Test Compounds Dose_Response Dose-Response and IC50/EC50 Determination Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling Against Related Targets Dose_Response->Selectivity_Panel Cell_Viability Cytotoxicity/Cell Viability Assays (e.g., MTT, CellTiter-Glo) Selectivity_Panel->Cell_Viability Lead Isomer(s) Functional_Assay Cellular Functional Assays (e.g., Reporter Gene, Signaling Pathway) Cell_Viability->Functional_Assay Data_Analysis Analyze and Compare Potency, Selectivity, and Cellular Activity Functional_Assay->Data_Analysis SAR_Analysis Preliminary Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

A generalized workflow for the initial comparative biological evaluation of chemical compounds.

Detailed Methodologies:

  • Target-Based Screening:

    • Objective: To determine the inhibitory or activating effect of the compounds on a specific purified enzyme or receptor.

    • Protocol:

      • A recombinant human protein (e.g., a kinase, protease, or GPCR) is incubated with its substrate and a concentration range of each test compound.

      • The reaction progress is monitored using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

      • IC₅₀ or EC₅₀ values are calculated from the dose-response curves.

  • Cell-Based Assays:

    • Objective: To assess the effect of the compounds on a specific cellular process or pathway in a relevant cell line.

    • Protocol:

      • Cells are seeded in microtiter plates and allowed to adhere.

      • The cells are then treated with a range of concentrations of each compound.

      • After a defined incubation period, a specific cellular endpoint is measured (e.g., cell viability, reporter gene expression, protein phosphorylation, or calcium flux).

Signaling Pathway and Logical Relationships

The indazole scaffold is a versatile binder and its derivatives have been shown to modulate various signaling pathways. The specific pathway targeted would depend on the overall structure of the molecule. A hypothetical signaling pathway that could be investigated for these compounds is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Compound 7- or 6-Bromo-2-methyl- 2H-indazole Compound->RAF Hypothetical Inhibition Point

A hypothetical signaling pathway (MAPK) that could be modulated by indazole derivatives.

A Comparative Analysis of 1H- and 2H-Indazole Isomers: Unraveling the Impact of Regioisomerism on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic scaffold, is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities. The two primary tautomeric forms, 1H- and 2H-indazole, while structurally similar, can exhibit distinct physicochemical properties and pharmacological profiles. This guide provides an objective comparison of these isomers, supported by experimental data, to inform the rational design of novel therapeutic agents.

It is important to note that a comprehensive, head-to-head comparison of a wide range of 1H- and 2H-indazole regioisomers with identical substitution patterns is not extensively available in publicly accessible literature.[1] This guide, therefore, collates and contrasts representative data from various studies to highlight the key differences and guide future research.

Physicochemical Properties: A Tale of Two Tautomers

The fundamental difference between 1H- and 2H-indazole lies in the position of the hydrogen atom on the nitrogen in the pyrazole ring. The 1H-tautomer is generally the more thermodynamically stable form.[2] This seemingly minor structural variance influences key physicochemical properties that can impact biological activity, such as basicity and dipole moment.[2]

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb) 0.422.02
Dipole Moment (D) 1.503.40
Data for methyl-substituted indazole isomers.[2]

Comparative Biological Activity: Anticancer and Kinase Inhibition

Both 1H- and 2H-indazole derivatives have been extensively investigated for their therapeutic potential, particularly as anticancer agents and kinase inhibitors.[2][3] The 1H-indazole scaffold is a prominent feature in several FDA-approved kinase inhibitors, including Axitinib and Pazopanib. While 1H-indazoles are frequently explored for their antitumor properties, 2H-indazoles are investigated for a broader range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

In Vitro Anticancer Activity

The following tables present the half-maximal inhibitory concentration (IC50) values of representative 1H- and 2H-indazole derivatives against various cancer cell lines. It is crucial to consider that these data points are from different studies and direct comparison should be made with caution.

Table 1: Anticancer Activity of Representative 1H-Indazole Derivatives

CompoundTarget Cell LineIC50 (µM)
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[2]
A549 (Lung Cancer)>10[2]
Hep-G2 (Liver Cancer)>10[2]
Compound 2f 4T1 (Breast Cancer)0.23[1]
A549 (Lung Cancer)0.89[1]
HCT116 (Colon Cancer)0.56[1]
HepG2 (Liver Cancer)1.15[1]
MCF-7 (Breast Cancer)0.43[1]

Table 2: Antiprotozoal Activity of a Representative 2H-Indazole Derivative

CompoundTarget OrganismIC50 (µM)
Compound 18 Giardia intestinalis0.13[2]
Entamoeba histolytica0.28[2]
Trichomonas vaginalis0.55[2]
Kinase Inhibition

Indazole derivatives are well-known for their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][4] The indazole core can form key interactions with the hinge region of the kinase ATP-binding site.

Table 3: Kinase Inhibitory Activity of Representative 1H-Indazole Derivatives

CompoundTarget KinaseIC50 (nM)
Analog B (15) ASK1 Kinase12[4]
Compound 89 Bcr-AblWT14[3]
Bcr-AblT315I450[3]
Compound 109 EGFR T790M5.3[3]
EGFR8.3[3]
Compound 82a Pim-10.4[3]
Pim-21.1[3]
Pim-30.4[3]
Entrectinib (127) ALK12[3]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of indazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the indazole compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an appropriate duration (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the in vitro potency of indazole isomers against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of a kinase, which is typically quantified by measuring the phosphorylation of a substrate.

Protocol:

  • Reaction Setup: In a suitable microplate (e.g., 384-well), prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and the indazole test compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the extent of substrate phosphorylation. Various detection methods can be employed, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-based assays: Using modified substrates or antibodies to detect the phosphorylated product. Commercially available kits such as ADP-Glo™ measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the context in which these isomers are evaluated, the following diagrams illustrate a key signaling pathway targeted by indazole derivatives and a general experimental workflow.

G Simplified EGFR Signaling Pathway and Inhibition by Indazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Indazole Indazole Inhibitor Indazole->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of indazole derivatives.

G General Experimental Workflow for Comparing Indazole Isomers cluster_synthesis Chemical Synthesis cluster_bioeval Biological Evaluation cluster_analysis Data Analysis & SAR StartMat Starting Materials Synth1H Regioselective Synthesis of 1H-Indazole Derivative StartMat->Synth1H Synth2H Regioselective Synthesis of 2H-Indazole Derivative StartMat->Synth2H Purification Purification & Characterization (NMR, MS) Synth1H->Purification Synth2H->Purification InVitro In Vitro Assays Purification->InVitro CellBased Cell-Based Assays Purification->CellBased InVivo In Vivo Studies (Optional) InVitro->InVivo DataComp Data Comparison (IC50) InVitro->DataComp CellBased->InVivo CellBased->DataComp SAR Structure-Activity Relationship (SAR) Analysis DataComp->SAR

Caption: General experimental workflow for the synthesis and comparative biological evaluation of 1H- and 2H-indazole isomers.

G Logical Relationship of Indazole Isomer Properties and Activity IndazoleCore Indazole Core Isomerism Isomerism (1H vs. 2H) IndazoleCore->Isomerism Substituents Substituent (Position & Nature) IndazoleCore->Substituents PhysChem Physicochemical Properties (Stability, Dipole Moment, pKb) Isomerism->PhysChem Substituents->PhysChem TargetBinding Target Binding Affinity & Selectivity PhysChem->TargetBinding ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME BioActivity Overall Biological Activity (e.g., Anticancer, Kinase Inhibition) TargetBinding->BioActivity ADME->BioActivity

References

Validating Indazole-Based Compounds as Specific Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with the active sites of various enzymes. This has led to the exploration of indazole derivatives as potent inhibitors of key enzymes implicated in a range of diseases. This guide provides a comparative framework for researchers, scientists, and drug development professionals on the validation of indazole-based compounds as specific enzyme inhibitors.

While this document aims to be a comprehensive resource, it is important to note that specific experimental data for the validation of 7-Bromo-2-methyl-2H-indazole as an enzyme inhibitor is not currently available in the public domain. Therefore, this guide will utilize data and protocols from studies on other structurally related indazole derivatives to illustrate the validation process. We will focus on two major classes of enzymes where indazole inhibitors have shown promise: Myeloperoxidase (MPO) and Protein Kinases .

Comparative Performance of Indazole-Based Inhibitors

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the inhibitory activities of various indazole derivatives against their respective target enzymes, providing a benchmark for comparison.

Table 1: Indazole Derivatives as Myeloperoxidase (MPO) Inhibitors

CompoundTarget EnzymeAssay MethodIC50 (µM)Reference
2H-Indazole Analogues (various)MyeloperoxidaseTaurine-Chloramine Assay< 1[1]
1H-Indazolones (various)MyeloperoxidaseTaurine-Chloramine Assay< 1[1]
4-Bromoaniline (for comparison)MyeloperoxidaseH2O2-Electrode Assay0.045[2]
Dapsone (for comparison)MyeloperoxidaseH2O2-Electrode Assay~ 1[2]

Table 2: Indazole Derivatives as Protein Kinase Inhibitors

CompoundTarget EnzymeAssay MethodIC50 (µM)Reference
Indazole-based Thiadiazole Hybrid (1)α-glucosidaseIn-vitro enzymatic assay1.87[3]
Indazole-based Thiadiazole Hybrid (2)α-glucosidaseIn-vitro enzymatic assay2.13[3]
Indazole-based Thiadiazole Hybrid (1)Thymidine PhosphorylaseIn-vitro enzymatic assay6.29[3]
Imidazo[1,2-b]pyridazine-indazole (3)TAK1 KinaseADP-Glo Kinase Assay0.095[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of enzyme inhibitors. Below are methodologies for two key assays frequently used in the characterization of indazole-based inhibitors.

Protocol 1: Myeloperoxidase (MPO) Inhibition Assay (Taurine-Chloramine Method)

This assay measures the chlorination activity of MPO. The enzyme produces hypochlorous acid (HOCl), which is trapped by taurine to form a stable taurine chloramine. The amount of taurine chloramine is then quantified.

Materials:

  • Purified Myeloperoxidase (MPO) enzyme

  • Assay Buffer (e.g., 100 mM Phosphate Buffer, pH 7.4)

  • Hydrogen Peroxide (H2O2)

  • Taurine

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 5-thio-2-nitrobenzoic acid (TNB) or 3,3',5,5'-tetramethylbenzidine (TMB) with iodide for detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, taurine, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified MPO enzyme to each well to initiate the reaction. Include a control with no inhibitor.

  • Initiation: Start the reaction by adding a solution of H2O2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 30-60 minutes).

  • Detection:

    • TNB Method: The taurine chloramine formed will react with TNB, leading to a decrease in absorbance at 412 nm, which is proportional to the MPO activity.[3]

    • TMB/Iodide Method: Add iodide, which catalyzes the oxidation of TMB by taurine chloramine, resulting in a colored product that can be measured spectrophotometrically.[5]

  • Data Analysis: Calculate the percentage of MPO inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This is a universal method applicable to a wide range of protein kinases.[2][6][7]

Materials:

  • Purified kinase enzyme of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a white assay plate, prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations in a suitable kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.[1]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate at room temperature for 30-60 minutes.[7]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

G cluster_workflow General Workflow for Enzyme Inhibitor Validation Compound Test Compound (e.g., this compound) Primary_Screening Primary Biochemical Assay (e.g., MPO or Kinase Assay) Compound->Primary_Screening Hit_Identification Hit Identification (Compounds with >50% inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (Testing against a panel of related enzymes) Dose_Response->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Confirming activity in a cellular context) Selectivity_Profiling->Cell_Based_Assay Lead_Compound Lead Compound Cell_Based_Assay->Lead_Compound G cluster_pathway Myeloperoxidase (MPO) in Inflammatory Signaling Neutrophil Activated Neutrophil MPO_release MPO Release Neutrophil->MPO_release MPO Myeloperoxidase (MPO) MPO_release->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl H2O2 H2O2 H2O2->MPO Cl Cl- Cl->MPO Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress NFkB_Activation NF-κB Activation HOCl->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Proinflammatory_Cytokines Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->MPO Inhibition

References

The Structural Dance of Potency: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-2-methyl-2H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-Bromo-2-methyl-2H-indazole analogs, a class of compounds with significant potential in therapeutic development, particularly as kinase inhibitors.[2] While direct, comprehensive studies on a systematic series of this compound analogs are limited, this guide synthesizes data from closely related indazole derivatives to elucidate key SAR principles.

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for designing targeted therapies.[3] The strategic placement of a bromine atom at the 7-position and a methyl group at the 2-position of the indazole ring provides a unique chemical entity for further functionalization and optimization of biological activity.

Comparative Analysis of Biological Activity

The biological activity of indazole analogs is profoundly influenced by the nature and position of various substituents. As potent inhibitors of a range of protein kinases, these compounds often exhibit anticancer and anti-inflammatory properties.[1][3] The following tables summarize the in vitro activity of representative indazole analogs, highlighting the impact of structural modifications on their inhibitory potency.

Table 1: Anticancer Activity of Substituted Indazole Analogs
Compound IDR3-SubstituentR6-SubstituentTarget Cell LineIC50 (µM)
Analog 1 (E)-3,5-Dimethoxystyryl6-(4-(4-methylpiperazin-1-yl)phenyl)4T1 (Breast Cancer)> 10[4]
Analog 2 (E)-3,5-Dimethoxystyryl6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)4T1 (Breast Cancer)0.23[4]
Analog 3 (E)-3,5-Dimethoxystyryl6-(6-(piperazin-1-yl)pyridin-3-yl)4T1 (Breast Cancer)0.80[4]
Analog 4 Curcumin Analog-WiDr (Colon Carcinoma)27.20[5]
Analog 5 Curcumin Analog-MCF-7 (Breast Cancer)45.97[5]

Key SAR Insights from Anticancer Activity:

  • Substitution at the 6-position is critical for potent anticancer activity. The introduction of a piperazinyl-phenyl or piperazinyl-pyridinyl moiety at this position can significantly enhance potency.

  • The nature of the substituent at the 4-position of the piperazine ring influences activity. A methyl group (Analog 1 vs. Analog 2) appears to be more favorable than no substitution (Analog 3).

  • The complexity of the substituent at the 3-position, such as the curcumin analogs, can lead to moderate micromolar activity against various cancer cell lines.

Table 2: Kinase Inhibitory Activity of Substituted Indazole Analogs
Compound IDR-SubstituentsTarget KinaseIC50 (nM)
Analog 6 3-(pyrazin-2-yl)-1H-indazole derivativePim-1< 0.3[3]
Analog 7 3-(5′-Substituted)–BenzimidazoleFGFR1< 4.1[6]
Analog 8 Indazole-pyrimidine based derivativeVEGFR-224.5[7]
Analog 9 3-vinylindazole derivativeTrkA1.6[8]
Analog 10 3-vinylindazole derivativeTrkB3.1[8]
Analog 11 3-vinylindazole derivativeTrkC4.9[8]

Key SAR Insights from Kinase Inhibitory Activity:

  • The indazole scaffold is a potent hinge-binding motif for various kinases.

  • Substitutions at the 3-position are crucial for determining kinase selectivity and potency. A variety of heterocyclic and vinyl groups have been shown to yield potent inhibitors.

  • Further modifications on appended ring systems, such as the benzimidazole in Analog 7, can fine-tune activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • This compound analogs (test compounds)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a well of an assay plate, combine the kinase, its substrate, and the test compound at various concentrations in a suitable kinase assay buffer.

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the reaction mixture at a controlled temperature for a defined period (e.g., 60 minutes at room temperature).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Measure the resulting luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[9][10]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., 4T1, MCF-7, WiDr)

  • Cell culture medium and supplements

  • This compound analogs (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[9]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

G VEGFR Signaling Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analog Inhibitor->VEGFR Inhibits

Caption: VEGFR signaling pathway targeted by indazole analogs.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo) Synthesis->KinaseAssay Test Compounds CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Lead Compounds SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR WesternBlot Western Blotting (Target Phosphorylation) CellViability->WesternBlot Confirm Mechanism CellViability->SAR WesternBlot->SAR

Caption: General workflow for the evaluation of kinase inhibitors.

References

Bromo-Indazole Derivatives: A Comparative Analysis of Efficacy in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The strategic incorporation of a bromine atom onto the indazole ring provides a versatile synthetic handle for creating extensive libraries of derivatives with diverse biological activities. This guide offers a comparative analysis of the efficacy of various bromo-indazole derivatives, supported by experimental data, to aid in the evaluation and selection of compounds for further research and development.

Comparative Inhibitory Activity of Bromo-Indazole Derivatives

The following table summarizes the in vitro efficacy of representative bromo-indazole derivatives against key oncogenic kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in assay conditions.

Compound IDTarget KinaseIC50 (µM)Target Cell LineIC50 (µM)Source(s)
3-Bromo-Indazole Analogs
Analog 1--4T1 (Breast Cancer)> 10[1]
Analog 3--4T1 (Breast Cancer)0.23[1]
6-Bromo-1H-indazole Derivatives VEGFR-2
Derivative W4VEGFR-2< 0.005--[2]
Derivative W12VEGFR-2< 0.005--[2]
Derivative W17VEGFR-2< 0.005--[2]
Derivative W19VEGFR-2< 0.005--[2]
Derivative W20VEGFR-2< 0.005--[2]
Derivative W2VEGFR-2< 0.01--[2]
Derivative W23VEGFR-2< 0.01--[2]
Reference Drugs VEGFR-2
AxitinibVEGFR-20.0002--[2]
PazopanibVEGFR-20.03--[2]
Other Bromo-Indazole Derivatives
4-bromo-1H-indazole derivative 151FtsZ-S. pyogenes PS4 (MIC, µg/mL)[3]
4-bromo-1H-indazole derivative 152FtsZ-Penicillin-resistant S. aureus> 3-MBA[3]
4-bromo-1H-indazole derivative 153FtsZ-Penicillin-resistant S. aureus> 3-MBA[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are protocols for key assays cited in the comparison of bromo-indazole derivatives.

In Vitro Anti-proliferative MTT Assay

This assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.[2]

  • Cell Seeding: Cancer cell lines (e.g., 4T1, HCT116, A549) are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[1][2]

  • Compound Treatment: Cells are treated with various concentrations of the bromo-indazole derivatives and incubated for a specified period, typically 48 hours.[1]

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.[1][2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.[1]

VEGFR-2 Kinase Assay (Luminescent)

This assay determines the ability of a compound to inhibit the activity of the VEGFR-2 kinase.[2]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the VEGFR-2 enzyme, a suitable substrate (e.g., a peptide or protein), and the test compound in a kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: A reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can facilitate a deeper understanding of the mechanisms of action and experimental designs.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Bromo_Indazole Bromo-Indazole Derivatives Bromo_Indazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of bromo-indazole derivatives.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_plate 96-Well Plate p1 p2 p3 p4 p5 p6 Seed_Cells 1. Seed Cancer Cells Incubate_Overnight 2. Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound 3. Add Bromo-Indazole Derivatives Incubate_Overnight->Add_Compound Incubate_48h 4. Incubate for 48h Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the in vitro MTT anti-proliferative assay.

Discussion and Conclusion

The presented data highlights the significant potential of bromo-indazole derivatives as potent inhibitors of key oncogenic pathways. The position of the bromine atom and other substituents on the indazole ring plays a crucial role in determining the efficacy and selectivity of these compounds.[1] For instance, 6-bromo-1H-indazole derivatives have demonstrated remarkable potency against VEGFR-2, with several compounds exhibiting IC50 values in the low nanomolar range, comparable to or even exceeding that of the approved drug Pazopanib.[2]

The bromine atom at the C3 position serves as a valuable synthetic handle, allowing for the introduction of further chemical diversity through various cross-coupling reactions.[1] This facilitates the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. The indazole core itself is a well-established hinge-binding motif for many kinases, and the overall activity is fine-tuned by the substituents that occupy the solvent-exposed regions and specific pockets of the kinase active site.[1]

References

A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors. These inhibitors have become critical tools in the treatment of various cancers by targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This guide provides an objective, data-driven comparison of prominent indazole-based kinase inhibitors, focusing on their performance against key oncogenic kinases, supported by experimental data and detailed methodologies.

Comparative Performance of Indazole-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency against the intended target and its selectivity across the kinome. The following tables summarize the inhibitory activities of several key indazole-based compounds against a panel of clinically relevant protein kinases.

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below, collated from multiple studies, highlights the varying potencies of different indazole derivatives against their primary targets. Lower IC50 values are indicative of higher potency.[1]

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
Axitinib VEGFR10.1 - 1.2Cell-free / Endothelial Cells[1]
VEGFR20.2Cell-free / Endothelial Cells[1]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[1]
PDGFRβ1.6Endothelial Cells[1]
c-Kit1.7Endothelial Cells[1]
Pazopanib VEGFR110Cell-free[1]
VEGFR230Cell-free[1]
VEGFR347Cell-free[1]
PDGFRβ84Cell-free[1]
c-Kit74 - 140Cell-free[1]
Entrectinib TrkA1Cell-free
TrkB3Cell-free
TrkC5Cell-free
ROS17Cell-free
ALK12Cell-free
Compound 30 VEGFR21.24Not Specified[1][2]
Indazole Derivative 17 Aurora A26Not Specified[3]
Aurora B15Not Specified[3]
Indazole Amide 53a Aurora A< 1000Not Specified[3]
Compound C05 PLK4< 0.1Not Specified[4]

Note: IC50 values can vary between different studies due to variations in assay conditions.[3]

Axitinib demonstrates particularly high potency against the Vascular Endothelial Growth Factor Receptors (VEGFRs), with sub-nanomolar efficacy.[5] Pazopanib also effectively inhibits VEGFRs, in addition to the Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[5] More recent developments have yielded compounds like C05, which shows exceptional potency against Polo-like kinase 4 (PLK4).[4]

Key Signaling Pathways and Mechanism of Action

Indazole-based inhibitors typically function by competing with ATP for binding to the catalytic site of the kinase domain. This prevents the phosphorylation and activation of downstream signaling molecules, thereby disrupting pathways crucial for cancer cell proliferation, survival, and angiogenesis.

G Simplified VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR signaling pathway inhibited by indazole-based drugs.

The diagram above illustrates how indazole-based inhibitors like Axitinib block the VEGFR2 signaling cascade. By inhibiting the autophosphorylation of VEGFR2, they prevent the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for endothelial cell proliferation and survival.[6]

Experimental Methodologies

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a cell-free system.[1]

  • Objective: To determine the IC50 value of an indazole-based inhibitor against a target kinase.

  • Materials:

    • Recombinant purified protein kinase.

    • Specific peptide substrate for the kinase.

    • Adenosine triphosphate (ATP).

    • Indazole-based kinase inhibitor (test compound).

    • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).

    • Luminescent kinase assay kit (e.g., ADP-Glo™).

    • White, opaque 384-well microplates.

    • Microplate reader with luminescence detection capabilities.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the indazole-based inhibitor in DMSO. Further dilute in the kinase reaction buffer.

    • Reaction Setup: Add the kinase, substrate/ATP mixture, and the diluted inhibitor to the wells of the microplate. Include positive controls (DMSO without inhibitor) and negative controls (no kinase).

    • Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Signal Generation: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Luminescence Detection: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measurement: After a brief incubation, measure the luminescence signal using a microplate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to control wells.[5] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]

Western Blot Analysis of Downstream Signaling

This technique is used to confirm the mechanism of action of the kinase inhibitor by detecting the phosphorylation status of downstream target proteins within cells.[3]

  • Objective: To assess the inhibition of kinase-mediated signaling in a cellular context.

  • Materials:

    • Cancer cell line expressing the target kinase.

    • Cell culture medium and supplements.

    • Indazole-based kinase inhibitor.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (total and phosphorylated forms of the target and downstream proteins).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the indazole-based inhibitor for a specified time.

    • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

General Experimental and Drug Discovery Workflow

The development of a novel kinase inhibitor follows a structured workflow, from initial discovery to preclinical evaluation.

G General Kinase Inhibitor Discovery Workflow A Target Identification & Validation B High-Throughput Screening (HTS) or Fragment-Based Lead Discovery A->B C Hit-to-Lead Optimization (SAR Studies) B->C D In Vitro Biochemical Assays (IC50 Determination) C->D G Lead Optimization E In Vitro Cellular Assays (Target Engagement, Viability) D->E F In Vitro ADME/Tox Profiling (Metabolic Stability, hERG) E->F F->G Iterative Optimization H In Vivo Pharmacokinetics (PK Studies) G->H I In Vivo Efficacy Studies (Xenograft Models) H->I J Preclinical Candidate Selection I->J

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

This workflow begins with target validation and progresses through screening, optimization, and various stages of in vitro and in vivo testing. Iterative cycles of design, synthesis, and testing are crucial during the hit-to-lead and lead optimization phases to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationships and Kinase Selectivity

The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity. For example, different substitution patterns on the indazole ring can influence the compound's interaction with the hinge region of the kinase ATP-binding pocket.

G Indazole Scaffold and Kinase Target Relationships cluster_tyrosine Tyrosine Kinases cluster_serine_threonine Serine/Threonine Kinases Indazole Indazole Scaffold VEGFR VEGFR Indazole->VEGFR Axitinib, Pazopanib AXL AXL Indazole->AXL BMS-777607 cMET c-MET Indazole->cMET Merestinib PDGFR PDGFR Indazole->PDGFR Axitinib cKIT c-Kit Indazole->cKIT Pazopanib FGFR FGFR Indazole->FGFR Derivatives Aurora Aurora Kinases Indazole->Aurora Danusertib PLK Polo-like Kinases Indazole->PLK Compound C05 Pim Pim Kinases Indazole->Pim SGI-1776

Caption: The relationship between the core indazole scaffold and its diverse kinase targets.

The indazole core is a key pharmacophore for a wide range of kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases.[7][8] This structural motif has been successfully incorporated into numerous FDA-approved drugs, including Axitinib, Pazopanib, and Niraparib.[7][8] The specific substitutions on the indazole ring dictate the inhibitor's selectivity profile and ultimate therapeutic application.[9]

References

Validating the Binding Mode of 7-Bromo-2-methyl-2H-indazole via Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly in the development of kinase inhibitors, the indazole scaffold has emerged as a privileged structure. Its derivatives are the subject of extensive research due to their wide range of biological activities, including potent inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. This guide provides a comparative framework for validating the binding mode of a novel indazole derivative, 7-Bromo-2-methyl-2H-indazole, using X-ray crystallography, benchmarked against other structurally related indazole-based kinase inhibitors.

For the purpose of this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) as the target protein, a key regulator of the cell cycle and a well-established target for cancer therapy.

Comparative Analysis of Indazole-Based CDK2 Inhibitors

To objectively assess the binding characteristics of this compound, a direct comparison with known indazole-based inhibitors of CDK2 is essential. The following table summarizes key crystallographic and binding affinity data for selected alternative compounds, providing a benchmark for our hypothetical analysis.

Compound/PDB IDResolution (Å)IC50 (nM)Key Interacting ResiduesHydrogen BondsRef.
Hypothetical: this compound TBDTBDTBDTBD
2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole (PDB: 3F5X)2.40High crossover to CDK2Leu83, Glu81, Phe80, Lys33Indazole N1-H with Glu81 backbone C=O; Benzimidazole N-H with Leu83 backbone C=O[1]
3,5-diaminoindazole derivative (PDB: 2R64)2.30Potent CDK2 inhibitorLeu83, Glu81, Gln131Amino group on indazole with Gln131 side chain; Indazole N-H with Leu83 backbone C=O[2]
2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole (PDB: 3EZV)1.99High crossover to CDK2Leu83, Glu81, Phe80, Lys33Indazole N1-H with Glu81 backbone C=O; Benzimidazole N-H with Leu83 backbone C=O[3]

TBD: To Be Determined through experimentation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating the binding mode of a novel inhibitor. Below are the standard methodologies for protein expression, purification, crystallization, and data collection for a CDK2-inhibitor complex.

Protein Expression and Purification of Human CDK2/Cyclin A
  • Expression: Human CDK2 and Cyclin A are co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. Cells are harvested 48-72 hours post-infection.

  • Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors) and lysed by sonication.

  • Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Glutathione-Sepharose column (assuming a GST-tagged construct). The column is washed extensively, and the protein complex is eluted with a buffer containing reduced glutathione.

  • Tag Removal: The GST tag is cleaved by incubating the eluate with a specific protease (e.g., PreScission Protease) overnight.

  • Size-Exclusion Chromatography: The protein complex is further purified using a gel filtration column (e.g., Superdex 200) to separate the CDK2/Cyclin A complex from aggregates and contaminants. The purity is assessed by SDS-PAGE.

Crystallization of the CDK2/Inhibitor Complex
  • Complex Formation: The purified CDK2/Cyclin A complex (at a concentration of 5-10 mg/mL) is incubated with a 3- to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for 2-4 hours on ice.

  • Crystallization Screening: The complex is subjected to sparse matrix screening using commercially available crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.[4]

  • Optimization: Promising crystallization hits are optimized by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

X-ray Diffraction Data Collection and Structure Determination
  • Crystal Mounting and Cryo-protection: Crystals are harvested from the drop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol) to prevent ice formation.

  • Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities using software like XDS or MOSFLM.

  • Structure Solution and Refinement: The structure is typically solved by molecular replacement using a previously determined structure of CDK2 as a search model. The inhibitor molecule is then manually fitted into the electron density map, and the entire structure is refined to improve the fit to the experimental data.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the crystallographic validation of the binding mode of this compound.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination cluster_validation Validation expr Co-expression of CDK2/Cyclin A puri Purification (Affinity & Size-Exclusion Chromatography) expr->puri complex Complex Formation: CDK2/Cyclin A with This compound puri->complex cryst Crystallization Screening & Optimization complex->cryst data_coll X-ray Diffraction Data Collection cryst->data_coll data_proc Data Processing & Scaling data_coll->data_proc struct_sol Structure Solution (Molecular Replacement) data_proc->struct_sol refine Model Building & Refinement struct_sol->refine analysis Binding Mode Analysis refine->analysis

Crystallographic workflow for binding mode validation.

By following these rigorous experimental procedures and comparing the resulting data with established benchmarks, researchers can confidently validate the binding mode of this compound. This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for guiding the further optimization of this and other indazole-based compounds into potent and selective therapeutic agents.

References

Assessing Off-Target Effects of Indazole-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The indazole ring is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous approved and investigational drugs. Its versatile nature allows for potent and selective targeting of a diverse range of proteins, particularly kinases. However, achieving perfect selectivity remains a significant challenge in drug development. Understanding the off-target profile of a compound is critical for predicting potential side effects and identifying opportunities for drug repositioning.

This guide provides a comparative analysis of the off-target effects of several prominent indazole-containing compounds. While direct, comprehensive off-target data for the specific building block 7-Bromo-2-methyl-2H-indazole is not publicly available, we can assess the broader potential of its scaffold by examining the selectivity profiles of clinically relevant molecules derived from similar structural blueprints. Here, we compare the kinase selectivity of Axitinib, Pazopanib, CFI-400945, and Niraparib, highlighting how chemical modifications to the indazole core dictate their target engagement and off-target profiles.

Comparative Kinase Selectivity Profiles

The following tables summarize the on-target and significant off-target kinase activities of four indazole-based inhibitors. This quantitative data allows for a direct comparison of their selectivity.

Table 1: Primary Targets and Potency of Selected Indazole-Based Inhibitors

CompoundPrimary Target(s)Target ClassPotency (IC₅₀ / Kd in nM)
Axitinib VEGFR1, VEGFR2, VEGFR3Receptor Tyrosine Kinase0.1, 0.2, 0.1-0.3 (IC₅₀)
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KitReceptor Tyrosine Kinase10, 30, 47, 84, 74 (IC₅₀)
CFI-400945 PLK4Serine/Threonine Kinase2.8 (IC₅₀), 0.26 (Ki)
Niraparib PARP1, PARP2DNA Repair Enzyme<1, <1 (IC₅₀)

Table 2: Off-Target Kinase Activity of Selected Indazole-Based Inhibitors

CompoundOff-Target KinasePotency (IC₅₀ / Kd in nM)Selectivity vs. Primary Target (Approx. Fold)Data Source
Axitinib ABL1 (non-receptor)1.1~5-10xDavis et al., 2011
RET1.8~9xDavis et al., 2011
LCK1.9~9.5xDavis et al., 2011
FLT324~120xDavis et al., 2011
Pazopanib DDR122~0.5-2xHMS LINCS
EPHA424~0.4-2xHMS LINCS
RAF130~0.3-1.5xHMS LINCS
FGFR140~0.25-2xHMS LINCS
CFI-400945 AURKB98~35xMason et al., 2014
TRKA (NTRK1)84 (cellular EC₅₀)~30xMason et al., 2014
TRKB (NTRK2)88 (cellular EC₅₀)~31xMason et al., 2014
TIE2 (TEK)117 (cellular EC₅₀)~42xMason et al., 2014
Niraparib DYRK1A209 (cellular EC₅₀)N/A (Different Target Class)Antolin et al., 2020
DYRK1B254N/A (Different Target Class)Antolin et al., 2020
CDK16381N/A (Different Target Class)Antolin et al., 2020
PIM3<1000N/A (Different Target Class)Antolin et al., 2020

Note: Selectivity fold is calculated relative to the most potent primary target. For Niraparib, a direct comparison is not applicable as its primary targets are not kinases.

Signaling Pathways and Experimental Workflows

Visualizing the biological context of these inhibitors and the methods used to assess them is crucial for a comprehensive understanding.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the primary targets of the selected inhibitors.

VEGFR_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Cell Survival, Permeability mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration ERK->Proliferation Axitinib Axitinib & Pazopanib Axitinib->VEGFR2

VEGFR-2 Signaling Pathway and Inhibition

PLK4_Pathway cluster_G1 G1 Phase cluster_S S Phase CEP152 CEP152/CEP192 PLK4 PLK4 CEP152->PLK4 Recruits to Centrosome STIL STIL PLK4->STIL Phosphorylates SAS6 SAS-6 STIL->SAS6 Recruits Cartwheel Cartwheel Assembly SAS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole CFI400945 CFI-400945 CFI400945->PLK4

PLK4 in Centriole Duplication

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates PAR PAR Chains PARP1->PAR Synthesizes Replication Replication Fork Collapse (in BRCA- cells) PARP1->Replication NAD NAD+ NAD->PARP1 Repair_Complex BER Repair Proteins (XRCC1) PAR->Repair_Complex Recruits Repair SSB Repair Repair_Complex->Repair Niraparib Niraparib Niraparib->PARP1 Traps & Inhibits DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis DSB->Apoptosis

PARP1 in DNA Repair and Inhibition
Experimental Workflow Diagrams

The following diagrams outline the general workflows for two common types of kinase assays used to generate selectivity data.

KINOMEscan_Workflow start Start step1 Immobilized Ligand (on solid support) start->step1 step2 Add DNA-tagged Kinase + Test Compound (e.g., Pazopanib) step1->step2 step3 Incubate to allow competitive binding step2->step3 step4 Wash to remove unbound kinase step3->step4 step5 Quantify bound kinase via qPCR of DNA tag step4->step5 end Calculate Kd or % Inhibition step5->end

KINOMEscan Competition Binding Assay Workflow

ADP_Glo_Workflow start Start step1 Kinase Reaction: Kinase + Substrate + ATP + Test Compound start->step1 step2 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step1->step2 step3 Incubate 40 min step2->step3 step4 Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) step3->step4 step5 Incubate 30-60 min step4->step5 end Measure Luminescence (Signal ∝ ADP produced) step5->end

ADP-Glo Kinase Activity Assay Workflow

Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-characterized experimental methods. The data presented in this guide were generated using state-of-the-art kinase profiling platforms. Below are detailed descriptions of these key methodologies.

KINOMEscan™ Competition Binding Assay (Used for Axitinib and Pazopanib Data)

This method measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Principle: A test compound is incubated with a kinase and an immobilized ligand. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the test compound's binding affinity.

  • Methodology:

    • Kinase Panel: A large panel of recombinant human kinases (e.g., 468 kinases in the scanMAX panel) are expressed and tagged with a unique DNA identifier.

    • Competition Assay: Kinases are individually incubated in the presence of the test compound (at a fixed concentration for percent inhibition or across a dose-response for Kd determination) and a broadly active kinase inhibitor ligand that is covalently attached to a solid support.

    • Washing and Elution: Unbound components are washed away.

    • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag of each kinase.

    • Data Analysis: The amount of kinase detected is compared to a DMSO control. For Kd determination, binding data from an 11-point, 3-fold serial dilution of the compound are fitted to a standard binding isotherm model.

Radiometric Kinase Activity Assay (Used for Niraparib Off-Target Data)

This is a classic method that directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-33P]-ATP to a protein or peptide substrate.

  • Principle: The assay measures the incorporation of 33P into a substrate. A decrease in radioactivity on the substrate in the presence of a test compound indicates inhibition of the kinase.

  • Methodology (as per Antolin et al., 2020):

    • Reaction Mixture: The assay is conducted in a final volume of 25 µL containing the specific kinase, a buffer solution (e.g., HEPES, MgCl₂, MnCl₂, DTT), the test compound (Niraparib), the protein/peptide substrate, and [γ-33P]-ATP.

    • Incubation: The reaction is initiated by the addition of the ATP mixture and incubated for a set time (e.g., 40 minutes) at room temperature.

    • Termination: The reaction is stopped by adding an acid solution (e.g., 3% phosphoric acid).

    • Signal Detection: A portion of the reaction mixture is spotted onto a filtermat, which captures the radiolabeled substrate. The filtermat is washed to remove unincorporated [γ-33P]-ATP.

    • Quantification: The radioactivity on the filtermat is measured using a scintillation counter.

    • Data Analysis: IC₅₀ values are determined by plotting the percentage of remaining kinase activity against a range of inhibitor concentrations.

LanthaScreen® Eu Kinase Binding Assay (General Methodology)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

  • Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site. A Europium (Eu)-labeled antibody that binds the kinase serves as the FRET donor, and an Alexa Fluor™ 647-labeled tracer serves as the acceptor. When the tracer is bound to the kinase-antibody complex, FRET occurs. A test compound that binds the active site will displace the tracer, leading to a loss of FRET.

  • Methodology:

    • Reagents: The three main components are the kinase (often with a tag like GST or His), a Eu-labeled anti-tag antibody, and an Alexa Fluor 647-labeled kinase tracer.

    • Assay Setup: In a multiwell plate, the test compound is added, followed by a pre-mixed solution of the kinase and the Eu-labeled antibody.

    • Reaction Initiation: The tracer is added to initiate the binding competition.

    • Incubation: The plate is incubated at room temperature for a defined period (typically 1 hour) to reach binding equilibrium.

    • Detection: The plate is read on a TR-FRET-capable plate reader, measuring the emission from both the Eu-donor and the Alexa Fluor-acceptor. The ratio of these emissions is calculated.

    • Data Analysis: A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound. IC₅₀ curves are generated by plotting the TR-FRET ratio against inhibitor concentration.

A Comparative Guide to the Synthesis of 7-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 7-substituted indazole motif is a crucial pharmacophore found in a variety of therapeutic agents, making the development of efficient and regioselective synthetic routes a significant focus for researchers in medicinal chemistry and drug development. This guide provides an objective comparison of two prominent strategies for the synthesis of 7-substituted indazoles: the functionalization of a pre-formed indazole core via C-H activation or halogenation, followed by cross-coupling reactions, and the construction of the indazole ring from a precursor already bearing the desired C7-substituent. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthetic Strategies

FeatureRoute 1: Synthesis via 7-Iodo-1H-indazoleRoute 2: Synthesis from Substituted o-Toluidine
Starting Material 1H-Indazole or 7-amino-1H-indazoleSubstituted 2-methylaniline (o-toluidine)
Key Intermediate 7-Iodo-1H-indazoleDiazonium salt of substituted o-toluidine
Regioselectivity High for C7-functionalizationHigh, determined by starting material
Substrate Scope Broad, dependent on cross-coupling reactionDependent on availability of substituted o-toluidines
Overall Yield Variable, dependent on multiple stepsGenerally good for the cyclization step
Key Advantages Versatility for introducing diverse substituentsDirect formation of the substituted indazole core
Key Disadvantages Multi-step processLimited availability of starting materials

Synthetic Route 1: Functionalization of 7-Iodo-1H-indazole

This versatile approach involves the initial synthesis of a 7-halogenated indazole, typically 7-iodo-1H-indazole, which then serves as a versatile building block for introducing a wide array of substituents at the 7-position via palladium-catalyzed cross-coupling reactions.

Logical Workflow for Synthesis via 7-Iodo-1H-indazole

cluster_0 Synthesis of 7-Iodo-1H-indazole cluster_1 Functionalization 6-Nitro-o-toluidine 6-Nitro-o-toluidine Diazotization Diazotization 6-Nitro-o-toluidine->Diazotization NaNO2, H+ 7-Nitro-1H-indazole 7-Nitro-1H-indazole Diazotization->7-Nitro-1H-indazole Reduction Reduction 7-Nitro-1H-indazole->Reduction H2, Pd/C 7-Amino-1H-indazole 7-Amino-1H-indazole Reduction->7-Amino-1H-indazole Sandmeyer_Reaction Sandmeyer-type Reaction 7-Amino-1H-indazole->Sandmeyer_Reaction NaNO2, H+, KI 7-Iodo-1H-indazole 7-Iodo-1H-indazole Sandmeyer_Reaction->7-Iodo-1H-indazole 7-Iodo-1H-indazole_func 7-Iodo-1H-indazole 7-Iodo-1H-indazole->7-Iodo-1H-indazole_func Suzuki_Coupling Suzuki Coupling 7-Iodo-1H-indazole_func->Suzuki_Coupling ArB(OH)2, Pd catalyst, Base 7-Aryl-1H-indazole 7-Aryl-1H-indazole Suzuki_Coupling->7-Aryl-1H-indazole

Caption: Workflow for the synthesis and functionalization of 7-iodo-1H-indazole.

Experimental Protocols

Step 1: Synthesis of 7-Nitro-1H-indazole

This procedure starts with the diazotization of 6-nitro-o-toluidine followed by intramolecular cyclization.

  • Reagents: 6-nitro-o-toluidine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Acetic acid.

  • Procedure: 6-Nitro-o-toluidine is dissolved in a mixture of acetic acid and concentrated hydrochloric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The resulting precipitate is filtered, washed with water, and dried to afford 7-nitro-1H-indazole.

  • Yield: Quantitative data varies, but yields are generally high.

Step 2: Synthesis of 7-Amino-1H-indazole

The nitro group of 7-nitro-1H-indazole is reduced to an amino group.

  • Reagents: 7-Nitro-1H-indazole, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Ethanol.

  • Procedure: 7-Nitro-1H-indazole is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 7-amino-1H-indazole.

  • Yield: Typically high, often exceeding 90%.

Step 3: Synthesis of 7-Iodo-1H-indazole

The amino group of 7-amino-1H-indazole is converted to an iodo group via a Sandmeyer-type reaction.

  • Reagents: 7-Amino-1H-indazole, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium iodide (KI).

  • Procedure: 7-Amino-1H-indazole is suspended in a mixture of water and concentrated hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, and the mixture is stirred for 30 minutes. A solution of potassium iodide in water is then added, and the reaction mixture is heated to 80 °C for 1 hour. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 7-iodo-1H-indazole.

  • Yield: Moderate to good yields are typically obtained.

Step 4: Suzuki-Miyaura Cross-Coupling of 7-Iodo-1H-indazole

This step introduces an aryl group at the 7-position.

  • Reagents: 7-Iodo-1H-indazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/water, DMF).

  • Procedure: To a reaction vessel containing 7-iodo-1H-indazole, the arylboronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents) are added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent system is then added, and the reaction mixture is heated to 80-120 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: Yields are generally good to excellent, depending on the specific coupling partners and reaction conditions.

Synthetic Route 2: Cyclization of Substituted 2-Methylaniline

This approach involves the direct construction of the 7-substituted indazole ring from a commercially available or readily synthesized substituted 2-methylaniline (o-toluidine). The key step is the diazotization of the aniline followed by an intramolecular cyclization.

Logical Workflow for Synthesis from Substituted o-Toluidine

Substituted_o-Toluidine Substituted 2-Methylaniline Diazotization_Cyclization Diazotization & Intramolecular Cyclization Substituted_o-Toluidine->Diazotization_Cyclization NaNO2, Acid 7-Substituted_Indazole 7-Substituted 1H-Indazole Diazotization_Cyclization->7-Substituted_Indazole

Caption: Direct synthesis of 7-substituted indazoles from substituted o-toluidines.

Experimental Protocol: Synthesis of 7-Nitro-1H-indazole from 2-Methyl-6-nitroaniline

This protocol exemplifies the direct cyclization approach.

  • Reagents: 2-Methyl-6-nitroaniline, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄).

  • Procedure: 2-Methyl-6-nitroaniline is added portion-wise to concentrated sulfuric acid at a low temperature (0-10 °C). The mixture is stirred until a clear solution is obtained. The solution is then cooled to 0-5 °C, and solid sodium nitrite is added in small portions, ensuring the temperature does not exceed 5 °C. After the addition, the reaction mixture is stirred at this temperature for 1-2 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried to afford 7-nitro-1H-indazole.

  • Yield: This method can provide good to excellent yields of the desired product.

Performance Comparison

ParameterRoute 1: Via 7-Iodo-1H-indazoleRoute 2: From Substituted o-Toluidine
Versatility High. A single intermediate (7-iodo-1H-indazole) can be used to synthesize a large library of 7-substituted analogues.Lower. Each new 7-substituted indazole requires a specific substituted starting material.
Atom Economy Lower, due to the multi-step nature and the introduction and subsequent removal of the amino group.Higher for the cyclization step.
Scalability Each step needs to be optimized for scale-up. Cross-coupling reactions can sometimes be challenging on a large scale.The diazotization and cyclization can be amenable to scale-up, but handling of diazonium salts requires caution.
Access to Starting Materials 1H-Indazole and 6-nitro-o-toluidine are readily available.The availability of diverse 2-methylanilines with the desired C6-substituent (which becomes the C7-substituent) can be a limiting factor.

Conclusion

Both synthetic strategies presented offer viable pathways to 7-substituted indazoles, each with its own set of advantages and limitations. The choice of route will largely depend on the specific target molecule, the availability of starting materials, and the desired level of diversity in the final products.

  • Route 1 (via 7-Iodo-1H-indazole) is highly recommended for projects requiring the synthesis of a library of diverse 7-substituted indazoles, as it converges on a common, versatile intermediate.

  • Route 2 (from substituted o-toluidine) is a more direct and atom-economical approach when the required substituted 2-methylaniline is readily available and a single target molecule is the primary objective.

Researchers should carefully consider these factors to select the most efficient and practical synthetic strategy for their drug discovery and development endeavors.

Benchmarking Novel Compounds Against Known Tankyrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking novel compounds, such as 7-Bromo-2-methyl-2H-indazole, against well-established inhibitors of tankyrase, a critical enzyme in the Wnt/β-catenin signaling pathway. Due to the current lack of publicly available inhibitory data for this compound, this document focuses on providing comprehensive data and detailed experimental protocols for two widely recognized tankyrase inhibitors, XAV939 and IWR-1. This information serves as a robust baseline for the evaluation of new chemical entities.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway by targeting Axin, a key component of the β-catenin destruction complex, for degradation.[2] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, making tankyrase an attractive target for therapeutic intervention.[3]

Known Inhibitor Performance

The following table summarizes the inhibitory concentrations of the benchmark compounds, XAV939 and IWR-1, against Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). These values are critical for comparing the potency of novel compounds.

CompoundTargetIC50 (nM)Assay TypeReference
XAV939 TNKS111Biochemical[4][5]
TNKS24Biochemical[4][5]
IWR-1 Wnt/β-catenin180Cell-based[6]

Experimental Protocols

To ensure accurate and reproducible benchmarking, detailed experimental protocols for both biochemical and cell-based assays are provided below.

Biochemical Assay: Tankyrase Inhibition

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against purified tankyrase enzymes.

Materials and Reagents:

  • Recombinant human Tankyrase 1 or 2 enzyme

  • Histone proteins (substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known inhibitor (e.g., XAV939) as a positive control

  • DMSO as a vehicle control

Procedure:

  • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the test compound at various concentrations to the wells. Include wells for the positive control and vehicle control.

  • Add the tankyrase enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at 30°C for 1-2 hours.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate thoroughly.

  • Add the chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Wnt Signaling Inhibition

This protocol describes a luciferase reporter assay to measure the effect of a test compound on the Wnt/β-catenin signaling pathway in a cellular context.[7]

Materials and Reagents:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase plasmid (for normalization)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Wnt3a conditioned medium or recombinant Wnt3a protein

  • Dual-luciferase reporter assay system

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • Known Wnt signaling inhibitor (e.g., IWR-1) as a positive control

  • DMSO as a vehicle control

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include positive and vehicle controls.

  • Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a protein.

  • Incubate the cells for an additional 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of Wnt signaling for each concentration of the test compound and determine the IC50 value.

Visualizing Key Processes

To further aid in the understanding of the target pathway and experimental design, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP56 Frizzled/LRP5/6 Wnt->Frizzled_LRP56 Dsh Dishevelled Frizzled_LRP56->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome degradation Nucleus Nucleus beta_catenin->Nucleus accumulates & translocates TCF_LEF TCF/LEF Target_Gene_Expression Target Gene Expression TCF_LEF->Target_Gene_Expression activates Tankyrase_Inhibitor Tankyrase Inhibitor (e.g., XAV939) Tankyrase_Inhibitor->Destruction_Complex stabilizes Axin in

Canonical Wnt/β-catenin signaling pathway.

Experimental_Workflow start Start: Compound Synthesis (e.g., this compound) biochemical_assay Biochemical Assay: Tankyrase Inhibition (IC50) start->biochemical_assay cell_based_assay Cell-Based Assay: Wnt Signaling Inhibition (IC50) start->cell_based_assay data_analysis Data Analysis and Comparison with Benchmarks (XAV939, IWR-1) biochemical_assay->data_analysis cell_based_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) and Lead Optimization data_analysis->sar_studies end End: Identification of Lead Candidate sar_studies->end

References

A Comparative Guide to the Regioselective Synthesis of Methyl-Bromo-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of substituted indazoles is a critical endeavor in medicinal chemistry, as the positional isomerism of substituents on the indazole core can significantly influence pharmacological activity. This guide provides a comparative analysis of synthetic methodologies for the preparation of methyl-bromo-indazole regioisomers, focusing on the challenging N-methylation step. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the synthetic pathways, this document aims to assist researchers in selecting the optimal conditions for the synthesis of their target N1- and N2-methyl-bromo-indazole isomers.

Data Presentation: Comparison of Reaction Conditions for N-Methylation of Bromo-Indazoles

The regioselectivity of N-methylation of bromo-indazoles is highly dependent on the reaction conditions, including the choice of base, solvent, and the position of the bromine substituent on the indazole ring. The following table summarizes experimental data from various studies, highlighting the N1:N2 isomer ratios and yields obtained under different conditions.

Indazole SubstrateBaseSolventMethylating AgentTemp. (°C)N1:N2 RatioTotal Yield (%)Reference
5-Bromo-1H-indazole-3-carboxylateNaHDMFIsopropyl iodideRT1 : 1.284[1]
5-Bromo-1H-indazole-3-carboxylateK₂CO₃DMFMethyl iodideRT1.1 : 184[1][2]
5-Bromo-1H-indazole-3-carboxylateCs₂CO₃DioxaneMethyl tosylate90N1 selective>90[3]
6-Bromo-1H-indazoleK₂CO₃DMFIsobutyl bromide1201.4 : 172[4]
6-Bromo-1H-indazoleNaHTHFAlkyl bromideRT>99 : 1High[5]
6-Nitro-1H-indazoleKOH-Dimethyl sulfate45~1 : 186[6]
6-Nitro-1H-indazole-Sealed TubeMethyl iodide100N2 selective-[6]
Substituted IndazolesNaHTHFPentyl bromide50>99 : 1 (for many)High[7]
7-NO₂-IndazoleNaHTHFPentyl bromide504 : 96High[7]

Note: "RT" denotes room temperature. The yields and ratios can vary based on the specific alkylating agent and reaction time.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of methyl-bromo-indazoles, adapted from literature procedures.

Protocol 1: General Procedure for N1-Selective Methylation using Sodium Hydride[3][5]

This protocol is generally effective for achieving high N1-selectivity, particularly for indazoles with electron-withdrawing groups at positions other than C7.

Materials:

  • Bromo-1H-indazole derivative (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) or Methyl tosylate (MeOTs) (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of the bromo-1H-indazole in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add NaH portion-wise.

  • Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and any minor N2 isomers.

Protocol 2: N-Methylation using Potassium Carbonate in DMF[1][2]

This method often results in a mixture of N1 and N2 isomers and may require careful chromatographic separation.

Materials:

  • Bromo-1H-indazole derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (MeI, 1.5 eq)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the bromo-1H-indazole in anhydrous DMF, add potassium carbonate.

  • Add methyl iodide to the suspension at room temperature.

  • Stir the mixture at room temperature for 17 hours or until the starting material is consumed as monitored by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N1 and N2 methylated products.

Mandatory Visualization

The following diagrams illustrate the general synthetic pathway for the N-methylation of a bromo-indazole, highlighting the formation of the two primary regioisomers.

G cluster_start Starting Material cluster_reaction N-Methylation cluster_products Regioisomeric Products start Bromo-1H-Indazole deprotonation Deprotonation (Base, Solvent) start->deprotonation 1. alkylation Methylation (CH3-X) deprotonation->alkylation 2. N1_isomer N1-Methyl-Bromo-Indazole alkylation->N1_isomer Thermodynamic Product (often) N2_isomer N2-Methyl-Bromo-Indazole alkylation->N2_isomer Kinetic Product (often)

Caption: General workflow for the N-methylation of bromo-indazoles leading to N1 and N2 regioisomers.

The regiochemical outcome of the N-alkylation of indazoles is a classic example of the competition between thermodynamic and kinetic control. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[6] Consequently, N1-alkylated indazoles are often the thermodynamically favored product.[6] However, the N2-position can be more kinetically accessible, leading to the formation of the N2-isomer under certain conditions.[6]

The choice of reaction conditions plays a pivotal role in directing the selectivity. Strong bases like sodium hydride in a non-polar aprotic solvent such as THF tend to favor the formation of the thermodynamically more stable N1-anion, leading to high N1-selectivity.[5] In contrast, weaker bases like potassium carbonate in polar aprotic solvents such as DMF can lead to mixtures of regioisomers.[5] Furthermore, steric hindrance at the C7 position can disfavor N1-alkylation, leading to a preference for the N2-isomer.[7]

This guide provides a foundational understanding and practical starting points for the regioselective synthesis of methyl-bromo-indazoles. Researchers are encouraged to consider the electronic and steric properties of their specific substrate and to optimize the reaction conditions to achieve the desired regiochemical outcome.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-2-methyl-2H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents such as 7-Bromo-2-methyl-2H-indazole are critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides a detailed, procedural framework for the proper disposal of this compound. Adherence to these protocols is vital for regulatory compliance and overall laboratory safety.

Essential Safety and Handling Information

Before beginning any disposal procedures, it is crucial to handle this compound with caution. Based on analogous compounds, it should be assumed that this chemical may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure.[1][3]

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves before use.
Eye Protection Use safety glasses with side-shields or chemical safety goggles.[1]
Skin and Body Wear a lab coat to protect skin and clothing.
Respiratory If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow the general principles of hazardous waste management for halogenated organic compounds.[3][4]

1. Waste Identification and Segregation:

  • Treat this compound as a hazardous chemical waste.[3]

  • Due to its bromine content, it must be segregated as halogenated organic waste .[4]

  • Crucially, do not mix halogenated waste with non-halogenated organic waste streams.

2. Containerization:

  • Primary Container: Collect waste this compound in a designated, compatible, and leak-proof container. High-density polyethylene (HDPE) containers are often suitable. The container must be kept securely closed except when adding waste.[3][4]

  • Contaminated Materials: Any labware (e.g., weighing paper, pipette tips) or PPE (e.g., gloves) that is contaminated should also be considered hazardous waste and collected in a designated solid halogenated organic waste container.[3][4]

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The date when the waste was first added to the container.

4. Storage:

  • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • It is best practice to use secondary containment to prevent spills.[3]

5. Decontamination of Glassware:

  • Glassware that has come into contact with this compound should be decontaminated before washing.

  • Rinse the glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate in the liquid halogenated organic waste container.[4]

  • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

6. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [2][4]

  • Final disposal must be conducted through your institution's EHS program or a licensed hazardous waste disposal company.

  • The preferred method for disposal of halogenated organic compounds is typically controlled incineration in a specialized chemical waste incinerator.[4]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_final Final Disposal A Don Personal Protective Equipment (PPE) C Segregate as Halogenated Organic Waste A->C B Work in a Chemical Fume Hood B->C D Use Designated & Labeled Waste Container C->D E Collect Solid & Liquid Waste Separately D->E F Store in Secure, Ventilated Area with Secondary Containment E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Controlled Incineration G->H

References

Essential Safety and Operational Guide for 7-Bromo-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 7-Bromo-2-methyl-2H-indazole. The following procedural guidance is synthesized from safety data for structurally similar compounds and is intended to ensure the safe management of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with halogenated aromatic compounds, including skin and eye irritation, respiratory tract irritation, and potential acute toxicity, a comprehensive PPE strategy is mandatory.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.To protect against eye irritation and chemical burns from dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., Butyl, Viton, or nitrile rubber). A lab coat or chemical-resistant apron is required to prevent skin contact.To prevent skin irritation and absorption of the hazardous substance. Butyl and Viton gloves are noted for their high resistance to aromatic hydrocarbons and halogenated solvents.[2][3]
Respiratory Protection All handling should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA or EN 149 approved respirator with an appropriate organic vapor/acid gas cartridge should be used.To minimize the inhalation of harmful dust or vapors.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.

  • Handling: Avoid direct contact with the skin and eyes.[1] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound must be handled in a manner that is both environmentally responsible and compliant with all relevant regulations. As a halogenated organic compound, it requires special disposal procedures.[5]

  • Waste Segregation: All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.

  • Container Management: Waste containers should be made of a chemically resistant material, such as high-density polyethylene (HDPE), and kept tightly sealed when not in use.[5]

  • Spill Management: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into the designated hazardous waste container. The spill area should then be decontaminated.

  • Final Disposal: The final disposal of halogenated organic waste must be conducted through a licensed professional waste disposal service.[4][5] The preferred method is controlled incineration in a facility equipped with flue gas scrubbing to remove hazardous byproducts.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

A Receipt of Chemical B Log Chemical in Inventory A->B C Store in Cool, Dry, Well-Ventilated Area B->C D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Work in Chemical Fume Hood D->E F Weigh/Handle Compound E->F G Segregate Halogenated Waste F->G H Decontaminate Glassware & Work Area F->H I Store Sealed Waste Container G->I H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling of this compound.

Disposal Workflow

This diagram illustrates the logical steps for the proper disposal of waste containing this compound.

A Generation of Waste (Contaminated materials, excess chemical) B Segregate into Labeled 'Halogenated Organic Waste' Container A->B C Is the waste liquid or solid? B->C D Use HDPE container for liquids C->D Liquid E Use sealed bag for solids C->E Solid F Store Sealed Container in Designated Area D->F E->F G Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service F->G H Provide Waste Information G->H I Scheduled Pickup and Manifesting H->I J Incineration at Approved Facility I->J

Caption: Logical workflow for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.